molecular formula C35H66O5 B3026125 1-Myristoyl-3-oleoyl-rac-glycerol

1-Myristoyl-3-oleoyl-rac-glycerol

Katalognummer: B3026125
Molekulargewicht: 566.9 g/mol
InChI-Schlüssel: DPKKTCYRXHCYKZ-MSUUIHNZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-myristoyl-3-oleoylglycerol is a 1,3-diglyceride and a diacylglycerol 32:1.

Eigenschaften

IUPAC Name

(2-hydroxy-3-tetradecanoyloxypropyl) (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-32-33(36)31-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,33,36H,3-15,18-32H2,1-2H3/b17-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKKTCYRXHCYKZ-MSUUIHNZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H66O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-oleoyl-rac-glycerol is a specific diacylglycerol (DAG) containing myristic acid (a saturated C14 fatty acid) at the sn-1 position and oleic acid (a monounsaturated C18 fatty acid) at the sn-3 position of the glycerol (B35011) backbone.[1] As a member of the diacylglycerol family, it is a key lipid signaling molecule involved in a multitude of cellular processes. Diacylglycerols are crucial second messengers that can activate various protein kinases, most notably Protein Kinase C (PKC), and are integral to the regulation of cellular growth, differentiation, and metabolism.[2][3][4] The unique combination of a saturated and an unsaturated fatty acid chain in this compound suggests specific physical properties and potential roles in cellular membranes and signaling cascades. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and its role in cellular signaling.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₃₅H₆₆O₅[1]
Molecular Weight 566.9 g/mol [1]
CAS Number 215055-21-3[1]
Appearance Solid[1]
Solubility DMF: 20 mg/mlDMSO: 7 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 0.25 mg/ml[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years (under proper storage)[1]

Experimental Protocols

Synthesis of Unsymmetrical 1,3-Diacylglycerols

The synthesis of an unsymmetrical 1,3-diacylglycerol like this compound requires a regioselective approach to ensure the correct placement of the different fatty acids. A common strategy involves enzymatic synthesis using a 1,3-specific lipase (B570770).

Principle: A 1,3-specific lipase, such as that from Rhizomucor miehei, is used to catalyze the esterification of glycerol with the desired fatty acids. By controlling the stoichiometry and reaction conditions, the synthesis can be directed towards the formation of the 1,3-diacyl-sn-glycerol.

Detailed Methodology:

  • Reactant Preparation: Myristic acid and oleic acid are used as the acyl donors. Glycerol serves as the backbone.

  • Enzymatic Esterification:

    • Combine glycerol and myristic acid in a solvent-free system or a suitable organic solvent.

    • Add a 1,3-specific immobilized lipase (e.g., Lipozyme RM IM).

    • The reaction is typically carried out under vacuum to remove the water produced during esterification, which drives the equilibrium towards product formation.[5][6]

    • The temperature is maintained at a level optimal for the enzyme's activity and the physical state of the reactants (e.g., 50-60°C).[6]

  • Intermediate Isolation: The resulting 1-myristoyl-rac-glycerol is isolated and purified, often using column chromatography.

  • Second Esterification: The purified 1-myristoyl-rac-glycerol is then esterified with oleic acid using a similar enzymatic or chemical method.

  • Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel to separate it from unreacted starting materials and byproducts like triacylglycerols and monoacylglycerols.[7]

Analysis of 1,3-Diacylglycerols by HPLC

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify diacylglycerol isomers. The separation is based on the differential partitioning of the analytes between the stationary phase (e.g., C18) and the mobile phase.

Detailed Methodology:

  • Sample Preparation: The lipid extract containing this compound is dissolved in a suitable solvent like chloroform (B151607) or isopropanol.

  • HPLC System: A standard HPLC system equipped with a C18 column and a UV or evaporative light scattering detector (ELSD) is used.

  • Mobile Phase: A common mobile phase for diacylglycerol separation is a gradient of acetonitrile (B52724) and isopropanol.

  • Detection: Detection can be achieved using a UV detector at a low wavelength (e.g., 205 nm) or an ELSD, which is more universal for lipids.

  • Quantification: Quantification is performed by comparing the peak area of the analyte to that of a known concentration of a standard.

Analysis of Diacylglycerols by Mass Spectrometry

Principle: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of diacylglycerol species. Electrospray ionization (ESI) is a common ionization technique for these molecules.

Detailed Methodology:

  • Sample Preparation: Lipid extracts are prepared from the biological sample. To prevent acyl migration between the sn-1,2 and 1,3 positions, derivatization of the free hydroxyl group can be performed.[8]

  • LC-MS/MS Analysis:

    • The sample is injected into an LC system for separation, typically using a normal-phase or reversed-phase column.

    • The eluent is introduced into the mass spectrometer.

    • For quantification, a deuterated internal standard can be added to the sample prior to extraction.[9]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ion mode is typically used, detecting the molecule as an ammonium (B1175870) adduct [M+NH₄]⁺.[9][10]

    • Scan Mode: For identification, full scan mode is used. For quantification and structural confirmation, tandem mass spectrometry (MS/MS) is employed, monitoring for characteristic neutral losses of the fatty acyl chains.[10]

Role in Cellular Signaling

This compound, as a diacylglycerol, is a critical component of cellular signaling pathways.

Activation of Protein Kinase C (PKC)

Diacylglycerols are well-established activators of most PKC isozymes.[3] The generation of DAG in the plasma membrane, often initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), leads to the recruitment and activation of PKC.[2]

Signaling Pathway:

  • An extracellular signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).

  • This activates PLC, which then hydrolyzes PIP₂ into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.

  • IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of calcium ions (Ca²⁺).

  • The increase in intracellular Ca²⁺ and the presence of DAG in the membrane synergistically activate conventional PKC isoforms.[4]

PKC_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG Forms IP3 IP3 PIP2->IP3 Forms PKC_inactive PKC (inactive) DAG->PKC_inactive Recruits & Activates PKC_active PKC (active) PKC_inactive->PKC_active Cellular_Response Cellular_Response PKC_active->Cellular_Response Phosphorylates Substrates Ca2 Ca²⁺ IP3->Ca2 Releases Ca2->PKC_inactive DGK_Regulation DAG This compound (DAG) PKC_Signaling PKC Signaling DAG->PKC_Signaling Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate DGK->PKC_Signaling Attenuates PA Phosphatidic Acid (PA) DGK->PA Produces PA_Signaling PA Signaling PA->PA_Signaling Activates

References

The Biological Role of 1-Myristoyl-3-oleoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Myristoyl-3-oleoyl-rac-glycerol is a specific 1,3-diacylglycerol (1,3-DAG) composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 position and oleic acid at the sn-3 position. Unlike its 1,2-diacylglycerol counterpart, which is a well-established second messenger in cellular signaling, this compound primarily functions as a metabolic intermediate. Its distinct stereochemistry governs its metabolic fate, particularly in the context of lipid digestion and absorption, which has implications for postprandial lipemia. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its metabolic pathways, physicochemical properties, and relevant experimental methodologies.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids that play crucial roles in cellular metabolism and signaling.[1] The biological function of a DAG molecule is critically dependent on the positional isomers of its fatty acyl chains on the glycerol backbone.[2] While sn-1,2-diacylglycerols are potent activators of protein kinase C (PKC) and key players in signal transduction, 1,3-diacylglycerols, such as this compound, are not physiological activators of PKC and are primarily involved in metabolic processes.[2] This guide will focus on the biological significance of this compound, a mixed 1,3-DAG containing a saturated fatty acid (myristic acid) and a monounsaturated fatty acid (oleic acid).

Physicochemical Properties

The physical and chemical characteristics of this compound are influenced by its constituent fatty acids.

Table 1: Physicochemical Properties of Myristic Acid and Oleic Acid

PropertyMyristic Acid (14:0)Oleic Acid (18:1)
Appearance White crystalline solid[1]Colorless to pale yellow oily liquid[3][4]
Melting Point 54.4 °C[5]13-14 °C[6]
Boiling Point 326.2 °C[5]360 °C[6]
Solubility in Water <1 mg/L[7]Insoluble[3][4]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform[1]Soluble in ethanol, ether, chloroform[3][4]

The presence of both a saturated and an unsaturated fatty acid in this compound will result in a lower melting point compared to a 1,3-DAG with two saturated fatty acids of similar chain length. The molecule is expected to be a non-polar lipid, readily soluble in organic solvents and virtually insoluble in water.

Metabolic Pathways

The primary biological role of this compound is as a metabolic intermediate in the digestion, absorption, and synthesis of triacylglycerols (TAGs).

Digestion and Absorption

During digestion, dietary TAGs are hydrolyzed by pancreatic lipase (B570770), which is sn-1,3 specific, to produce sn-2-monoacylglycerols (2-MAGs) and free fatty acids. In contrast, 1,3-DAGs like this compound are hydrolyzed to sn-1-monoacylglycerol (1-MAG) or sn-3-monoacylglycerol (3-MAG) and a free fatty acid, or further to glycerol and two free fatty acids.

The re-esterification of 1-MAG and 3-MAG into TAGs within enterocytes is significantly less efficient than the re-esterification of 2-MAG. This leads to a slower rate of chylomicron synthesis and secretion, resulting in a blunted postprandial serum triglyceride response.

Digestion_of_Lipids TAG Triacylglycerol (TAG) PancreaticLipase Pancreatic Lipase TAG->PancreaticLipase sn-1,3 hydrolysis DAG_13 1,3-Diacylglycerol (e.g., this compound) DAG_13->PancreaticLipase MAG_2 2-Monoacylglycerol (2-MAG) + 2 Free Fatty Acids PancreaticLipase->MAG_2 MAG_1_3 1- or 3-Monoacylglycerol (1-MAG or 3-MAG) + 1 Free Fatty Acid PancreaticLipase->MAG_1_3 Glycerol Glycerol + 2 Free Fatty Acids PancreaticLipase->Glycerol Enterocyte Enterocyte Absorption MAG_2->Enterocyte MAG_1_3->PancreaticLipase further hydrolysis MAG_1_3->Enterocyte Glycerol->Enterocyte Efficient_Resynthesis Efficient TAG Resynthesis (Chylomicrons) Enterocyte->Efficient_Resynthesis from 2-MAG Inefficient_Resynthesis Inefficient TAG Resynthesis Enterocyte->Inefficient_Resynthesis from 1-/3-MAG

Figure 1: Digestion of Triacylglycerols vs. 1,3-Diacylglycerols.

Intracellular Metabolism

Within cells, 1,3-DAGs are intermediates in the synthesis and breakdown of TAGs. They can be formed by the action of lipases on TAGs and can be acylated by diacylglycerol acyltransferases (DGATs) to form TAGs for energy storage.

Intracellular_Metabolism cluster_synthesis De Novo TAG Synthesis (Kennedy Pathway) cluster_breakdown TAG Breakdown cluster_signaling Signaling Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA PAP Phosphatidic Acid Phosphatase PA->PAP DAG_12 1,2-Diacylglycerol DGAT Diacylglycerol Acyltransferase DAG_12->DGAT PKC Activation PKC Activation DAG_12->PKC Activation TAG Triacylglycerol Lipase Lipase TAG->Lipase DAG_13 1,3-Diacylglycerol (this compound) DAG_13->DGAT Acylation PLC Phospholipase C PLC->DAG_12 PAP->DAG_12 DGAT->TAG Lipase->DAG_13 PIP2 PIP2 PIP2->PLC Receptor Activation

Figure 2: Metabolic pathways involving diacylglycerols.

Comparison with 1,2-Diacylglycerols

The key difference between 1,3- and 1,2-diacylglycerols lies in their ability to activate Protein Kinase C (PKC). 1,2-DAGs, produced at the cell membrane by phospholipase C, have a specific conformation that allows them to bind to the C1 domain of PKC, leading to its activation. 1,3-DAGs lack this specific stereochemical arrangement and are therefore not physiological activators of PKC.

Table 2: Functional Comparison of Diacylglycerol Isomers

Feature1,2-Diacylglycerol1,3-Diacylglycerol
Primary Role Second MessengerMetabolic Intermediate
PKC Activation YesNo[2]
Primary Source Phospholipase C-mediated hydrolysis of PIP2Lipase-mediated hydrolysis of TAGs
Metabolic Fate Phosphorylation to phosphatidic acid or hydrolysisAcylation to TAGs or hydrolysis to monoacylglycerol/glycerol

Quantitative Data

Specific quantitative data for this compound is limited in the literature. However, studies on dietary 1,3-diacylglycerol oils provide valuable insights into their metabolic effects. A meta-analysis of seven randomized controlled trials (n=151) demonstrated that consumption of DAG oil significantly reduced postprandial serum triacylglycerol concentrations compared to TAG oil.[8][9]

Table 3: Effect of Diacylglycerol vs. Triacylglycerol on Postprandial Serum Triacylglycerol (TAG) Concentration (Meta-analysis data)

Time Post-mealWeighted Mean Difference in TAG (mmol/L)95% Confidence Intervalp-value
2 hours -0.07-0.13 to 0.000.05
4 hours -0.15-0.24 to -0.060.002
6 hours -0.14-0.23 to -0.050.002
(Data adapted from a meta-analysis of seven randomized controlled trials)[8][9]

Experimental Protocols

Enzymatic Synthesis of 1,3-Diacylglycerols

This protocol describes a general method for the enzymatic synthesis of 1,3-DAGs via direct esterification, which can be adapted for this compound.

Materials:

  • Glycerol

  • Myristic Acid

  • Oleic Acid

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Solvent-free system or a suitable organic solvent (e.g., t-butanol)

  • Vacuum system

Procedure:

  • Combine glycerol and the fatty acids (myristic acid and oleic acid) in a molar ratio of 1:2 (glycerol:total fatty acids).

  • Add the immobilized lipase (e.g., 5-10% by weight of reactants).

  • Incubate the reaction mixture at a controlled temperature (e.g., 50-70°C) with constant stirring.

  • Apply a vacuum to remove the water produced during the esterification reaction, driving the equilibrium towards product formation.

  • Monitor the reaction progress by taking aliquots and analyzing the composition using TLC or HPLC.

  • Upon completion, inactivate the enzyme by filtration.

  • Purify the 1,3-diacylglycerol product from the reaction mixture using column chromatography or molecular distillation.

Synthesis_Workflow Reactants Glycerol + Myristic Acid + Oleic Acid Reaction Esterification Reaction (Controlled Temp. & Stirring) Reactants->Reaction Enzyme Immobilized 1,3-Lipase Enzyme->Reaction Vacuum Water Removal (Vacuum) Reaction->Vacuum Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Filtration Enzyme Removal (Filtration) Reaction->Filtration Vacuum->Reaction Monitoring->Reaction Purification Product Purification (Column Chromatography) Filtration->Purification Final_Product This compound Purification->Final_Product

References

Unveiling the Natural Niche of 1-Myristoyl-3-oleoyl-rac-glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the natural occurrence, analytical methodologies, and biosynthetic context of the diacylglycerol, 1-Myristoyl-3-oleoyl-rac-glycerol, tailored for researchers, scientists, and professionals in drug development.

While this compound, a specific diacylglycerol (DAG), is not widely documented as a significant, naturally abundant compound, its constituent fatty acids, myristic acid (C14:0) and oleic acid (C18:1), are prevalent in a variety of natural fats and oils. Diacylglycerols are key intermediates in the biosynthesis and metabolism of triacylglycerols (TAGs), suggesting that this compound may exist in trace amounts in biological systems rich in its fatty acid precursors. This guide provides a comprehensive overview of the potential natural sources based on fatty acid composition, detailed experimental protocols for its detection, and the biochemical pathways that might lead to its formation.

Potential Natural Sources: A Focus on Constituent Fatty Acids

Direct quantitative data for this compound in natural sources is scarce in scientific literature. However, we can infer its potential presence in fats and oils that have a notable content of both myristic and oleic acids. The following tables summarize the fatty acid composition of such sources.

Table 1: Fatty Acid Composition of Potential Natural Sources

Natural SourceMyristic Acid (C14:0) Content (% of total fatty acids)Oleic Acid (C18:1) Content (% of total fatty acids)Total Diacylglycerol (DAG) Content (% of total lipids)
Butterfat 11% - 12%[1]24%[1]Variable, minor component
Human Milk Fat 5% - 8%[2]~33%[3]~11%[4]
Olive Oil Trace amounts55% - 83%1% - 3%[4]

Note: The presence and concentration of specific diacylglycerol isomers within the total DAG content are highly variable and depend on factors such as freshness and processing. In olive oil, the ratio of 1,2- to 1,3-diacylglycerols is an indicator of quality and freshness[5][6][7].

Biosynthesis of Diacylglycerols: An Intermediate in Lipid Metabolism

Diacylglycerols are central molecules in lipid biosynthesis, primarily serving as precursors to triacylglycerols. The glycerol-3-phosphate pathway is a major route for their formation.

Diacylglycerol Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG 1,2-Diacylglycerol PA->DAG Phosphatase TAG Triacylglycerol DAG->TAG Acyl-CoA PLC_path Phospholipase C PL Phospholipids PL->DAG

Caption: General pathway for diacylglycerol biosynthesis.

Experimental Protocols for the Analysis of this compound

The identification and quantification of specific diacylglycerol isomers like this compound from a complex lipid matrix require a multi-step approach involving lipid extraction, fractionation, and sophisticated analytical techniques.

Total Lipid Extraction

The initial step involves the extraction of total lipids from the biological sample. The Bligh and Dyer method is a widely used protocol.

Lipid Extraction Workflow sample Biological Sample homogenize Homogenize with Chloroform:Methanol (1:2) sample->homogenize add_chloroform_water Add Chloroform and Water homogenize->add_chloroform_water centrifuge Centrifuge to Separate Phases add_chloroform_water->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry Dry under Nitrogen collect_organic->dry total_lipid Total Lipid Extract dry->total_lipid

Caption: Workflow for total lipid extraction.

Fractionation of Diacylglycerols by Solid-Phase Extraction (SPE)

To isolate the diacylglycerol fraction from the total lipid extract, solid-phase extraction is a common and effective method.

Protocol:

  • Column Conditioning: Condition a silica-based SPE cartridge by washing with hexane (B92381).

  • Sample Loading: Dissolve the total lipid extract in a non-polar solvent like hexane and load it onto the SPE cartridge.

  • Elution of Neutral Lipids: Elute less polar lipids, such as triacylglycerols and cholesterol esters, with a solvent mixture of low polarity (e.g., hexane:diethyl ether, 95:5 v/v).

  • Elution of Diacylglycerols: Elute the diacylglycerol fraction with a solvent of intermediate polarity (e.g., hexane:diethyl ether, 80:20 v/v).

  • Solvent Evaporation: Evaporate the solvent from the collected diacylglycerol fraction under a stream of nitrogen.

Analysis of Diacylglycerol Isomers by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of diacylglycerol isomers after derivatization.

Protocol:

  • Derivatization: Convert the diacylglycerols to their more volatile trimethylsilyl (B98337) (TMS) ethers by reacting the dried fraction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) at 70°C for 30 minutes.

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column). A temperature gradient program is used to separate the different diacylglycerol species.

  • MS Detection: The eluting compounds are ionized (typically by electron ionization) and the resulting mass fragments are detected. The mass spectrum of each peak can be used to identify the fatty acid composition and the positional isomer of the diacylglycerol. The fragmentation patterns of 1,2- and 1,3-diacylglycerol TMS ethers are distinct, allowing for their differentiation.

GC-MS Analysis Workflow dag_fraction Diacylglycerol Fraction derivatization TMS Derivatization dag_fraction->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometry Detection separation->ms_detection data_analysis Data Analysis (Mass Spectra Interpretation) ms_detection->data_analysis

Caption: Workflow for GC-MS analysis of diacylglycerols.

Analysis of Diacylglycerol Isomers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative and highly sensitive method for the analysis of diacylglycerol isomers, often without the need for derivatization.

Protocol:

  • LC Separation: Dissolve the diacylglycerol fraction in a suitable solvent and inject it into a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC). A reversed-phase C18 column is commonly used to separate the diacylglycerol species based on their hydrophobicity. An isocratic elution with acetonitrile (B52724) or a gradient elution with a mixture of acetonitrile and isopropanol (B130326) can be employed.

  • MS/MS Detection: The eluting diacylglycerols are ionized using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer, precursor ions corresponding to the [M+NH4]+ or [M+Na]+ adducts of the diacylglycerols are selected and fragmented. The resulting product ion spectra provide structural information that allows for the identification of the fatty acid constituents and their positions on the glycerol (B35011) backbone.

Signaling Pathways

While specific signaling roles for this compound have not been elucidated, 1,2-diacylglycerols are well-established second messengers that activate protein kinase C (PKC), a key enzyme in many cellular signaling cascades. 1,3-diacylglycerols are generally not considered to be biologically active in this context. Any potential biological activity of this compound would likely first involve its conversion to the 1,2- or 2,3-isomer.

Conclusion

Although direct evidence for the natural abundance of this compound is limited, its potential existence as a minor component in natural fats rich in myristic and oleic acid, such as butterfat and human milk fat, is biochemically plausible. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the presence and quantity of this specific diacylglycerol isomer in various biological matrices. Further research in this area could uncover novel insights into lipid metabolism and its potential roles in cellular processes.

References

The Unseen Architecture of Cellular Signaling: A Technical Guide to 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Myristoyl-3-oleoyl-rac-glycerol, a specific mixed-acid 1,3-diacylglycerol (DAG). While the history of this individual molecule is embedded in the broader history of lipid chemistry, its significance lies in its utility as a research tool to probe the nuanced roles of diacylglycerols in cellular processes. This document details the historical context of asymmetric diacylglycerol synthesis, the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its role in cellular signaling pathways, particularly in the context of Protein Kinase C (PKC) activation. Furthermore, potential applications in drug development, such as in the formation of lipid-based delivery systems, are explored.

A History Rooted in Synthesis: The Emergence of Asymmetric Diacylglycerols

The "discovery" of a specific, non-naturally abundant diacylglycerol like this compound is not a singular event but rather the outcome of the sophisticated evolution of lipid synthesis methodologies. The historical importance of diacylglycerols stems from their central role as intermediates in lipid metabolism and as second messengers in signal transduction.[1] Early research focused on the more abundant 1,2-diacylglycerols generated from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2] These sn-1,2-diacylglycerols are potent activators of Protein Kinase C (PKC), a family of enzymes crucial for a multitude of cellular processes.[3][4]

The synthesis of specific diacylglycerol isomers, particularly asymmetric ones with different fatty acids at the sn-1 and sn-3 positions, became a key objective for researchers seeking to understand the structural requirements for PKC activation and other biological functions. The development of chemoenzymatic methods, utilizing lipases with regioselectivity, has been instrumental in the efficient synthesis of 1,3-diacylglycerols.[5][6][7] These methods allow for the controlled esterification of a glycerol (B35011) backbone, making molecules like this compound accessible for research purposes. This accessibility allows for the investigation of the distinct physicochemical and biological properties of 1,3-diacylglycerols compared to their 1,2-isomers, contributing to a deeper understanding of lipid-protein interactions and their implications in health and disease.[8][9]

Physicochemical and Structural Data

The structural characteristics and physicochemical properties of this compound are foundational to its application in research. Below is a summary of its key quantitative data, alongside a comparison with a related triacylglycerol to provide context.

Table 1: Physicochemical Properties of this compound [10]

PropertyValue
CAS Number 215055-21-3
Molecular Formula C35H66O5
Formula Weight 566.9 g/mol
Physical State Solid
Solubility (DMF) 20 mg/mL
Solubility (DMSO) 7 mg/mL
Solubility (Ethanol) 30 mg/mL
Solubility (PBS, pH 7.2) 0.25 mg/mL
Storage Temperature -20°C
Stability ≥ 4 years

Table 2: Comparative Data of a Related Triacylglycerol [11]

CompoundCAS NumberMolecular FormulaFormula Weight
1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerol99131-43-8C51H96O6805.3 g/mol

Experimental Protocols

The following sections detail representative protocols for the synthesis and analysis of this compound, based on established methodologies for 1,3-diacylglycerol preparation and analysis.

Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic esterification process in a solvent-free system, which is a common and efficient method for producing 1,3-diacylglycerols.[5][6][12]

Materials:

  • Glycerol (99% purity)

  • Myristic acid

  • Oleic acid

  • Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

  • Vacuum pump

  • Reaction flask with magnetic stirring and temperature control

  • Silica (B1680970) gel for column chromatography

  • Hexane and diethyl ether (for chromatography)

Procedure:

Step 1: Synthesis of 1-Myristoyl-rac-glycerol

  • Combine glycerol and myristic acid in a 1:1 molar ratio in a reaction flask.

  • Add the immobilized 1,3-specific lipase (typically 5-10% by weight of the reactants).

  • Heat the mixture to the optimal temperature for the lipase (e.g., 50-60°C) with vigorous stirring.

  • Apply a vacuum to remove the water produced during the esterification, driving the reaction to completion.

  • Monitor the reaction progress by taking aliquots and analyzing the free fatty acid content via titration.

  • Once the reaction is complete, remove the immobilized lipase by filtration.

  • Purify the resulting 1-Myristoyl-rac-glycerol using silica gel column chromatography.

Step 2: Synthesis of this compound

  • Combine the purified 1-Myristoyl-rac-glycerol with oleic acid in a 1:1 molar ratio in a clean reaction flask.

  • Add fresh immobilized 1,3-specific lipase.

  • Repeat the esterification reaction under the same conditions as Step 1 (heat, stirring, and vacuum).

  • Monitor the reaction for the consumption of oleic acid.

  • After completion, filter out the lipase.

  • Purify the final product, this compound, using silica gel column chromatography with a hexane/diethyl ether gradient to separate the desired product from any remaining starting materials and by-products.

Analysis by HPLC-MS/MS

This protocol outlines a general method for the quantification and structural confirmation of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][13][14]

Materials:

  • HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • 1,2-dipalmitoyl-d62-glycerol (or other suitable internal standard).

  • Chloroform and methanol (B129727) for lipid extraction.

Procedure:

1. Sample Preparation (Lipid Extraction):

  • To your sample (e.g., plasma, cell lysate), add a known amount of the internal standard.

  • Perform a Bligh-Dyer or Folch lipid extraction using a chloroform:methanol mixture.

  • After phase separation, collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution with Mobile Phases A and B to separate the different lipid species.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Perform a full scan to identify the [M+NH4]+ adduct of this compound.

    • Use tandem mass spectrometry (MS/MS) to fragment the parent ion and confirm the identity of the fatty acid chains based on the characteristic neutral losses.

Biological Significance and Signaling Pathways

Diacylglycerols are pivotal second messengers in a variety of cellular signaling cascades.[1] The canonical pathway for DAG generation and signaling involves the hydrolysis of PIP2 by PLC, which produces sn-1,2-diacylglycerol and inositol (B14025) 1,4,5-trisphosphate (IP3). The sn-1,2-DAG remains in the plasma membrane where it recruits and activates members of the Protein Kinase C (PKC) family.[3]

While sn-1,2-diacylglycerols are potent activators of conventional and novel PKC isoforms, the role of 1,3-diacylglycerols in direct PKC activation is less pronounced.[8] Studies have shown that 1,2-sn-diacylglycerols are more effective activators than their 1,3-isomers.[3] However, 1,3-diacylglycerols are not inert. They can influence the physical properties of cell membranes and may have indirect effects on signaling pathways.[15] Furthermore, the accumulation of certain DAG species, including those that can be metabolized from 1,3-DAGs, is implicated in the development of insulin (B600854) resistance through the activation of PKC isoforms like PKCε.[4][9]

The availability of synthetic this compound allows researchers to dissect the specific effects of 1,3-diacylglycerols on cellular systems, independent of the concurrent release of IP3 that occurs with PLC-mediated PIP2 hydrolysis.

PLC_PKC_Pathway ext_signal Extracellular Signal receptor GPCR / RTK ext_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc co-activates (cPKC) downstream Downstream Cellular Responses pkc->downstream dag_1_3 1-Myristoyl-3-oleoyl- rac-glycerol (Exogenously Added) dag_1_3->pkc weak/indirect effects membrane Plasma Membrane

Figure 1: The Phospholipase C (PLC) signaling pathway leading to the activation of Protein Kinase C (PKC).

Experimental and Synthetic Workflow

The overall process for utilizing this compound in a research setting involves its synthesis (or acquisition), purification, and subsequent application in biological assays, with analysis to confirm its identity and purity.

Experimental_Workflow start Starting Materials: Glycerol, Myristic Acid, Oleic Acid synthesis Two-Step Enzymatic Esterification (1,3-specific lipase) start->synthesis purification Silica Gel Column Chromatography synthesis->purification analysis Purity and Identity Confirmation (HPLC-MS/MS, NMR) purification->analysis bio_assay Biological Assays (e.g., cell culture experiments) analysis->bio_assay data_analysis Data Analysis and Interpretation bio_assay->data_analysis

Figure 2: General workflow for the synthesis and application of this compound.

Applications in Drug Development

The unique physicochemical properties of 1,3-diacylglycerols are being explored in the field of drug development, particularly in the creation of advanced drug delivery systems. Their amphiphilic nature makes them suitable components of lipid-based nanoemulsions and liposomes, which can be used to encapsulate and enhance the bioavailability of hydrophobic drugs.[15][16]

Studies have shown that nanoemulsions formulated with 1,3-diacylglycerol oil can exhibit smaller droplet sizes and improved stability compared to those made with conventional triacylglycerol oils.[16] Furthermore, the use of pure 1,3-diacylglycerol isomers can lead to more colloidally stable liposomes.[15] These characteristics are highly desirable for creating effective drug delivery vehicles that can improve drug solubility, protect drugs from degradation, and potentially target specific tissues. The ability to synthesize specific mixed-acid 1,3-diacylglycerols like this compound allows for the fine-tuning of these delivery systems to optimize their performance for a particular therapeutic agent.

Conclusion

This compound serves as a valuable tool for researchers in the fields of lipid biochemistry, cell signaling, and drug development. While its history is intertwined with the broader advancements in lipid synthesis, its availability allows for precise investigations into the structure-function relationships of diacylglycerols. The detailed protocols and data presented in this guide provide a foundation for its synthesis, analysis, and application in exploring the complex roles of lipids in biological systems. As our understanding of the "lipidome" continues to expand, the importance of specific lipid molecules like this compound in elucidating cellular mechanisms and developing novel therapeutic strategies is set to grow.

References

An In-depth Technical Guide to the Metabolism of 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 1-Myristoyl-3-oleoyl-rac-glycerol, a diacylglycerol (DAG) containing a saturated myristic acid at the sn-1 position and a monounsaturated oleic acid at the sn-3 position. This document details its digestion, absorption, cellular metabolism, and its role as a signaling molecule, with a focus on providing actionable data and experimental methodologies for research and development.

Introduction

This compound is a specific 1,3-diacylglycerol. The metabolism of dietary fats, primarily triacylglycerols (TAGs), begins in the gastrointestinal tract where they are hydrolyzed into fatty acids and monoacylglycerols. Diacylglycerols like this compound are key intermediates in this process and also serve as important second messengers in cellular signaling cascades. Understanding the metabolic pathway of this specific DAG is crucial for research in nutrition, metabolic diseases, and drug development, particularly for compounds that may modulate lipid metabolism or signaling pathways.

Digestion and Absorption

The initial breakdown of ingested this compound is facilitated by lipases in the stomach and small intestine.

  • Gastric Lipase (B570770): This enzyme initiates the hydrolysis of triacylglycerols and diacylglycerols in the acidic environment of the stomach. Gastric lipase has been shown to be more active on 1,3-sn-DAGs compared to 1,2(2,3)-sn-DAGs and TAGs. This suggests that this compound would be a readily accessible substrate for this enzyme.

  • Pancreatic Lipase: In the small intestine, pancreatic lipase, in concert with colipase and bile salts, is the primary enzyme for fat digestion. Pancreatic lipase predominantly hydrolyzes the fatty acids at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. Therefore, this compound would be hydrolyzed to release myristic acid and oleic acid, leaving a glycerol backbone.

The resulting free fatty acids (myristic acid and oleic acid) and glycerol are then absorbed by the enterocytes lining the small intestine.

Cellular Metabolism in Enterocytes

Once inside the enterocytes, the absorbed myristic acid, oleic acid, and glycerol are utilized for the resynthesis of triacylglycerols (TAGs) through two primary pathways before being packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream.

  • Glycerol-3-Phosphate (G3P) Pathway: In this de novo synthesis pathway, glycerol is first phosphorylated to glycerol-3-phosphate. Two molecules of fatty acyl-CoA (in this case, myristoyl-CoA and oleoyl-CoA) are then sequentially added to the glycerol-3-phosphate backbone by acyltransferases to form phosphatidic acid. A phosphatase then removes the phosphate (B84403) group to yield a 1,2-diacylglycerol, which is subsequently acylated by a diacylglycerol acyltransferase (DGAT) to form a TAG.

  • Monoacylglycerol (MAG) Pathway: While the MAG pathway is the major route for TAG resynthesis from the digestion products of dietary TAGs (2-monoacylglycerol and fatty acids), the complete hydrolysis of 1,3-DAGs to glycerol and free fatty acids means the G3P pathway is the primary route for TAG synthesis from this particular substrate.

Enzyme Substrate Specificity:

The enzymes involved in TAG synthesis exhibit certain substrate specificities which would influence the metabolism of the myristic and oleic acid derived from this compound.

EnzymeSubstrate PreferenceReference
Monoacylglycerol Acyltransferase (MGAT) While not directly utilizing the initial substrate, if any monoacylglycerol is formed, MGAT2 shows a preference for oleoyl-CoA over other fatty acyl-CoAs like palmitoyl-CoA and stearoyl-CoA. It can utilize a range of monoacylglycerol substrates.
Diacylglycerol Acyltransferase (DGAT) Both DGAT1 and DGAT2 are crucial for the final step of TAG synthesis. DGAT2 is thought to be more active at lower fatty acyl-CoA concentrations, suggesting a role in handling newly synthesized fatty acids, while DGAT1 is more active at higher concentrations, potentially dealing with exogenous fatty acids. Studies have shown that both enzymes can utilize a variety of diacylglycerol species.

Signaling Pathways

Diacylglycerols are critical second messengers that activate a variety of signaling proteins, most notably Protein Kinase C (PKC) isoforms. The generation of DAGs at the cell membrane triggers a cascade of downstream events that regulate numerous cellular processes.

The binding of an extracellular signal (e.g., a hormone or growth factor) to its receptor can activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the membrane and activates PKC.

PKC Activation and Downstream Effects:

Activated PKC phosphorylates a wide range of target proteins, leading to diverse cellular responses. The specific downstream effects depend on the PKC isoform activated and the cell type. The fatty acid composition of the DAG can influence which PKC isoforms are activated. For instance, DAGs containing unsaturated fatty acids like oleic acid can act synergistically to enhance PKC activation.

Diagram of the Diacylglycerol-PKC Signaling Pathway

DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (or other DAGs) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Proliferation, Metabolic Regulation) PKC_active->Downstream Phosphorylates Targets Ca_release Ca²⁺ Release IP3->Ca_release Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: The Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolism of this compound.

This protocol simulates the digestion of lipids in the gastrointestinal tract.

Experimental Workflow Diagram

In_Vitro_Digestion_Workflow Start Start: Prepare Lipid Emulsion Gastric Gastric Digestion (pH 4.0, 37°C, 60 min) - Add Gastric Lipase Start->Gastric Intestinal Intestinal Digestion (pH 7.0, 37°C, 120 min) - Add Pancreatic Lipase & Bile Salts Gastric->Intestinal Titration Monitor & Titrate with NaOH (pH-Stat) Intestinal->Titration Analysis Lipid Extraction & Analysis (HPLC/GC-MS) Intestinal->Analysis Titration->Intestinal End End: Determine Hydrolysis Products Analysis->End

Caption: Workflow for the in vitro digestion of lipids using the pH-stat method.

Materials:

  • This compound

  • Porcine gastric lipase

  • Porcine pancreatic lipase

  • Bile salts (e.g., sodium taurocholate)

  • pH-stat titrator

  • Reaction vessel with temperature control and stirrer

  • NaOH solution (e.g., 0.1 M)

  • Buffers (for pH 4.0 and 7.0)

Procedure:

  • Prepare Lipid Emulsion: Emulsify this compound in a suitable buffer (e.g., phosphate buffer) with an emulsifier (e.g., gum arabic) to create a stable oil-in-water emulsion.

  • Gastric Digestion:

    • Transfer the emulsion to the reaction vessel and adjust the temperature to 37°C.

    • Adjust the pH to 4.0.

    • Initiate the reaction by adding gastric lipase.

    • Monitor the pH and maintain it at 4.0 by titrating with NaOH solution using the pH-stat. The amount of NaOH added is proportional to the amount of free fatty acids released.

    • Continue for 60 minutes.

  • Intestinal Digestion:

    • Adjust the pH of the reaction mixture to 7.0.

    • Add pancreatic lipase and bile salts.

    • Continue to monitor and maintain the pH at 7.0 with NaOH for 120 minutes.

  • Analysis:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Stop the enzymatic reaction (e.g., by adding a denaturing agent or by rapid freezing).

    • Extract the lipids from the aliquots using a suitable solvent system (e.g., chloroform:methanol).

    • Analyze the lipid extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the hydrolysis products (myristic acid, oleic acid, glycerol, and any remaining diacylglycerol).

This protocol uses the human colon adenocarcinoma cell line, Caco-2, which differentiates into cells with enterocyte-like properties, to study the cellular uptake and metabolism of this compound.

Experimental Workflow Diagram

Caco2_Workflow Start Start: Seed Caco-2 cells on permeable supports Differentiate Differentiate for 21 days Start->Differentiate Incubate Incubate with micellar This compound (Apical side) Differentiate->Incubate Collect Collect apical and basolateral media and cell lysates at time points Incubate->Collect Analyze Lipid Extraction & Analysis (LC-MS/MS) Collect->Analyze End End: Quantify metabolites Analyze->End

Caption: Workflow for studying lipid metabolism in differentiated Caco-2 cells.

Materials:

  • Caco-2 cell line

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Permeable cell culture inserts (e.g., Transwell®)

  • This compound

  • Bile salts and phospholipids (B1166683) to form mixed micelles

  • Reagents for lipid extraction and analysis (LC-MS/MS)

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto permeable membrane inserts.

    • Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer of enterocyte-like cells.

  • Lipid Incubation:

    • Prepare mixed micelles containing this compound, bile salts, and phospholipids in serum-free cell culture medium.

    • Wash the differentiated Caco-2 cell monolayers with phosphate-buffered saline (PBS).

    • Add the micellar lipid solution to the apical (upper) chamber of the inserts and fresh serum-free medium to the basolateral (lower) chamber.

    • Incubate for various time periods (e.g., 0, 1, 2, 4, 8 hours).

  • Sample Collection:

    • At each time point, collect the media from both the apical and basolateral chambers.

    • Wash the cells with cold PBS.

    • Lyse the cells to collect the intracellular contents.

  • Analysis:

    • Extract lipids from the collected media and cell lysates.

    • Analyze the lipid extracts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites (e.g., myristic acid, oleic acid, resynthesized triacylglycerols, and phospholipids containing these fatty acids).

Conclusion

The metabolism of this compound follows the general pathways of diacylglycerol digestion and absorption, with a primary role for the glycerol-3-phosphate pathway in the resynthesis of triacylglycerols within enterocytes. The constituent fatty acids, myristic and oleic acid, are incorporated into new glycerolipids. Furthermore, as a diacylglycerol, this molecule has the potential to act as a signaling molecule, primarily through the activation of Protein Kinase C, thereby influencing a wide range of cellular processes. The experimental protocols provided in this guide offer a robust framework for the detailed investigation of its metabolic fate and signaling functions, providing valuable insights for researchers in the fields of nutrition, metabolic diseases, and pharmacology.

Methodological & Application

Synthesis Protocol for 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Myristoyl-3-oleoyl-rac-glycerol is a specific diacylglycerol containing myristic acid (a saturated fatty acid) at the sn-1 position and oleic acid (a monounsaturated fatty acid) at the sn-3 position of the glycerol (B35011) backbone. Diacylglycerols are critical intermediates in various metabolic pathways and function as signaling molecules. The asymmetric nature of this compound makes it a valuable tool for biochemical and pharmaceutical research, particularly in studies related to lipid metabolism, signal transduction, and the formulation of lipid-based drug delivery systems.

The protocol outlined below describes a plausible chemical synthesis route for this compound. The synthesis strategy involves the use of a protecting group to selectively acylate the primary hydroxyl groups of glycerol, followed by purification to obtain the desired product. This method is based on established principles of lipid chemistry and can be adapted for the synthesis of other mixed-acid diacylglycerols.

Experimental Protocol

This protocol details a three-step synthesis of this compound starting from commercially available solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol).

Step 1: Acylation of Solketal with Myristoyl Chloride

  • Reaction Setup: To a solution of solketal (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyridine (B92270) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Addition of Acylating Agent: Cool the reaction mixture to 0°C in an ice bath. Add myristoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield 1-myristoyl-2,3-isopropylidene-rac-glycerol.

Step 2: Deprotection of the Isopropylidene Group

  • Reaction Setup: Dissolve the product from Step 1 in a mixture of dioxane and 0.4 M hydrochloric acid.

  • Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-myristoyl-rac-glycerol.

Step 3: Acylation of 1-Myristoyl-rac-glycerol with Oleoyl (B10858665) Chloride

  • Reaction Setup: Dissolve 1-myristoyl-rac-glycerol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add pyridine (1.2 equivalents) and a catalytic amount of DMAP.

  • Addition of Acylating Agent: Cool the reaction mixture to 0°C. Add oleoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Summary of Hypothetical Quantitative Data for the Synthesis of this compound

StepStarting MaterialReagentsProductExpected Yield (%)Expected Purity (%)
1SolketalMyristoyl Chloride, Pyridine, DMAP, DCM1-Myristoyl-2,3-isopropylidene-rac-glycerol85-95>95
21-Myristoyl-2,3-isopropylidene-rac-glycerolDioxane, HCl1-Myristoyl-rac-glycerol70-80>98
31-Myristoyl-rac-glycerolOleoyl Chloride, Pyridine, DMAP, DCMThis compound80-90>98

Visualization of the Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Acylation with Myristoyl Chloride cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Acylation with Oleoyl Chloride Solketal Solketal Step1_Product 1-Myristoyl-2,3-isopropylidene-rac-glycerol Solketal->Step1_Product Pyridine, DMAP, DCM Myristoyl_Chloride Myristoyl Chloride Myristoyl_Chloride->Step1_Product Step2_Product 1-Myristoyl-rac-glycerol Step1_Product->Step2_Product Dioxane, HCl Final_Product This compound Step2_Product->Final_Product Pyridine, DMAP, DCM Oleoyl_Chloride Oleoyl Chloride Oleoyl_Chloride->Final_Product

Caption: A workflow diagram illustrating the three-step chemical synthesis of this compound.

Application Notes and Protocols for 1-Myristoyl-3-oleoyl-rac-glycerol in Lipid Bilayer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-oleoyl-rac-glycerol is a diacylglycerol (DAG) comprised of a glycerol (B35011) backbone with myristic acid at the sn-1 position and oleic acid at the sn-3 position.[1] As a member of the diacylglycerol family, it plays a significant role as a second messenger in cellular signaling pathways and as a modulator of the biophysical properties of lipid bilayers.[2] Diacylglycerols are crucial for the activation of various enzymes, most notably protein kinase C (PKC), and are involved in processes such as membrane fusion and the formation of non-lamellar lipid phases.[3][4]

These application notes provide a comprehensive overview of the use of this compound in lipid bilayer studies, including its effects on membrane characteristics, its role in protein-lipid interactions, and its potential applications in drug delivery systems. Detailed protocols for the preparation of lipid vesicles containing this diacylglycerol and methods for their characterization are also provided.

Physicochemical Properties and Effects on Lipid Bilayers

The incorporation of this compound into a phospholipid bilayer can significantly alter the membrane's structural and dynamic properties. While specific quantitative data for this particular DAG is limited in the readily available literature, the effects can be inferred from studies on similar diacylglycerols.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C35H66O5[5]
Molecular Weight 566.9 g/mol [5]
Synonyms DG(14:0/0:0/18:1), 1-Myristin-3-Olein[5]
Storage Temperature -20°C[5]
Solubility DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml[5]

Effects on Lipid Bilayer Properties (Based on general diacylglycerol studies):

ParameterEffect of Diacylglycerol IncorporationSignificanceReference
Acyl Chain Order IncreaseLeads to a more ordered and less fluid membrane core.[2]
Bilayer Thickness IncreaseCan influence the activity of transmembrane proteins.[2][6]
Phospholipid Headgroup Spacing IncreaseCreates space for the binding of peripheral proteins like PKC.[2]
Lateral Diffusion DecreaseResults in a less dynamic membrane environment.[2]
Phase Behavior Can induce non-bilayer (hexagonal or cubic) phases at high concentrations. Can induce lateral phase separation.Important for processes like membrane fusion and fission. Creates domains with distinct properties.[3][4]
Membrane Fusion PromotesFacilitates the merging of lipid bilayers.[3]

Applications in Lipid Bilayer Studies

Modulation of Membrane Properties and Phase Behavior

The inclusion of this compound allows researchers to systematically alter the biophysical characteristics of model membranes. This is particularly useful for studying phenomena that are sensitive to membrane fluidity, thickness, and packing defects. At certain concentrations, DAGs can induce the formation of non-bilayer structures, which are implicated in various cellular processes, including membrane trafficking and fusion.[3]

Protein-Lipid Interaction Studies

A primary application of this diacylglycerol is in the study of protein kinase C (PKC) activation. DAGs are essential cofactors for the recruitment and activation of conventional and novel PKC isoforms at the cell membrane.[6] By incorporating this compound into liposomes, researchers can create a model system to investigate the molecular details of PKC binding and activation.

PKC_Activation cluster_products Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC PLC Receptor->PLC Activation Ligand Ligand Ligand->Receptor Binding PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG IP3 IP3 PKC_inactive PKC_inactive DAG->PKC_inactive Recruitment & Partial Activation ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca2+ ER->Ca2 Ca2+ Release PKC_active PKC_active Ca2->PKC_active Full Activation Substrate Substrate PKC_active->Substrate Phosphorylation pSubstrate pSubstrate Cellular_Response Cellular Response (e.g., proliferation, differentiation) pSubstrate->Cellular_Response Leads to

Caption: Workflow for preparing unilamellar vesicles.

Protocol 2: Characterization of Vesicles by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of the lipid bilayer, specifically the gel-to-liquid crystalline phase transition temperature (Tm).

Materials:

  • LUV suspension containing this compound

  • Reference buffer (the same buffer used for hydration)

  • Differential Scanning Calorimeter

Procedure:

  • Prepare samples of liposomes with varying concentrations of this compound. A control sample with only the matrix phospholipid should also be prepared.

  • Load a precise amount of the liposome (B1194612) suspension into a DSC sample pan and an equal volume of the reference buffer into a reference pan.

  • Seal the pans.

  • Place the pans in the DSC instrument.

  • Run a thermal scan over a temperature range that encompasses the expected Tm of the lipids (e.g., from 10°C to 60°C for many common phospholipids). A typical scan rate is 1-2°C/min.

  • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm.

  • Analyze the data to determine the Tm and the enthalpy of the transition. Compare the results for bilayers with and without the diacylglycerol.

Protocol 3: Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method to assess the activation of PKC by liposomes containing this compound.

Materials:

  • LUVs with and without this compound

  • Purified PKC isoform

  • PKC substrate (e.g., a specific peptide)

  • ATP (containing γ-³²P-ATP for radiometric assay, or for use with a fluorescence-based assay kit)

  • Assay buffer (containing MgCl₂, CaCl₂, etc.)

  • Phosphatidylserine (PS) - often required as a cofactor

  • Kinase quench buffer

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiometric assay, or a fluorescence plate reader for a kit-based assay)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC substrate, and phosphatidylserine-containing liposomes (with or without this compound).

  • Add the purified PKC enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the quench buffer.

  • Detect the amount of phosphorylated substrate using the chosen method.

  • Compare the PKC activity in the presence of liposomes containing this compound to the activity with control liposomes lacking the diacylglycerol.

Conclusion

This compound is a valuable tool for researchers studying the structure and function of lipid bilayers. Its ability to act as a second messenger and to modulate the physical properties of membranes makes it particularly relevant for investigations into cell signaling, protein-lipid interactions, and the development of novel drug delivery systems. The protocols provided here offer a starting point for incorporating this diacylglycerol into model membrane systems and for characterizing its effects. Further optimization of experimental conditions will be necessary depending on the specific research question and the biological system under investigation.

References

Application Notes and Protocols for 1-Myristoyl-3-oleoyl-rac-glycerol in Lipase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in fat digestion, transport, and metabolism. The precise measurement of lipase (B570770) activity is fundamental in various fields, including biochemistry, diagnostics, and the development of therapeutic agents targeting lipid metabolism. 1-Myristoyl-3-oleoyl-rac-glycerol is a specific diacylglycerol (DAG) that can serve as a substrate for lipases, allowing for the characterization of their activity and the screening of potential inhibitors. Upon hydrolysis by lipase, this substrate yields myristic acid, oleic acid, and glycerol (B35011). The detection of one or more of these products forms the basis of the assay.

These application notes provide a detailed protocol for a fluorogenic lipase assay using this compound as a substrate. This method offers high sensitivity and a continuous assay format, making it suitable for high-throughput screening (HTS) applications in drug discovery.

Principle of the Assay

This protocol describes a coupled enzymatic assay. In the first step, lipase hydrolyzes this compound to produce glycerol, myristic acid, and oleic acid. In the subsequent steps, the released glycerol is phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate, which is then oxidized by glycerol-3-phosphate oxidase (GPO), producing hydrogen peroxide (H₂O₂). The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a fluorogenic probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). The increase in fluorescence intensity is directly proportional to the amount of glycerol released, and therefore to the lipase activity.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/MaterialSupplierCatalog No.Storage
This compound(Specify Supplier)(Specify Cat. No.)-20°C
Lipase (e.g., from Candida rugosa)Sigma-AldrichL17544°C
Glycerol Kinase (GK)Sigma-AldrichG6143-20°C
Glycerol-3-Phosphate Oxidase (GPO)Sigma-AldrichG4635-20°C
Horseradish Peroxidase (HRP)Sigma-AldrichP8375-20°C
Amplex® Red ReagentThermo Fisher ScientificA12222-20°C, protected from light
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418Room Temperature
Tris-HClSigma-AldrichT5941Room Temperature
Triton X-100Sigma-AldrichT8760Room Temperature
96-well black, flat-bottom platesCorning3915Room Temperature
Fluorescence microplate reader(Specify Manufacturer)(Specify Model)N/A

Experimental Protocols

Preparation of Reagents

1.1. Assay Buffer (50 mM Tris-HCl, pH 7.5, 0.1% Triton X-100):

  • Dissolve 0.605 g of Tris base in 80 mL of deionized water.

  • Adjust the pH to 7.5 with 1 M HCl.

  • Add 0.1 mL of Triton X-100.

  • Bring the final volume to 100 mL with deionized water.

  • Store at 4°C.

1.2. Substrate Stock Solution (10 mM):

  • Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

1.3. Lipase Stock Solution (1 mg/mL):

  • Dissolve 1 mg of lipase in 1 mL of Assay Buffer.

  • Prepare fresh daily and keep on ice.

1.4. Amplex Red Stock Solution (10 mM):

  • Dissolve 2.58 mg of Amplex Red reagent in 1 mL of DMSO.

  • Store at -20°C, protected from light.

1.5. HRP Stock Solution (10 U/mL):

  • Dissolve HRP in Assay Buffer to a final concentration of 10 U/mL.

  • Store at -20°C in small aliquots.

1.6. GK/GPO Stock Solution (50 U/mL GK, 10 U/mL GPO):

  • Co-dissolve Glycerol Kinase and Glycerol-3-Phosphate Oxidase in Assay Buffer.

  • Store at -20°C in small aliquots.

Lipase Activity Assay Protocol

2.1. Preparation of Working Solutions:

  • Substrate Working Solution (1 mM): Dilute the 10 mM Substrate Stock Solution 1:10 in Assay Buffer.

  • Lipase Working Solution: Prepare serial dilutions of the Lipase Stock Solution in Assay Buffer to determine the optimal enzyme concentration.

  • Detection Reagent Mix: For each 1 mL of Assay Buffer, add:

    • 5 µL of 10 mM Amplex Red Stock Solution (final concentration: 50 µM)

    • 1 µL of 10 U/mL HRP Stock Solution (final concentration: 0.1 U/mL)

    • 2 µL of GK/GPO Stock Solution (final concentration: 0.1 U/mL GK, 0.02 U/mL GPO)

    • Prepare this mix fresh and protect it from light.

2.2. Assay Procedure:

  • Add 50 µL of the Detection Reagent Mix to each well of a 96-well black, flat-bottom plate.

  • Add 25 µL of the Lipase Working Solution (or buffer for control wells, and inhibitor solutions for screening) to the appropriate wells.

  • Initiate the reaction by adding 25 µL of the Substrate Working Solution to all wells. The final volume in each well will be 100 µL.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity at timed intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

Data Analysis
  • Blank Subtraction: Subtract the fluorescence readings of the no-enzyme control wells from all other readings.

  • Calculate the Rate of Reaction: Determine the initial rate of reaction (V₀) by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.

  • Enzyme Activity Calculation: Convert the rate of fluorescence increase to the rate of glycerol production using a glycerol standard curve.

  • Inhibitor Screening: Calculate the percentage of inhibition for each compound tested relative to the control (no inhibitor) wells.

Data Presentation

The following tables provide a template for organizing and presenting the experimental data.

Table 1: Michaelis-Menten Kinetic Parameters for Lipase with this compound

ParameterValueUnits
Vmax(Experimental Value)µmol/min/mg
Km(Experimental Value)µM

Table 2: Effect of Inhibitors on Lipase Activity

InhibitorConcentration (µM)% InhibitionIC50 (µM)
Inhibitor A1(Value)(Calculated Value)
10(Value)
100(Value)
Inhibitor B1(Value)(Calculated Value)
10(Value)
100(Value)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_detection Add Detection Mix to Plate prep_buffer->add_detection prep_substrate Prepare Substrate Stock add_substrate Add Substrate (Start Reaction) prep_substrate->add_substrate prep_enzyme Prepare Lipase Stock add_enzyme Add Lipase/Inhibitor prep_enzyme->add_enzyme prep_detection Prepare Detection Mix prep_detection->add_detection add_detection->add_enzyme add_enzyme->add_substrate read_fluorescence Measure Fluorescence add_substrate->read_fluorescence calc_rate Calculate Reaction Rate read_fluorescence->calc_rate calc_inhibition Calculate % Inhibition/IC50 read_fluorescence->calc_inhibition calc_activity Determine Enzyme Activity calc_rate->calc_activity

Caption: Workflow for the fluorogenic lipase assay.

Lipase Catalyzed Hydrolysis and Detection Pathway

signaling_pathway cluster_detection Detection Cascade sub This compound lipase Lipase sub->lipase prod1 Myristic Acid lipase->prod1 prod2 Oleic Acid lipase->prod2 glycerol Glycerol lipase->glycerol gk Glycerol Kinase (GK) glycerol->gk g3p Glycerol-3-Phosphate gk->g3p gpo Glycerol-3-Phosphate Oxidase (GPO) g3p->gpo h2o2 H₂O₂ gpo->h2o2 hrp HRP h2o2->hrp probe Fluorogenic Probe (e.g., Amplex Red) probe->hrp fluorescence Fluorescent Product (e.g., Resorufin) hrp->fluorescence

Caption: Biochemical pathway for lipase activity detection.

Disclaimer

The protocols and data presentation formats provided herein are intended as a guide. Optimal assay conditions (e.g., pH, temperature, substrate and enzyme concentrations) may vary depending on the specific lipase being studied and should be determined empirically by the end-user. It is recommended to perform appropriate controls, including no-enzyme and no-substrate controls, in all experiments.

Application Notes and Protocols: Activation of Protein Kinase C by 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and vesicle secretion.[1] The activation of conventional and novel PKC isoforms is intricately linked to the generation of the second messenger diacylglycerol (DAG) at the cell membrane. 1-Myristoyl-3-oleoyl-rac-glycerol is a specific diacylglycerol molecule featuring a saturated myristic acid at the sn-1 position and a monounsaturated oleic acid at the sn-3 position.[2][3][4] As a DAG analog, it is a valuable tool for the direct and specific activation of PKC in various experimental systems, facilitating the elucidation of PKC-downstream signaling pathways and the screening of potential therapeutic agents that modulate PKC activity.

The canonical activation of PKC is initiated by extracellular signals that stimulate the hydrolysis of membrane phospholipids (B1166683), leading to the generation of DAG.[5] DAG then recruits PKC from the cytosol to the cell membrane, where it binds to the C1 domain of the enzyme.[6] This interaction induces a conformational change in PKC, relieving autoinhibition and enabling the kinase to phosphorylate its downstream substrates. The specific acyl chain composition of DAG molecules can influence their potency and isoform-selectivity towards the diverse family of PKC isoforms.

These application notes provide a comprehensive guide for the use of this compound to study PKC activation, including detailed experimental protocols for in vitro kinase assays and cellular translocation assays, as well as a summary of quantitative data for various diacylglycerol analogs to provide a comparative context.

Quantitative Data: Comparative Activation of PKC by Diacylglycerol Analogs

Diacylglycerol AnalogPKC Isoform(s)Reported Effective Concentration/EC50Notes
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Mixed PKC isoforms~25 µM (half-maximal inhibition of Ca2+ currents)A cell-permeable DAG analog commonly used to activate PKC in cellular assays.
1,2-Dioctanoyl-sn-glycerol (DiC8) PKC-δ10 µMUsed to induce PKC-δ activation in murine bone-marrow-derived dendritic cells.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) Conventional and Novel PKCsPotent activator, specific EC50 values vary by isoformA major physiologically relevant DAG species.
1,2-Dioleoyl-sn-glycerol (DOG) PKCαEffective at inducing binding to vesiclesPromotes the binding of PKCα to phospholipid vesicles.[1]
Phorbol 12-Myristate 13-Acetate (PMA) Most PKC isoformsnM rangeA potent, non-metabolizable tumor promoter that acts as a DAG mimetic. Often used as a positive control.

Signaling Pathway

The activation of Protein Kinase C by diacylglycerols such as this compound is a fundamental signaling event. The following diagram illustrates the canonical pathway.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 DAG This compound (Diacylglycerol) PIP2->DAG 3. Hydrolysis IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active PKC_inactive Inactive PKC PKC_inactive->DAG 4. Recruitment & Activation Substrate Substrate PKC_active->Substrate 5. Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response 6. Downstream Signaling

Canonical PKC activation pathway by diacylglycerol.

Experimental Protocols

Protocol 1: In Vitro PKC Kinase Assay (Radiometric)

This protocol describes a method to measure the kinase activity of purified PKC isoforms in the presence of this compound using a radioactive phosphate (B84403) incorporation assay.

Materials:

  • Purified PKC isoform

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate peptide (e.g., Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) peptide)

  • Kinase Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

  • Chloroform

Procedure:

  • Preparation of Lipid Vesicles: a. In a glass tube, prepare a mixture of this compound and phosphatidylserine (e.g., at a 1:4 molar ratio) in chloroform. b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube. c. Place the tube under vacuum for at least 1 hour to remove any residual solvent. d. Resuspend the lipid film in Kinase Assay Buffer by vortexing or sonication to form small unilamellar vesicles. The final lipid concentration should be determined based on the desired experimental conditions (e.g., 100 µg/mL).

  • Kinase Reaction: a. Set up the kinase reaction in a microcentrifuge tube on ice. b. To the tube, add the following in order:

    • Kinase Assay Buffer
    • Prepared lipid vesicles
    • PKC substrate peptide (e.g., 20 µM)
    • Purified PKC enzyme (e.g., 10-50 ng) c. Pre-incubate the mixture at 30°C for 5 minutes. d. Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM. e. Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction and Quantification: a. Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto a P81 phosphocellulose paper. b. Immediately immerse the P81 paper in a beaker containing 0.75% phosphoric acid. c. Wash the P81 paper three times with 0.75% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP. d. Perform a final wash with acetone (B3395972) to dry the paper. e. Place the dried P81 paper in a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

Experimental Workflow:

In_Vitro_PKC_Assay_Workflow start Start prep_lipids 1. Prepare Lipid Vesicles (this compound + PS) start->prep_lipids setup_reaction 2. Set up Kinase Reaction (Buffer, Vesicles, Substrate, PKC) prep_lipids->setup_reaction initiate_reaction 3. Initiate with [γ-³²P]ATP setup_reaction->initiate_reaction incubate 4. Incubate at 30°C initiate_reaction->incubate stop_reaction 5. Spot on P81 Paper to Stop incubate->stop_reaction wash 6. Wash P81 Paper stop_reaction->wash quantify 7. Quantify Radioactivity wash->quantify end_node End quantify->end_node

Workflow for the in vitro PKC kinase assay.
Protocol 2: Cellular PKC Translocation Assay

This protocol describes a method to visualize and quantify the translocation of PKC from the cytosol to the plasma membrane in cultured cells upon stimulation with this compound.

Materials:

  • Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Subcellular fractionation buffer (e.g., Buffer A: 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with protease and phosphatase inhibitors)

  • Membrane solubilization buffer (e.g., Buffer A with 1% Triton X-100)

  • Primary antibody specific for the PKC isoform of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). c. Treat the cells with the desired concentration of this compound for a specific time course (e.g., 5, 15, 30 minutes). Include a vehicle-treated control.

  • Subcellular Fractionation: a. After treatment, wash the cells twice with ice-cold PBS. b. Scrape the cells in ice-cold Subcellular Fractionation Buffer A. c. Homogenize the cells using a Dounce homogenizer or by passing them through a 27-gauge needle. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. f. The resulting supernatant is the cytosolic fraction. g. Resuspend the pellet (membrane fraction) in Membrane Solubilization Buffer.

  • Western Blot Analysis: a. Determine the protein concentration of both the cytosolic and membrane fractions. b. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities for the PKC isoform in both the cytosolic and membrane fractions for each treatment condition. b. Calculate the ratio of membrane-associated PKC to cytosolic PKC to determine the extent of translocation.

Experimental Workflow:

Cellular_Translocation_Workflow start Start culture_cells 1. Culture and Treat Cells with This compound start->culture_cells fractionation 2. Subcellular Fractionation (Cytosol vs. Membrane) culture_cells->fractionation western_blot 3. Western Blot for PKC Isoform fractionation->western_blot quantify 4. Quantify Band Intensities western_blot->quantify analyze 5. Analyze Translocation Ratio quantify->analyze end_node End analyze->end_node

Workflow for the cellular PKC translocation assay.

Handling and Storage of this compound

This compound is a lipid and should be handled with care to avoid degradation. It is typically supplied as a solid or in an organic solvent.

  • Storage: Store at -20°C or below in a tightly sealed container, protected from light.

  • Solubility: It is soluble in organic solvents such as ethanol, DMSO, and chloroform. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of organic solvent and then dilute it into the aqueous buffer, often with sonication to aid in dispersion and vesicle formation. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting the biological system.

Conclusion

This compound serves as a valuable pharmacological tool for the direct activation of Protein Kinase C. The provided protocols for in vitro kinase and cellular translocation assays offer robust methods for investigating PKC function. While quantitative data for this specific diacylglycerol is limited, the comparative data for other DAG analogs provides a useful framework for designing and interpreting experiments. Careful adherence to these protocols will enable researchers to effectively probe the intricate roles of PKC signaling in health and disease.

References

Application Note: High-Performance Liquid Chromatography Separation of 1-Myristoyl-3-oleoyl-rac-glycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the separation of 1-Myristoyl-3-oleoyl-rac-glycerol isomers using reversed-phase high-performance liquid chromatography (RP-HPLC). Diacylglycerols (DAGs) are critical signaling molecules and intermediates in lipid metabolism. The precise biological function of DAGs is dictated by the specific isomeric form, which is determined by the location of the fatty acyl chains on the glycerol (B35011) backbone. Consequently, the accurate and efficient separation and quantification of DAG isomers are essential for research in cell biology, pharmacology, and drug development. This document provides comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate the successful implementation of this analytical technique.

Introduction

Diacylglycerols are key players in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC) isoforms.[1] The stereochemistry and regiochemistry of DAGs, specifically the sn-1,2-, sn-2,3-, and 1,3-diacylglycerol forms, determine their interaction with downstream effector proteins and their subsequent metabolic fate. This compound is a specific diacylglycerol containing myristic acid and oleic acid at the sn-1 and sn-3 positions, respectively. The "rac-" (racemic) designation indicates a mixture of the 1-myristoyl-3-oleoyl-sn-glycerol and 3-myristoyl-1-oleoyl-sn-glycerol enantiomers. Furthermore, its regioisomer, 1(2)-myristoyl-2(3)-oleoyl-glycerol, presents an analytical challenge. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely accessible technique for resolving these closely related lipid isomers based on subtle differences in their hydrophobicity.[1][2]

Experimental Protocols

This section provides detailed protocols for the separation of this compound and related diacylglycerol isomers.

Protocol 1: General Reversed-Phase HPLC for Diacylglycerol Isomer Separation

This protocol provides a foundational method that can be optimized for specific analytical requirements.

1. Sample Preparation:

  • For pure standards or synthetic mixtures, dissolve the diacylglycerol sample in a suitable organic solvent such as chloroform (B151607) or hexane.

  • For biological samples (cells or tissues), perform a lipid extraction using a modified Bligh and Dyer method (chloroform:methanol:water).[1]

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid residue in the initial mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm PTFE syringe filter prior to injection to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and detector is required.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3] Non-endcapped ODS columns may offer improved resolution for certain regioisomers.[3][4]

  • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724) is a common starting point.[3][5][6] A step-wise gradient of acetone (B3395972) and acetonitrile can also be employed for more complex mixtures.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C (this may require optimization).[3]

  • Injection Volume: 10-20 µL.[3]

  • Detector: A UV detector set at 205 nm is suitable for detecting the ester carbonyl group.[5][6] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used, which do not require a chromophore.[2][3]

3. Data Analysis:

  • Identify the peaks corresponding to the different isomers by comparing their retention times with those of authentic standards.

  • Quantify the isomers by integrating the peak areas. For accurate quantification, it is essential to generate a calibration curve using standards of known concentrations.

Protocol 2: Enhanced Separation through Derivatization

Derivatization of the free hydroxyl group of the diacylglycerols can improve the chromatographic separation of regioisomers.

1. Derivatization Procedure:

  • React the diacylglycerol sample with 3,5-dinitrophenyl isocyanate to form 3,5-dinitrophenylurethane (DNPU) derivatives.[4]

  • Purify the resulting DNPU-derivatized diacylglycerols.

2. HPLC System and Conditions for DNPU Derivatives:

  • Column: A non-endcapped ODS column is often preferred for the separation of DNPU derivatives.[3][4]

  • Mobile Phase: Acetonitrile.[3][4]

  • The remaining HPLC parameters (flow rate, temperature, injection volume, and detector) should be optimized for the specific separation. UV detection at a wavelength appropriate for the DNPU group (e.g., 254 nm) should be used.

Data Presentation

The retention behavior of diacylglycerol isomers in RP-HPLC is influenced by their polarity. In general, 1,3-diacylglycerol isomers are less polar and therefore elute earlier than their corresponding 1,2(2,3)-diacylglycerol counterparts containing the same fatty acid chains.[1][2] The retention time increases with a longer fatty acyl chain length and decreases with a higher degree of unsaturation (i.e., more double bonds).[1]

Table 1: Elution Order of Diacylglycerol Isomers

Elution OrderDiacylglycerol Molecular Species
11,3-dilinolein
21,2-dilinolein
31,3-diolein
41,2-dioleoyl-sn-glycerol
51,3-dipalmitin
61,2-dipalmitoyl-rac-glycerol
71,3-distearin
81,2-distearoyl-rac-glycerol

Data compiled from reference[1].

Table 2: HPLC Separation Parameters for Diacylglycerol Isomers

ParameterConditionReference
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase 100% Acetonitrile (Isocratic)[3][5][6]
Acetone/Acetonitrile (Gradient)[2]
Flow Rate 1.0 mL/min[3]
Temperature 30°C (subject to optimization)[3]
Detection UV at 205 nm[5][6]
Evaporative Light Scattering Detector (ELSD)[3]
Charged Aerosol Detector (CAD)[2]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Diacylglycerol Sample (Standard or Biological Extract) Dissolve Dissolve in Organic Solvent (e.g., Chloroform/Hexane) Sample->Dissolve Dry Dry Under Nitrogen Dissolve->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter Filter (0.22 µm PTFE) Reconstitute->Filter HPLC HPLC System Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Column C18 Reversed-Phase Column MobilePhase Mobile Phase (e.g., 100% Acetonitrile) Detector Detection (UV, ELSD, or CAD) PeakID Peak Identification (vs. Standards) Chromatogram->PeakID Quantification Peak Integration & Quantification PeakID->Quantification

Caption: HPLC workflow for diacylglycerol isomer analysis.

logical_relationships cluster_factors Chromatographic Factors cluster_outcomes Separation Outcomes Polarity Analyte Polarity RetentionTime Retention Time Polarity->RetentionTime inversely proportional ChainLength Fatty Acyl Chain Length ChainLength->RetentionTime directly proportional Unsaturation Degree of Unsaturation Unsaturation->RetentionTime inversely proportional StationaryPhase Stationary Phase (e.g., C18) Resolution Resolution of Isomers StationaryPhase->Resolution MobilePhase Mobile Phase Composition MobilePhase->RetentionTime MobilePhase->Resolution ElutionOrder Elution Order RetentionTime->ElutionOrder Resolution->ElutionOrder

Caption: Factors influencing HPLC separation of DAG isomers.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-oleoyl-rac-glycerol is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with myristic acid (a saturated fatty acid) at the sn-1 position and oleic acid (a monounsaturated fatty acid) at the sn-3 position. Diacylglycerols are crucial lipids involved in various cellular processes, including acting as second messengers in signal transduction pathways and serving as intermediates in lipid metabolism. Accurate and sensitive quantification of specific DAG species like this compound is essential for understanding their roles in health and disease, particularly in areas such as metabolic disorders and cancer research.

This document provides detailed application notes and experimental protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the sensitive and specific quantification of lipids in complex biological matrices.

Principles of Mass Spectrometry Analysis of Diacylglycerols

The analysis of diacylglycerols by LC-MS/MS typically involves the following steps:

  • Sample Preparation: Extraction of lipids from the biological matrix and removal of interfering substances.

  • Chromatographic Separation: Separation of the target diacylglycerol from other lipid species using liquid chromatography.

  • Ionization: Generation of gas-phase ions of the analyte using a suitable ionization technique, most commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: In tandem mass spectrometry (MS/MS), the precursor ion corresponding to the analyte is selected and fragmented.

  • Detection and Quantification: The resulting fragment ions are detected, and their intensities are used for quantification.

A key characteristic of diacylglycerol fragmentation in positive ion mode is the neutral loss of the fatty acyl chains. This allows for the identification and quantification of specific DAG molecular species.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Samples

This protocol describes a modified Bligh-Dyer method for the extraction of total lipids from plasma or tissue samples.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Internal Standard (IS): A deuterated or odd-chain diacylglycerol standard (e.g., d5-1,2-dipalmitoyl-glycerol)

  • Centrifuge

  • Glass vials

Procedure:

  • To 100 µL of plasma or homogenized tissue, add the internal standard.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

  • Add 125 µL of chloroform. Vortex for 30 seconds.

  • Add 125 µL of deionized water. Vortex for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a clean glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the conditions for the separation and detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI or APCI source

LC Parameters:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating diacylglycerol species.

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the expected quantitative data for the LC-MS/MS analysis of this compound. The fragmentation of diacylglycerols typically involves the neutral loss of one of the fatty acid chains.

AnalytePrecursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z)Neutral LossCollision Energy (eV)
This compound584.5357.3Myristic Acid (C14:0)25
This compound584.5303.3Oleic Acid (C18:1)25
Internal Standard (e.g., d5-1,2-dipalmitoyl-glycerol)640.6384.4Palmitic Acid (C16:0)25

Note: The exact m/z values may vary slightly depending on the instrument calibration and adduction. Collision energies should be optimized for the specific instrument used.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Lipid Extraction (Bligh-Dyer) IS_Addition->Extraction Drying Drying under N2 Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem MS (MRM Mode) Ionization->MS_Analysis Detection Detection MS_Analysis->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Diacylglycerol Signaling Pathway

Diacylglycerols, such as 1,2-diacyl-sn-glycerol (a stereoisomer of the target analyte), are key signaling molecules that activate Protein Kinase C (PKC).

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 6. Recruitment & Partial Activation PKC_active Active PKC PKC_inactive->PKC_active 7. Full Activation Substrate Substrate Protein PKC_active->Substrate 8. Phosphorylation ER Endoplasmic Reticulum (ER) IP3->ER 4. Binding Ca2 Ca²⁺ ER->Ca2 5. Release Ca2->PKC_inactive Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Cell_Response Cellular Response Phospho_Substrate->Cell_Response 9. Downstream Effects Ligand Ligand Ligand->GPCR 1. Binding

Application Notes and Protocols for 1-Myristoyl-3-oleoyl-rac-glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for researchers to investigate the potential effects of 1-Myristoyl-3-oleoyl-rac-glycerol in various cell culture systems. The protocols outlined below are generalized from studies on other synthetic diacylglycerols and can be adapted for specific cell lines and research questions.

Potential Applications in Cell Culture

Based on the known functions of diacylglycerols, this compound can be explored for the following applications:

  • Activation of Protein Kinase C (PKC): To study the downstream effects of PKC activation in specific cell types.

  • Induction of Cellular Proliferation: In synergy with other growth factors, to investigate its role in cell cycle progression.[7][8]

  • Modulation of Apoptosis: To determine its potential pro- or anti-apoptotic effects.

  • Investigation of Drug Resistance Mechanisms: As altered DAG-PKC signaling is implicated in cancer, this molecule could be used to study its impact on the efficacy of chemotherapeutic agents.

  • T-cell Activation Studies: Given the role of DAG in T-cell receptor signaling, it could be used to modulate T-cell responses in vitro.[9]

Data Presentation

Currently, there is no specific quantitative data available in the scientific literature for the effects of this compound in cell culture. Researchers are encouraged to generate this data empirically. Below is a template table for recording dose-response effects on cell viability.

Table 1: Template for Dose-Response Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100X.X
1
5
10
25
50
100

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound in cell culture.

Protocol 1: Preparation of this compound for Cell Culture Application

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound by dissolving it in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.67 mg of the compound (Molecular Weight: 566.9 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

  • A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis for PKC Activation

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at a predetermined effective concentration for a short duration (e.g., 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Signaling Pathways and Workflows

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG PKC_cyto PKC (inactive) DAG->PKC_cyto recruits and activates PKC_mem PKC (membrane-bound, active) Substrate Downstream Substrates PKC_mem->Substrate phosphorylates Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase Receptor->PLC activates Ligand Extracellular Signal Ligand->Receptor PKC_cyto->PKC_mem Response Cellular Response (e.g., Proliferation, Gene Expression) Substrate->Response

Caption: General signaling pathway of diacylglycerol (DAG).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissolve 1-Myristoyl-3-oleoyl- rac-glycerol in DMSO (Stock Solution) B Dilute stock solution in culture medium A->B D Treat cells with diluted compound and controls B->D C Seed cells in multi-well plate C->D E Incubate for defined period D->E F Perform assay (e.g., MTT, Western Blot) E->F G Data acquisition and analysis F->G

Caption: General experimental workflow for cell-based assays.

References

Application Note: Quantitative Analysis of 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-oleoyl-rac-glycerol is a diacylglycerol (DAG) of significant interest in various research fields, including lipidomics, cell signaling, and pharmaceutical development. As a key intermediate in lipid metabolism, its accurate quantification is crucial for understanding biological processes and for the quality control of lipid-based drug formulations. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway Context

Diacylglycerols are critical second messengers in cellular signaling. They are produced from the hydrolysis of phospholipids (B1166683) by phospholipase C and activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, influencing cellular processes such as proliferation, differentiation, and apoptosis.

DAG_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream_Targets Downstream Targets PKC->Downstream_Targets phosphorylates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

Protocol 1: Quantification by HPLC with UV/ELSD

This protocol is suitable for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation (Lipid Extraction)

A standard Folch or Bligh-Dyer lipid extraction method is recommended.

  • To 1 part of the sample (e.g., 1 mL of plasma or a known weight of tissue homogenate), add 20 parts of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 15-20 minutes.

  • Add 0.2 parts of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., acetonitrile (B52724) or hexane:isopropanol).

2. HPLC System and Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector:

    • UV detector at 205 nm.

    • Or an Evaporative Light Scattering Detector (ELSD) (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min).

3. Calibration

  • Prepare a stock solution of this compound analytical standard in the mobile phase.

  • Generate a series of calibration standards by serial dilution of the stock solution.

  • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

Protocol 2: Quantification by LC-MS/MS

This protocol offers high sensitivity and specificity, making it ideal for complex matrices and low-abundance samples.

1. Sample Preparation

Follow the same lipid extraction procedure as in Protocol 1. The use of an internal standard (e.g., a deuterated diacylglycerol) is highly recommended for accurate quantification.

2. LC-MS/MS System and Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

    • B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution: A suitable gradient to separate the analyte from other lipid species.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.

3. Calibration

Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the this compound analytical standard. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Quantitative Data Summary

The following tables provide representative validation parameters for the quantification of diacylglycerols based on the described methods. These values should be established for this compound in your specific laboratory conditions.

Table 1: HPLC-UV/ELSD Method Validation Parameters

ParameterTypical Performance
Linearity (R²)> 0.995
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 - 0.5 µg/mL
Limit of Quantification (LOQ)0.7 - 1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Performance
Linearity (R²)> 0.998
Range0.01 - 10 µg/mL
Limit of Detection (LOD)0.005 - 0.01 µg/mL
Limit of Quantification (LOQ)0.015 - 0.03 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute HPLC HPLC-UV/ELSD Analysis Dry_Reconstitute->HPLC LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for diacylglycerol quantification.

Conclusion

The protocols described in this application note provide robust and reliable methods for the quantification of this compound. The choice between HPLC-UV/ELSD and LC-MS/MS will depend on the specific requirements of the study, including sensitivity, selectivity, and sample complexity. Proper method validation is essential to ensure accurate and precise results.

Application Notes and Protocols for the Experimental Use of 1-Myristoyl-3-oleoyl-rac-glycerol in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, the accurate quantification of lipid species is paramount to understanding their complex roles in cellular physiology and pathology. Diacylglycerols (DAGs) are a class of lipid molecules that are not only crucial intermediates in lipid metabolism but also potent second messengers in a variety of signal transduction pathways. 1-Myristoyl-3-oleoyl-rac-glycerol is a specific diacylglycerol containing myristic acid (a saturated fatty acid, 14:0) at the sn-1 position and oleic acid (a monounsaturated fatty acid, 18:1) at the sn-3 position.[1][2] Due to its well-defined chemical structure, it is an excellent candidate for use as an internal standard in mass spectrometry-based lipidomics workflows for the quantification of endogenous diacylglycerols. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in lipidomics research.

Physicochemical and Analytical Data

Quantitative data for this compound is essential for its application as an internal standard. The following table summarizes its key properties.

PropertyValueReference
Synonyms DG(14:0/0:0/18:1), 1-Myristin-3-Olein[2]
Molecular Formula C₃₅H₆₆O₅[2]
Molecular Weight 566.9 g/mol [2]
Purity ≥98%[2]
Solubility DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml[2]
Storage -20°C[2]
Stability ≥ 4 years[2]

Experimental Protocols

The accurate quantification of diacylglycerols using this compound as an internal standard requires meticulous sample preparation and analysis. The following protocols are generalized and may require optimization for specific biological matrices.

I. Lipid Extraction from Biological Samples (Bligh and Dyer Method)

This protocol describes a common method for extracting total lipids from biological samples.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate, plasma)

  • This compound internal standard solution (in chloroform (B151607)/methanol)

  • Chloroform

  • Methanol (B129727)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Glass test tubes

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • For cultured cells, wash with ice-cold PBS and aspirate the supernatant. Resuspend the cell pellet in a known volume of PBS.

    • For tissue samples, homogenize in ice-cold PBS.

    • For plasma samples, use directly.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the sample. The amount should be determined based on the expected concentration of endogenous DAGs.

  • Lipid Extraction:

    • To the sample, add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v).

    • Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes.

    • Add an equal volume of chloroform and deionized water to induce phase separation, resulting in a final ratio of 2:2:1.8.

    • Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis, such as chloroform/methanol (1:1, v/v) or isopropanol.[3]

II. Derivatization of Diacylglycerols (Optional but Recommended)

To enhance the ionization efficiency and sensitivity of DAGs in mass spectrometry, derivatization can be performed. This is particularly useful as DAGs lack a permanent charge.[4]

Materials:

  • Dried lipid extract

  • Derivatization agent (e.g., N,N-dimethylglycine)

  • Activation reagents (e.g., carbodiimide)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the dried lipid extract in the anhydrous solvent.

  • Add the derivatization agent and activation reagents.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Quench the reaction and purify the derivatized lipids if necessary.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the general parameters for the analysis of diacylglycerols.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reversed-phase C18 column is commonly used for separating DAG species based on their fatty acyl chain length and degree of unsaturation.[5]

  • Mobile Phase A: Acetonitrile/water with a suitable additive (e.g., formic acid, ammonium (B1175870) formate).

  • Mobile Phase B: Isopropanol/acetonitrile with the same additive.

  • Gradient: A gradient from a lower to a higher concentration of mobile phase B is typically used to elute the DAGs.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification. Precursor ions (the [M+H]⁺ or [M+NH₄]⁺ adducts of the DAGs) are selected and fragmented, and specific product ions are monitored.

  • MRM Transitions:

    • For this compound (Internal Standard): The precursor ion will be m/z 567.5 ([M+H]⁺) or 584.5 ([M+NH₄]⁺). The product ions will correspond to the neutral loss of the myristic acid or oleic acid moieties.

    • For Endogenous DAGs: A list of expected DAG species and their corresponding MRM transitions should be created.

  • Collision Energy and other MS parameters: These will need to be optimized for each specific instrument and analyte.

Data Analysis and Quantification

The concentration of endogenous diacylglycerol species is calculated by comparing the peak area of the endogenous DAG to the peak area of the this compound internal standard. A response factor may need to be determined if the ionization efficiencies of the analyte and the standard are significantly different.

Signaling Pathway Context

Diacylglycerols are key signaling molecules that activate a variety of downstream effectors, most notably Protein Kinase C (PKC). The generation of DAG at the plasma membrane leads to the recruitment and activation of PKC, which in turn phosphorylates a wide range of substrate proteins, leading to diverse cellular responses.

dag_signaling receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Recruits and Activates downstream Downstream Substrates pkc->downstream Phosphorylates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates response Cellular Response downstream->response

Caption: Simplified Diacylglycerol (DAG) Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of diacylglycerols using an internal standard.

lipidomics_workflow sample Biological Sample (Cells, Tissue, Plasma) is Spike with This compound (Internal Standard) sample->is extraction Lipid Extraction (e.g., Bligh & Dyer) is->extraction derivatization Derivatization (Optional) extraction->derivatization lcms LC-MS/MS Analysis (Reversed-Phase C18, ESI+, MRM) derivatization->lcms data Data Analysis (Peak Integration, Quantification) lcms->data results Quantified Diacylglycerol Levels data->results

Caption: Lipidomics Workflow for Diacylglycerol Quantification.

Conclusion

This compound serves as a valuable tool in lipidomics research, enabling the precise and accurate quantification of diacylglycerol species in complex biological samples. The protocols and information provided herein offer a foundation for researchers to incorporate this internal standard into their lipidomics workflows, contributing to a deeper understanding of the roles of diacylglycerols in health and disease. As with any analytical method, optimization of the described protocols for specific applications and instrumentation is recommended.

References

Troubleshooting & Optimization

1-Myristoyl-3-oleoyl-rac-glycerol solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Myristoyl-3-oleoyl-rac-glycerol

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to address challenges related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

A1: this compound is a diacylglycerol (DAG), a type of lipid molecule composed of a glycerol (B35011) backbone with two fatty acid chains attached—in this case, myristic acid and oleic acid. Lipids like DAGs are fundamentally nonpolar and hydrophobic (water-repelling) due to their long hydrocarbon chains. Aqueous buffers, on the other hand, are polar. This fundamental mismatch in polarity makes it very difficult for the lipid to dissolve directly in the buffer, often leading to phase separation, precipitation, or the formation of an oily layer.

Q2: What is the recommended method for preparing a stock solution of this compound?

A2: The recommended approach is to first dissolve the lipid in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro studies.[1] Ethanol and dimethylformamide (DMF) are also frequently used.[2][3][4][5] The key is to ensure the compound is fully dissolved in the organic solvent before introducing it to an aqueous environment.[6]

Q3: How can I introduce this lipid into my aqueous experimental system without it precipitating?

A3: Direct dilution of a concentrated organic stock solution into a buffer can cause the lipid to "crash out" or precipitate.[6] To avoid this, several methods can be employed:

  • Serial Dilution: Create intermediate dilutions of the stock solution in your assay buffer. This gradual reduction in solvent concentration can help maintain solubility.[6]

  • Vortexing During Dilution: Add the lipid stock solution dropwise to the aqueous buffer while vigorously vortexing. This rapid dispersion minimizes localized high concentrations that lead to precipitation.[1]

  • Use of Detergents: Incorporating a detergent (like Triton X-100 or sodium cholate) into the aqueous buffer can help solubilize the lipid by forming mixed micelles.[7]

  • Formation of Vesicles: Dispersing the lipid into liposomes or micelles provides a stable way to introduce it into an aqueous phase. This often involves drying the lipid from an organic solvent and then rehydrating it in the buffer with energy input like sonication or extrusion.[8][9]

Q4: What is the maximum final concentration of an organic solvent (like DMSO) that is acceptable in a cell-based assay?

A4: The final concentration of the organic solvent should be kept as low as possible to avoid cellular toxicity or other artifacts.[6] For most cell lines, the final DMSO concentration should ideally be below 0.5%, and often does not exceed 1%.[1][10] It is crucial to run a solvent toxicity control experiment to determine the tolerance of your specific experimental system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation or Cloudiness After Dilution The lipid's solubility limit in the aqueous buffer has been exceeded. This is often caused by "solvent shock" from rapid dilution.[6]• Ensure the final concentration of the lipid is below its solubility limit. • Add the organic stock solution slowly to the buffer while vortexing for rapid mixing.[1] • Pre-warm the aqueous buffer to 37°C, which can sometimes improve solubility.[6] • Use a carrier system like detergents or prepare lipid vesicles.[7][9]
Inconsistent or Non-Reproducible Assay Results The lipid may be incompletely dissolved in the initial stock solution, or it may be precipitating over the time course of the experiment.[6]• Visually inspect the stock solution for any particulates. If present, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[6] • Prepare fresh dilutions for each experiment and use them immediately to avoid precipitation over time.[1] • Consider using a detergent-based assay system to ensure the lipid remains solubilized.[7]
An Oily Film Appears on the Surface of the Buffer The lipid has low aqueous solubility and is coalescing into a separate phase instead of dispersing.• This indicates a need for a dispersion method. Mechanical dispersion (sonication) or detergent solubilization is required.[8] • For cellular assays, preparing liposomes is a common and effective strategy.
Cell Toxicity or Death Observed in Experiments The organic solvent (e.g., DMSO) used for the stock solution may be at a toxic concentration in the final assay medium.• Reduce the final concentration of the organic solvent to a non-toxic level (typically <0.5%).[1][6] • Always include a "vehicle control" (buffer + same amount of solvent, without the lipid) in your experimental design to measure the effect of the solvent alone.

Data Presentation

Table 1: Properties of Common Solvents for Lipid Stock Solutions

Solvent Dielectric Constant (20°C) Miscibility with Water Typical Use Notes
Dimethyl Sulfoxide (DMSO) 47.2 Miscible Widely used for in vitro assays. Can be toxic to cells at concentrations >0.5-1%.[1][10]
Ethanol (EtOH) 24.5 Miscible Common solvent for lipids. Can affect cell membrane integrity at higher concentrations.[2][3][4]
Dimethylformamide (DMF) 36.7 Miscible Effective solvent, but can also have cellular toxicity.[2][4]
Chloroform 4.8 Immiscible Excellent for initial lipid dissolution but must be completely evaporated before adding aqueous buffer.[11]

| Methanol | 32.7 | Miscible | Used for lipid extraction and dissolution. Must be used cautiously in cell-based assays due to toxicity.[12] |

Experimental Protocols

Protocol 1: Preparation of a Lipid Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: ~552.9 g/mol ).

  • Weighing: Accurately weigh a precise amount of the lipid (e.g., 1 mg) into a sterile glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. For 1 mg of lipid, add 180.9 µL of DMSO to create a 10 mM stock.

  • Dissolution: Vortex the solution vigorously for 2-3 minutes.

  • Sonication (if needed): If any solid particulates are visible, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.[6]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Dispersion of Lipid into an Aqueous Buffer via Sonication

This protocol provides a general method for creating a lipid dispersion for biochemical assays.

  • Preparation: Add the required volume of your aqueous assay buffer to a sterile glass tube.

  • Pre-warming: Gently warm the buffer to your experimental temperature (e.g., 37°C).[6]

  • Lipid Addition: While vigorously vortexing the buffer, add the required volume of your lipid stock solution (from Protocol 1) drop-by-drop to the buffer.

  • Sonication: To create a more uniform dispersion, place the tube in a bath sonicator and sonicate for 10-15 minutes. This breaks down large lipid aggregates into smaller micelles or vesicles.

  • Usage: Use the freshly prepared lipid dispersion immediately in your experiment to prevent re-aggregation.

Visualizations

The following diagrams illustrate key workflows for handling poorly soluble lipids.

G start Start: Obtain Dry Lipid select_solvent Select Appropriate Organic Solvent (e.g., DMSO, EtOH) start->select_solvent prepare_stock Prepare Concentrated Stock Solution (e.g., 10 mM) select_solvent->prepare_stock check_dissolution Check for Complete Dissolution (Visually Clear?) prepare_stock->check_dissolution sonicate_stock Sonicate Stock Solution check_dissolution->sonicate_stock No select_method Select Aqueous Dispersion Method check_dissolution->select_method Yes sonicate_stock->check_dissolution direct_dilution Direct Dilution (with vortexing) select_method->direct_dilution Biochemical Assay detergent Detergent Solubilization (e.g., Triton X-100) select_method->detergent Enzyme Kinetics vesicle Vesicle Formation (e.g., Liposomes) select_method->vesicle Cell-Based Assay end Use in Assay direct_dilution->end detergent->end vesicle->end

Caption: Workflow for Solubilizing and Dispersing Poorly Soluble Lipids.

G problem Problem: Precipitate Forms in Aqueous Buffer cause1 Cause 1: Concentration Exceeds Solubility Limit problem->cause1 cause2 Cause 2: 'Solvent Shock' from Improper Mixing problem->cause2 cause3 Cause 3: Stock Solution Not Fully Dissolved problem->cause3 solution1 Solution: Lower Final Lipid Concentration cause1->solution1 solution2 Solution: Add Stock Slowly While Vortexing cause2->solution2 solution3 Solution: Sonicate Stock Solution Until Clear cause3->solution3

Caption: Troubleshooting Logic for Lipid Precipitation Issues.

References

Technical Support Center: 1-Myristoyl-3-oleoyl-rac-glycerol (MOG) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-Myristoyl-3-oleoyl-rac-glycerol (MOG) solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound (MOG)?

A1: this compound is soluble in several organic solvents. The choice of solvent will depend on the requirements of your specific application. Commonly used solvents and their approximate solubilities are listed in the table below.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO and then dilute it into your aqueous medium.[2][3]

Q2: How should I prepare a stock solution of MOG?

A2: To prepare a stock solution, bring the vial of MOG to room temperature. Under sterile conditions, add the appropriate volume of your chosen anhydrous organic solvent (e.g., ethanol or DMSO) to achieve the desired concentration.[2] Ensure complete dissolution by vortexing gently. If necessary, you can warm the solution briefly to 37°C to aid dissolution.[2] For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2][4]

Q3: What are the optimal storage conditions for MOG and its solutions?

A3: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Stock solutions in organic solvents should also be stored at -20°C, preferably under an inert gas like nitrogen or argon to prevent oxidation.[4][5] When stored properly, solutions can be stable for extended periods. Limiting exposure to light and oxygen is crucial, especially for unsaturated lipids like MOG.[4]

Q4: My MOG solution appears cloudy or has a precipitate after storage at -20°C. Is it still usable?

A4: Precipitation of lipids from organic solvents at low temperatures is a common occurrence and does not necessarily indicate degradation.[2] To redissolve the precipitate, warm the vial to room temperature or briefly to 37°C and vortex until the solution becomes clear.[2] It is important to ensure the precipitate is fully redissolved before use to maintain an accurate concentration.

Q5: How can I prevent my MOG solution from precipitating when I add it to my aqueous cell culture medium?

A5: This is a common challenge due to the low solubility of lipids in aqueous environments. To minimize precipitation:

  • Method of Addition: Add the MOG stock solution to the pre-warmed (37°C) culture medium dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[3]

  • Working Solutions: Prepare the final working dilution immediately before use. Do not store MOG in aqueous media for extended periods.[2]

  • Carrier Molecules: Consider using a carrier molecule like bovine serum albumin (BSA) or cyclodextrin (B1172386) in your medium to improve the solubility of the lipid.[2]

Troubleshooting Guides

This section addresses specific issues you might encounter with your this compound solutions.

Issue 1: Solution appears cloudy, has visible particles, or shows phase separation.
Possible Cause Troubleshooting Steps
Precipitation due to low temperature 1. Warm the solution to room temperature or briefly to 37°C. 2. Vortex or sonicate until the solution is clear.
Poor solubility in the chosen solvent 1. Verify the solubility of MOG in the solvent from the data table below. 2. Consider switching to a solvent with higher solubility.
Introduction of water into organic stock 1. Use anhydrous solvents for preparing stock solutions. 2. Store stock solutions with desiccant packs to minimize moisture absorption.
Aggregation of MOG molecules 1. Briefly sonicate the solution to break up aggregates. 2. Confirm the absence of large aggregates using Dynamic Light Scattering (DLS).
Chemical degradation 1. Visually inspect for color changes (e.g., yellowing), which may indicate oxidation. 2. Assess for degradation products using Thin Layer Chromatography (TLC).
Issue 2: Suspected chemical degradation (e.g., oxidation or hydrolysis).
Possible Cause Troubleshooting Steps
Oxidation of the oleoyl (B10858665) chain 1. Store stock solutions under an inert atmosphere (nitrogen or argon).[5][6] 2. Minimize exposure to light by using amber vials or wrapping vials in foil.[4] 3. Avoid repeated freeze-thaw cycles.[4] 4. Consider adding a lipid-soluble antioxidant like BHT or tocopherol to the stock solution.[7][8]
Hydrolysis of ester bonds 1. Ensure solvents are anhydrous, as water can facilitate hydrolysis. 2. Avoid extreme pH conditions in your experimental setup unless required.

Data Presentation

Table 1: Solubility of this compound (MOG)

SolventApproximate SolubilityReference
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)7 mg/mL[1]
Ethanol30 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)0.25 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM MOG Stock Solution in Ethanol
  • Materials:

    • This compound (Molar Mass: 566.9 g/mol )

    • Anhydrous Ethanol (200 proof)

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

  • Procedure:

    • Allow the vial of MOG to equilibrate to room temperature.

    • Weigh out 5.67 mg of MOG and transfer it to a sterile tube.

    • Add 1 mL of anhydrous ethanol to the tube.

    • Vortex the solution until the MOG is completely dissolved. If necessary, warm the tube briefly in a 37°C water bath to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes in sterile, airtight containers.

    • Store the aliquots at -20°C.

Protocol 2: Assessment of MOG Solution Stability by Thin Layer Chromatography (TLC)
  • Materials:

    • Silica gel TLC plates[9][10]

    • TLC developing chamber[10][11]

    • Mobile Phase: A common solvent system for neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[10]

    • Visualization Reagent: Iodine vapor or a 50% sulfuric acid spray followed by heating.[10][12]

    • MOG solution to be tested

    • Freshly prepared MOG solution as a control

  • Procedure:

    • Pour the mobile phase into the TLC chamber, line it with filter paper, and allow the chamber to saturate for at least 10-15 minutes.[10][11]

    • Using a pencil, lightly draw a starting line about 1.5-2 cm from the bottom of the TLC plate.[10]

    • Spot a small amount (1-5 µL) of the test MOG solution and the control MOG solution onto the starting line.[10]

    • Allow the spots to dry completely.

    • Place the TLC plate into the saturated chamber and allow the solvent front to migrate to about 1 cm from the top of the plate.[10]

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots using your chosen method. For iodine, place the plate in a chamber with iodine crystals until spots appear.[12] For sulfuric acid, spray the plate evenly and then heat it on a hot plate until the spots char.[10]

    • Interpretation: A stable MOG solution should show a single spot with the same retention factor (Rf) as the fresh control. The appearance of additional spots, particularly those with a higher polarity (lower Rf), may indicate the presence of degradation products like free fatty acids or monoglycerides.

Protocol 3: Assessment of MOG Aggregation by Dynamic Light Scattering (DLS)
  • Materials:

    • Dynamic Light Scattering instrument

    • Appropriate cuvettes for the instrument

    • MOG solution to be tested, diluted in a suitable solvent to an appropriate concentration for DLS analysis.

  • Procedure:

    • Filter the solvent to be used for dilution through a 0.22 µm filter to remove any dust or particulate matter.

    • Dilute the MOG solution in the filtered solvent to a concentration suitable for DLS analysis. The optimal concentration may need to be determined empirically but should be low enough to avoid multiple scattering effects.[13]

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform the DLS measurement according to the instrument's operating instructions.

  • Interpretation:

    • Single, narrow peak: Indicates a monodisperse solution with particles of a uniform size, suggesting the absence of significant aggregation.[14]

    • Multiple peaks or a broad peak: Suggests the presence of multiple particle sizes or aggregates.[13][14] A wide distribution or the presence of larger particle populations can indicate aggregation.[14] The intensity-weighted distribution is particularly sensitive to the presence of large aggregates.[14]

Visualizations

Troubleshooting_Workflow start MOG Solution Instability Observed (Cloudiness, Precipitation) warm_sonicate Warm solution to 37°C and vortex/sonicate start->warm_sonicate is_clear Is the solution clear? warm_sonicate->is_clear stable Solution is likely stable. Proceed with experiment. is_clear->stable Yes not_clear Solution remains unclear is_clear->not_clear No check_solubility Verify solubility in the chosen solvent not_clear->check_solubility is_soluble Is the solvent appropriate? check_solubility->is_soluble change_solvent Prepare fresh solution in a more suitable solvent is_soluble->change_solvent No assess_degradation Assess for degradation (TLC) or aggregation (DLS) is_soluble->assess_degradation Yes change_solvent->start degraded Degradation/Aggregation confirmed assess_degradation->degraded discard Discard solution and prepare fresh, - Store under inert gas - Avoid light and freeze-thaw cycles degraded->discard

Caption: Troubleshooting workflow for MOG solution instability.

Stability_Assessment_Workflow start Prepare MOG Solution initial_assessment Initial Assessment: - Visual Inspection - DLS (optional) start->initial_assessment storage Store under appropriate conditions (-20°C, inert gas, dark) initial_assessment->storage time_points Test at defined time points storage->time_points visual_inspection Visual Inspection for clarity and precipitation time_points->visual_inspection is_clear Is the solution clear? visual_inspection->is_clear fail Solution is unstable is_clear->fail No tlc_analysis TLC Analysis for chemical degradation is_clear->tlc_analysis Yes has_degradation Are degradation products present? tlc_analysis->has_degradation has_degradation->fail Yes dls_analysis DLS Analysis for aggregation has_degradation->dls_analysis No has_aggregation Are aggregates present? dls_analysis->has_aggregation has_aggregation->fail Yes pass Solution is stable has_aggregation->pass No

Caption: Experimental workflow for assessing MOG solution stability.

References

Technical Support Center: Purification of Synthetic 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1-Myristoyl-3-oleoyl-rac-glycerol. The following information addresses common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Common impurities include unreacted starting materials such as myristic acid, oleic acid, and glycerol (B35011). Byproducts of the synthesis can also be present, including monoacylglycerols (1-myristoyl-rac-glycerol, 3-oleoyl-rac-glycerol), the isomeric 1,2-diacylglycerol (1-myristoyl-2-oleoyl-rac-glycerol), and triacylglycerols. The presence of these impurities can affect downstream applications and the stability of the final product.

Q2: What is acyl migration and why is it a concern during the purification of this compound?

A2: Acyl migration is an intramolecular isomerization where a fatty acyl chain moves from one position on the glycerol backbone to another. In the case of this compound, the myristoyl or oleoyl (B10858665) group can migrate to the sn-2 position, forming the 1,2- or 2,3-isomer. This is a significant concern because the 1,2- and 1,3-isomers have different biological activities, and the presence of the undesired isomer can lead to inaccurate experimental results. Acyl migration is often catalyzed by heat, acidic or basic conditions, and even contact with silica (B1680970) gel during chromatography.

Q3: How can I prevent the oxidation of the oleoyl chain during purification and storage?

A3: The oleic acid moiety, being unsaturated, is susceptible to oxidation, which can lead to the formation of hydroperoxides and other degradation products. To minimize oxidation, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when removing solvents.

  • Use degassed solvents for all chromatographic steps.

  • Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to solvents.

  • Store the purified product at low temperatures (-20°C or -80°C) under an inert atmosphere.

Q4: What are the best storage conditions for purified this compound?

A4: For long-term stability, the purified diacylglycerol should be stored at -80°C. It is best stored as a solid or in a non-polar, aprotic solvent. If in solution, it should be stored in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Storing under an inert gas like argon or nitrogen is also crucial to prevent oxidation.

Troubleshooting Guides

Problem 1: My purified product contains significant amounts of mono- and triglycerides.
  • Question: I've performed column chromatography, but my final product is still contaminated with mono- and triglycerides. What went wrong?

  • Answer: This issue typically arises from suboptimal separation during column chromatography. The polarity of the solvent system used for elution is critical for separating mono-, di-, and triglycerides.

    • Solution:

      • Optimize your solvent gradient: Use a shallow gradient of a polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) in a non-polar solvent (e.g., hexane (B92381) or heptane). Monoacylglycerols are more polar and will elute with higher concentrations of the polar solvent, while triacylglycerols are less polar and will elute first with a less polar solvent system. This compound will elute at an intermediate polarity.

      • Monitor fractions carefully: Use thin-layer chromatography (TLC) to analyze the fractions from your column. Pool only the fractions containing the pure diacylglycerol.

      • Consider a two-step purification: In some cases, a preliminary purification step, such as crystallization, can help to remove the bulk of the triacylglycerol impurities before column chromatography.[1]

Problem 2: I am observing two spots for my diacylglycerol on the TLC plate.
  • Question: After purification, my product shows two closely migrating spots in the diacylglycerol region on the TLC plate. What could this be?

  • Answer: This is a strong indication of the presence of both the desired 1,3-diacylglycerol and the isomerized 1,2-diacylglycerol. The 1,2-isomer is generally slightly more polar than the 1,3-isomer and will have a lower Rf value on a normal-phase silica TLC plate.

    • Solution:

      • Check for acyl migration: Review your purification protocol for conditions that may have induced acyl migration, such as high temperatures, prolonged exposure to silica gel, or the use of protic solvents like methanol.

      • Use a specific TLC solvent system for isomer separation: A solvent system of toluene:chloroform (B151607):methanol (85:15:5) can be effective in separating 1,2- and 1,3-diacylglycerol isomers.

      • Optimize column chromatography: Use a non-polar solvent system and consider deactivating the silica gel by adding a small percentage of water to the slurry before packing the column to minimize on-column isomerization.

Problem 3: The yield of my purified product is very low.
  • Question: After column chromatography, the amount of pure this compound I recovered is much lower than expected. What are the possible reasons?

  • Answer: Low recovery can be due to several factors:

    • Incomplete elution: The product may be strongly adsorbed to the silica gel. Ensure you have used a sufficiently polar solvent mixture to elute the diacylglycerol completely.

    • Product degradation: As mentioned, acyl migration and oxidation can lead to loss of the desired product.

    • Mechanical loss: Be careful during the pooling and evaporation of fractions to avoid loss of material.

    • Solution:

      • Perform a small-scale trial: Before committing your entire batch to the column, run a small-scale separation to optimize the elution conditions.

      • Use TLC to track your product: Ensure that your product has moved off the baseline of the TLC plate with your chosen solvent system before starting the column.

      • Work efficiently: Minimize the time the diacylglycerol is in contact with the silica gel and exposed to air and light.

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Analysis of Purification Steps

AnalyteMobile Phase (Hexane:Ethyl Acetate, 80:20 v/v)Expected Rf Value
Triacylglycerol (byproduct)Hexane:Ethyl Acetate (80:20)~0.8
This compound Hexane:Ethyl Acetate (80:20)~0.5
1,2-Diacylglycerol (isomer)Hexane:Ethyl Acetate (80:20)~0.4
Monoacylglycerol (byproduct)Hexane:Ethyl Acetate (80:20)~0.1
Myristic/Oleic Acid (starting material)Hexane:Ethyl Acetate (80:20)~0.3

Table 2: HPLC Purity Analysis

ParameterMethodResult
Purity of 1,3-isomerReversed-Phase HPLC>98%
Isomeric Purity (1,2-isomer)Reversed-Phase HPLC<2%
DetectionEvaporative Light Scattering Detector (ELSD)N/A

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Purification
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of the crude mixture or column fraction in chloroform or hexane. Spot the solution onto the TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber containing a mobile phase of hexane:ethyl acetate (80:20 v/v). Allow the solvent front to travel up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (if applicable) or by staining with iodine vapor or a potassium permanganate (B83412) solution.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane and load it onto the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient. A typical gradient might be:

    • 100% Hexane (to elute non-polar impurities like triacylglycerols)

    • 98:2 Hexane:Ethyl Acetate

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate (the target compound is expected to elute in this range)

    • 80:20 Hexane:Ethyl Acetate (to elute more polar impurities like monoacylglycerols)

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low to prevent acyl migration.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • System: An HPLC system with a C18 reversed-phase column and an Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelength, e.g., 205 nm) is suitable.

  • Mobile Phase: An isocratic elution with 100% acetonitrile (B52724) is often effective for separating diacylglycerol isomers.[2]

  • Sample Preparation: Dissolve the purified product in the mobile phase.

  • Injection and Analysis: Inject the sample and monitor the chromatogram. The 1,3-isomer typically elutes before the 1,2-isomer in reversed-phase HPLC.[3]

  • Quantification: Determine the purity by calculating the peak area percentage of the this compound peak relative to all other peaks.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude Synthetic Product (DAG, MAG, TAG, FFA) Column Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude->Column Load Sample TLC TLC Analysis of Fractions Column->TLC Collect & Analyze Fractions Pure_Fractions Pool Pure Fractions TLC->Pure_Fractions Identify Pure Fractions Evaporation Solvent Evaporation (Low Temp, Inert Gas) Pure_Fractions->Evaporation Final_Product Pure this compound Evaporation->Final_Product Storage Store at -80°C (Under Inert Gas) Final_Product->Storage

Caption: A typical workflow for the purification of synthetic this compound.

Troubleshooting_Tree cluster_impurity Impurity Type cluster_solutions Potential Solutions Start Purity Issue Identified Impurity_Type What is the nature of the impurity? Start->Impurity_Type Optimize_Gradient Optimize Column Gradient Impurity_Type->Optimize_Gradient Mono/Triglycerides Check_Migration Review for Acyl Migration Conditions (Temp, pH, Solvent) Impurity_Type->Check_Migration Isomeric Impurity (1,2-DAG) Prevent_Oxidation Use Inert Atmosphere & Antioxidants Impurity_Type->Prevent_Oxidation Degradation Products TLC_Isomer Use Isomer-Specific TLC System Check_Migration->TLC_Isomer

References

Technical Support Center: Optimizing Enzymatic Assays with 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays utilizing 1-Myristoyl-3-oleoyl-rac-glycerol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A: this compound should be stored at -20°C for long-term stability, where it can last for four years or more. For shipping, it is generally stable at room temperature for continental US deliveries, though this may vary for other locations. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the compound into smaller, single-use volumes.[1][2] Lipid degradation can occur due to oxidation, enzymatic activity, or hydrolysis, so proper storage is critical to ensure experimental consistency.[3]

Q2: What is the best way to solubilize this compound for my assay?

A: Due to its lipid nature, this compound has poor solubility in aqueous buffers. The recommended method is to first dissolve it in an organic solvent before preparing the final aqueous solution. Common solvents include Ethanol (B145695) (up to 30 mg/ml), DMF (up to 20 mg/ml), and DMSO (up to 7 mg/ml). For the final assay buffer, solubility is significantly lower (e.g., ~0.25 mg/ml in PBS, pH 7.2). A common technique involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then resuspending the film in buffer containing a detergent like Triton X-100 or octyl β-D-glucopyranoside, often with vortexing or sonication to form micelles.[4][5]

Q3: Which types of enzymes can be assayed using this substrate?

A: this compound is a diacylglycerol (DAG), making it a suitable substrate for several enzyme classes. The most common are Diacylglycerol Kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA).[4][6][7] It can also be used in assays for Diacylglycerol Lipases (DAGLs), which hydrolyze DAG, or as an activator for certain Protein Kinase C (PKC) isoforms.[5][8]

Q4: My enzyme activity is lower than expected or absent. What are the potential causes?

A: Low or no activity can stem from several factors:

  • Enzyme Instability: The enzyme may have lost activity due to improper storage or repeated freeze-thaw cycles.[9]

  • Substrate Insolubility: The diacylglycerol may not be properly solubilized or incorporated into micelles, making it inaccessible to the enzyme.[5]

  • Suboptimal Assay Conditions: The pH, temperature, or concentration of cofactors (like ATP for kinases or Ca2+ for some PLCs) may be incorrect.[10][11]

  • Presence of Inhibitors: Your sample may contain endogenous inhibitors. Common interfering substances include EDTA, certain detergents, or ascorbic acid.[2][10]

Troubleshooting Guide

This guide addresses specific problems that can lead to inconsistent or unreliable results in your enzymatic assays.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Enzyme Activity 1. Improper Substrate Preparation: The lipid substrate is aggregated or has precipitated out of solution.Re-optimize the solubilization protocol. Ensure the organic solvent is fully evaporated before resuspension. Consider brief sonication or gentle heating, and verify the correct concentration of detergent (e.g., octyl β-D-glucopyranoside).[4][5]
2. Inactive Enzyme: The enzyme has degraded due to improper storage or handling.Run a positive control with a known active enzyme or a more potent activator to confirm the viability of your assay system.[5] Use fresh enzyme aliquots and avoid repeated freeze-thaw cycles.[2]
3. Suboptimal Reagent Concentrations: Concentrations of the enzyme, substrate, or cofactors (e.g., ATP) are not optimal.Perform titration experiments for the enzyme and substrate to determine their optimal concentrations. Verify the ATP concentration, as this is critical for kinase assays.
High Background Signal 1. Substrate Instability: The substrate is spontaneously degrading or hydrolyzing in the assay buffer.Run a "substrate only" control (without enzyme) to measure the rate of non-enzymatic hydrolysis. Prepare substrate solutions fresh for each experiment.[10]
2. Contaminated Reagents: Buffers or other reagents may be contaminated with other enzymes (e.g., microbial lipases).Use high-purity, sterile reagents and buffers. Filter-sterilize buffers if contamination is suspected.[10]
3. Interference from Sample Matrix: Components in the sample (e.g., cell lysates) may interfere with the detection method.For fluorometric assays, check for autofluorescence by running a sample control without the fluorescent probe.[9] If necessary, perform a sample cleanup or deproteinization step.[2]
High Well-to-Well Variability 1. Inaccurate Pipetting: Inconsistent pipetting of viscous solutions (enzyme, lipid micelles) introduces errors.Use calibrated pipettes with reverse-pipetting techniques for viscous liquids. Prepare a master mix of reagents to add to each well to minimize pipetting steps.[2][10]
2. Temperature or pH Fluctuations: Inconsistent temperature or pH across the assay plate.Ensure all reagents are equilibrated to the assay temperature before starting the reaction.[10] Use a temperature-controlled plate reader or incubator. Verify the buffering capacity of your assay buffer.
3. Incomplete Mixing: Reagents, especially the lipid substrate, are not homogeneously mixed in the wells.Gently mix the plate after adding all reagents. Avoid introducing bubbles. Ensure the lipid solution is a clear, homogeneous micellar suspension before adding it to the assay.[5]

Quantitative Data Summary

The solubility of this compound is a critical parameter for successful assay development.

SolventConcentration
Ethanol30 mg/ml
N,N-Dimethylformamide (DMF)20 mg/ml
Dimethyl Sulfoxide (DMSO)7 mg/ml
Phosphate-Buffered Saline (PBS), pH 7.20.25 mg/ml
Data sourced from Cayman Chemical.

Experimental Protocols & Visualizations

Diacylglycerol Kinase (DGK) Assay Protocol

This protocol outlines a typical fluorometric coupled-enzyme assay for measuring DGK activity using this compound.

1. Reagent Preparation:

  • Substrate Preparation: Prepare a stock solution of this compound in ethanol. In a separate tube, add the desired amount of stock solution and evaporate the ethanol under a stream of nitrogen to form a thin lipid film. Resuspend the film in assay buffer containing a detergent (e.g., octyl β-D-glucopyranoside) to form a micellar solution. Vortex or sonicate briefly until the solution is clear.
  • ATP Solution: Prepare a concentrated stock of ATP in nuclease-free water and adjust the pH to 7.0. Dilute to the final desired concentration in the assay buffer.
  • Kinase Buffer: Prepare a buffer appropriate for your DGK isoform, typically containing Tris-HCl or HEPES, MgCl₂, and other necessary cofactors.
  • Detection Reagents: This is a coupled assay. After the kinase reaction, the product (phosphatidic acid) is hydrolyzed by a lipase (B570770) to yield glycerol-3-phosphate. This is then oxidized by glycerol-3-phosphate oxidase (GPO) to produce hydrogen peroxide, which reacts with a fluorometric probe.[4] Prepare the Lipase Solution and the final Detection Enzyme Mixture (containing GPO and the probe) according to the kit manufacturer's instructions.[4][12]

2. Assay Procedure:

  • Add 20 µL of the prepared DAG substrate solution to each well of a 96-well plate.
  • Add 10 µL of Kinase Buffer.
  • To initiate the reaction, add 10 µL of the DGK enzyme sample (or positive control/blank). Mix thoroughly.
  • Incubate the plate at 37°C for 30-60 minutes.[4][6]
  • Transfer 20 µL of the reaction mixture to a new black 96-well plate suitable for fluorescence measurements.[4]
  • Add 40 µL of Lipase Solution to each well and incubate at 37°C for 30 minutes.[12]
  • Add 50 µL of the Detection Enzyme Mixture to each well.[6]
  • Incubate at room temperature for 10 minutes, protected from light.[4]
  • Read the fluorescence using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.[6]

3. Data Analysis:

  • Subtract the fluorescence values from the blank (no enzyme) wells from all other readings.
  • If quantifying absolute activity, generate a standard curve using a known concentration of phosphatidic acid.[4]
  • Plot the net relative fluorescence units (RFU) against the standard concentrations to determine the amount of product formed in the enzyme reactions.

Visualizations

experimental_workflow General Workflow for a DGK Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Cascade cluster_analysis Analysis prep_sub 1. Prepare Substrate (Solubilize DAG) prep_reagents 2. Prepare Assay Reagents & Buffers prep_sub->prep_reagents run_rxn 3. Initiate Reaction (Add Enzyme to Substrate) prep_reagents->run_rxn incubate_rxn 4. Incubate (e.g., 37°C, 30-60 min) run_rxn->incubate_rxn add_lipase 5. Add Lipase & Incubate incubate_rxn->add_lipase add_detect 6. Add Detection Mix (GPO & Probe) add_lipase->add_detect read_plate 7. Read Fluorescence add_detect->read_plate analyze 8. Analyze Data (Subtract Blank, Use Std Curve) read_plate->analyze signaling_pathway Role of DAG in Cellular Signaling PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC Phospholipase C (PLC) PIP2->PLC IP3 IP3 (Inositol Trisphosphate) PLC->IP3 cleaves DAG Diacylglycerol (DAG) (e.g., this compound) PLC->DAG Ca Ca²⁺ Release (from ER) IP3->Ca induces PKC Protein Kinase C (PKC) Activation DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK PA Phosphatidic Acid (PA) DGK->PA phosphorylates Downstream Downstream Signaling PA->Downstream troubleshooting_logic Troubleshooting Logic for Low Signal rect_node rect_node start Low or No Signal? check_enzyme Is Enzyme Active? start->check_enzyme check_substrate Is Substrate Soluble? check_enzyme->check_substrate Yes sol_enzyme Action: Run positive control. Use fresh enzyme aliquot. check_enzyme->sol_enzyme No check_conditions Are Assay Conditions Optimal? check_substrate->check_conditions Yes sol_substrate Action: Re-optimize solubilization. Use sonication/vortexing. check_substrate->sol_substrate No sol_conditions Action: Titrate enzyme/substrate. Verify pH, temp, & cofactors. check_conditions->sol_conditions No success Problem Solved check_conditions->success Yes sol_enzyme->check_substrate sol_substrate->check_conditions sol_conditions->success

References

Technical Support Center: Resolving Co-elution of Diacylglycerol Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of diacylglycerol (DAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the effective separation of DAG isomers.

Troubleshooting Guide: Overcoming Co-elution

This section addresses common issues encountered during the chromatographic separation of diacylglycerol isomers, offering systematic solutions to improve resolution.

Question: My chromatogram shows poor resolution and co-elution of 1,2- and 1,3-diacylglycerol isomers. What are the primary causes and how can I fix this?

Answer: Co-elution of DAG isomers is a common challenge due to their structural similarity. The issue often stems from suboptimal chromatographic conditions. Here’s a step-by-step guide to troubleshoot this problem:

  • Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving selectivity.

    • For Reversed-Phase HPLC (RP-HPLC):

      • Adjust Solvent Strength: A common mobile phase for DAG separation is 100% acetonitrile (B52724).[1][2] If co-elution occurs, consider introducing a step-wise or linear gradient with a weaker solvent like water or a stronger, less polar solvent like isopropanol (B130326) or acetone (B3395972) to modulate retention and improve separation.[3]

      • Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or using a combination of both, can alter selectivity due to different interactions with the stationary phase.

  • Evaluate the Stationary Phase: The choice of column is fundamental for good separation.

    • Column Chemistry: For RP-HPLC, C18 columns are widely used.[4] However, for challenging separations, consider using a column with a different stationary phase chemistry, such as C30, or a phenyl-hexyl column, which can offer different selectivity for lipid isomers.

    • Column Dimensions: Using a longer column or a column with a smaller particle size (e.g., sub-2 µm) will increase column efficiency and improve resolution, although it may also increase backpressure.

  • Control Column Temperature: Temperature affects solvent viscosity and the thermodynamics of partitioning.

    • Lowering the temperature generally increases retention and can sometimes improve the resolution of closely eluting compounds.[5] Conversely, for some methods, a higher temperature might be beneficial. It is crucial to use a column oven to maintain a stable and consistent temperature.

  • Reduce Flow Rate: Decreasing the flow rate can enhance separation efficiency by allowing more time for the analytes to interact with the stationary phase. This comes at the cost of longer analysis times.

  • Consider an Alternative Chromatographic Technique: If optimizing the current method fails, a different chromatographic approach may be necessary.

    • Silver Ion Chromatography (Ag-HPLC): This technique provides excellent separation based on the number and geometry of double bonds and can resolve positional isomers.[6][7]

    • Supercritical Fluid Chromatography (SFC): SFC often provides unique selectivity and is particularly effective for chiral separations of DAG enantiomers.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the typical elution order for 1,2- and 1,3-diacylglycerol isomers in Reversed-Phase HPLC?

A1: In RP-HPLC, separation is primarily based on hydrophobicity. Generally, 1,3-diacylglycerol isomers are less polar and elute earlier than their corresponding 1,2-diacylglycerol counterparts with the same fatty acyl chains.[10] Retention time increases with increasing fatty acid chain length and decreases with an increasing number of double bonds.[10]

Q2: Is derivatization necessary for the analysis of diacylglycerols?

A2: It depends on the analytical technique.

  • For LC-based methods (RP-HPLC, Silver Ion Chromatography, SFC) , derivatization is often not required for detection by mass spectrometry (MS) or evaporative light scattering detectors (ELSD). However, derivatization with a UV-active group (e.g., 3,5-dinitrophenylurethanes) can be used to improve sensitivity for UV detection.[11][12]

  • For Gas Chromatography (GC) , derivatization is essential to increase the volatility and thermal stability of the DAGs.[13] A common method is silylation to form trimethylsilyl (B98337) (TMS) ethers.[13][14][15]

Q3: Can I separate diacylglycerol enantiomers (sn-1,2- vs. sn-2,3-diacylglycerols)?

A3: Yes, the separation of DAG enantiomers can be achieved using chiral chromatography. Chiral Supercritical Fluid Chromatography (SFC) with a chiral stationary phase, such as one based on a tris(3,5-dimethylphenylcarbamate) derivative of amylose (B160209), has been shown to provide baseline separation of DAG enantiomers.[9][16] Chiral HPLC can also be effective, often after derivatization.[11]

Q4: How does Silver Ion Chromatography separate diacylglycerol isomers?

A4: Silver ion chromatography separates lipids based on their degree of unsaturation.[17] Silver ions immobilized on the stationary phase form reversible π-complexes with the double bonds of the fatty acyl chains.[17] The strength of this interaction depends on the number, configuration (cis vs. trans), and position of the double bonds, allowing for the separation of isomers that would co-elute in other chromatographic modes.[6]

Q5: What are the advantages of Supercritical Fluid Chromatography (SFC) for DAG analysis?

A5: SFC offers several advantages for lipid analysis, including:

  • High Speed: The low viscosity of the supercritical fluid mobile phase allows for faster separations compared to HPLC.[18]

  • Unique Selectivity: SFC can provide different selectivity compared to HPLC, which is particularly useful for isomer separations.

  • Green Chemistry: SFC primarily uses supercritical CO2 as the mobile phase, reducing the consumption of organic solvents.[19]

  • Excellent for Chiral Separations: SFC is a powerful technique for the separation of enantiomers, including DAGs.[8][19]

Comparison of Chromatographic Methods for Diacylglycerol Isomer Resolution

The following table summarizes the key performance characteristics of different chromatographic techniques for the separation of diacylglycerol isomers.

Technique Principle of Separation Resolution of Positional Isomers (1,2- vs. 1,3-) Resolution of Enantiomers (sn-1,2 vs. sn-2,3) Typical Analysis Time Sensitivity Key Advantages Key Disadvantages
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity (partitioning between a non-polar stationary phase and a polar mobile phase).Good to Excellent.[1][3]Poor without a chiral stationary phase.20 - 60 min.[3]Moderate to High (MS detection).Robust, widely available, good for separating based on fatty acid composition.Limited resolution for isomers with minor structural differences.[11]
Silver Ion Chromatography (Ag-HPLC) Interaction of double bonds with silver ions on the stationary phase.[17]Excellent.[6][7]Not typically used for enantiomeric separation.30 - 90 min.[6]Moderate (ELSD or MS detection).Excellent for separating isomers based on unsaturation.Can have issues with reproducibility; columns can be less stable.
Supercritical Fluid Chromatography (SFC) Partitioning between a stationary phase and a supercritical fluid mobile phase.Good.Excellent with a chiral stationary phase.[8][9]5 - 20 min.[9]Moderate to High (MS detection).Fast, uses less organic solvent, excellent for chiral separations.[18][19]Requires specialized instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatility and interaction with the stationary phase in a gaseous mobile phase.Good to Excellent.[13]Poor without a chiral stationary phase.20 - 40 min.High.High resolution and sensitivity, provides detailed structural information from mass spectra.Requires derivatization, not suitable for thermally labile compounds.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Method for 1,2- and 1,3-Diacylglycerol Separation

This protocol is a general guideline for the separation of DAG isomers from a lipid extract.

a. Sample Preparation (Lipid Extraction from Biological Samples)

  • Homogenize the tissue or cell sample.

  • Perform a lipid extraction using a modified Bligh and Dyer method (chloroform:methanol:water).[10]

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the initial mobile phase or a suitable solvent like hexane (B92381)/2-propanol.[10]

b. Chromatographic Conditions

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% Acetonitrile.[1] For improved separation, a gradient can be used, for example, a step-wise gradient of acetone and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • Mass Spectrometry (MS): ESI or APCI in positive ion mode.

    • UV: 205 nm (for unsaturated DAGs).[1]

    • Evaporative Light Scattering Detector (ELSD).

Supercritical Fluid Chromatography (SFC) for Chiral Separation of Diacylglycerol Enantiomers

This protocol is adapted for the separation of sn-1,2- and sn-2,3-diacylglycerol enantiomers.

a. Sample Preparation

  • Extract lipids as described in the RP-HPLC protocol.

  • Reconstitute the dried lipid extract in a suitable solvent such as methanol or a mixture of hexane and isopropanol.

b. Chromatographic Conditions

  • Column: Chiral stationary phase, e.g., amylose tris-(3,5-dimethylphenylcarbamate).[8]

  • Mobile Phase:

    • A: Supercritical CO2.

    • B (Modifier): Methanol.[9]

  • Gradient: A gradient of the modifier (e.g., 5% to 40% methanol over 10 minutes) is typically used.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: Mass Spectrometry (MS) with ESI or APCI source.

Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethylsilyl (TMS) Derivatization

This protocol is for the analysis of DAG isomers after conversion to their volatile TMS derivatives.

a. Sample Preparation and Derivatization

  • Extract and dry the lipid sample as previously described.

  • To the dried sample, add 25 µL of anhydrous pyridine (B92270) and 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[15]

  • Cap the vial tightly and heat at 65°C for 20-30 minutes to ensure complete derivatization.[15]

  • Cool the sample to room temperature before injection.

b. GC-MS Conditions

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL in splitless mode.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp to 340 °C at 5 °C/min.

    • Hold at 340 °C for 10 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-800.

Visualizations

DAG Signaling Pathway

DAG_Signaling_Pathway Receptor Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Cellular Response Cellular Response PKC->Cellular Response Phosphorylates targets

Caption: Simplified diacylglycerol (DAG) signaling pathway.

Troubleshooting Workflow for Co-elution

Troubleshooting_Workflow start Co-elution Observed optimize_mobile Optimize Mobile Phase (Gradient/Solvent) start->optimize_mobile resolution_ok Resolution Acceptable? optimize_mobile->resolution_ok Test check_column Evaluate Stationary Phase (Chemistry/Dimensions) adjust_temp Adjust Column Temperature check_column->adjust_temp check_column->resolution_ok Test reduce_flow Reduce Flow Rate adjust_temp->reduce_flow adjust_temp->resolution_ok Test reduce_flow->resolution_ok Test resolution_ok->check_column No alternative_method Consider Alternative Method (Ag-HPLC, SFC) resolution_ok->alternative_method Still No end Problem Resolved resolution_ok->end Yes alternative_method->end

Caption: Logical workflow for troubleshooting co-elution of DAG isomers.

Selection of Chromatographic Method

Method_Selection start Goal: Separate DAG Isomers type_of_isomerism Primary Isomerism of Interest? start->type_of_isomerism positional Positional (1,2- vs 1,3-) and Unsaturation type_of_isomerism->positional Positional/Unsaturation enantiomers Enantiomers (sn-1,2 vs sn-2,3) type_of_isomerism->enantiomers Enantiomeric rphplc RP-HPLC positional->rphplc General Purpose ag_hplc Silver Ion HPLC positional->ag_hplc High Selectivity for Unsaturation gcms GC-MS (with derivatization) positional->gcms High Sensitivity sfc Chiral SFC enantiomers->sfc

Caption: Decision tree for selecting a suitable chromatographic method.

References

troubleshooting inconsistent results with 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving 1-Myristoyl-3-oleoyl-rac-glycerol.

Troubleshooting Guide

Issue: Inconsistent or No Cellular Response After Treatment

Users frequently report variability or a complete lack of a cellular response when using this compound. This can manifest as a failure to observe expected downstream signaling events, such as protein phosphorylation or changes in gene expression. The primary reason for this inconsistency often lies in the stereochemistry of the diacylglycerol (DAG) molecule.

Question: Why am I not observing Protein Kinase C (PKC) activation with this compound?

Answer: The most critical factor to consider is the isomeric form of the diacylglycerol you are using. Cellular signaling, particularly the activation of Protein Kinase C (PKC), is mediated specifically by sn-1,2-diacylglycerols.[1] this compound is a 1,3-diacylglycerol. Due to the positioning of the fatty acid chains on the glycerol (B35011) backbone, 1,3-DAGs do not fit into the C1 domain of conventional and novel PKC isoforms and are therefore not physiological activators of this pathway.[1] Their primary role in the cell is as a metabolic intermediate in the synthesis and breakdown of triacylglycerols.[1]

To troubleshoot, it's essential to confirm the experimental goal. If the intention is to activate PKC, a sn-1,2-diacylglycerol should be used.

Logical Troubleshooting Workflow

The following workflow can help diagnose issues in your experiment.

G start Start: Inconsistent Results check_isomer 1. Verify Isomer: Is the compound a 1,2-DAG or 1,3-DAG? start->check_isomer is_1_3 1,3-DAG (e.g., this compound) check_isomer->is_1_3 1,3-DAG is_1_2 1,2-DAG (e.g., 1-Oleoyl-2-acetyl-sn-glycerol) check_isomer->is_1_2 1,2-DAG no_pkc_activation Expected Outcome: No direct PKC activation. Serves as a negative control for PKC signaling. is_1_3->no_pkc_activation pkc_activation Expected Outcome: PKC activation. is_1_2->pkc_activation end_success Consistent Results no_pkc_activation->end_success troubleshoot_1_2 Troubleshoot 1,2-DAG Experiment pkc_activation->troubleshoot_1_2 check_solubility 2. Check Solubility & Preparation: Was a stock solution made in an organic solvent (e.g., DMSO, ethanol)? Was the final solvent concentration in media low (e.g., <0.5%)? troubleshoot_1_2->check_solubility No check_controls 3. Review Controls: Were vehicle-only and untreated controls included? troubleshoot_1_2->check_controls No check_cell_health 4. Assess Cell Health: Are cells healthy, within optimal passage number, and not overly confluent? troubleshoot_1_2->check_cell_health No check_solubility->troubleshoot_1_2 Yes end_fail Re-evaluate Protocol check_solubility->end_fail No check_controls->troubleshoot_1_2 Yes check_controls->end_fail No check_cell_health->end_success Yes check_cell_health->end_fail No

Caption: Troubleshooting workflow for diacylglycerol experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological role of this compound?

A1: As a 1,3-diacylglycerol, its primary role is metabolic, serving as an intermediate in the synthesis and degradation of triglycerides.[1] It is not considered a canonical second messenger for activating signaling pathways like the Protein Kinase C (PKC) cascade.[1]

Q2: How should I prepare this compound for use in cell-based assays?

A2: Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions like cell culture media or PBS. A stock solution should first be prepared in an organic solvent.

SolventConcentrationStorage of Stock Solution
Ethanol30 mg/mL-20°C
DMF20 mg/mL-20°C
DMSO7 mg/mL-20°C

Data sourced from manufacturer datasheets.[2]

For cell-based assays, the stock solution should be diluted in pre-warmed (37°C) media with vigorous mixing to ensure a uniform suspension. The final concentration of the organic solvent in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[3]

Q3: What are the appropriate negative controls for an experiment using a 1,3-diacylglycerol?

A3: A vehicle control is essential. This consists of treating cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the diacylglycerol. An untreated group of cells should also be included as a baseline. If the goal is to show the specificity of a signaling pathway for 1,2-diacylglycerols, this compound can serve as an excellent negative control.

Q4: Can high concentrations of this compound be cytotoxic?

Signaling Pathways and Experimental Protocols

Canonical Diacylglycerol Signaling Pathway

The established signaling pathway for diacylglycerols involves the sn-1,2 isomer and leads to the activation of Protein Kinase C (PKC).

G cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG_1_2 1,2-Diacylglycerol (Active) PIP2->DAG_1_2 IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG_1_2->PKC_inactive recruits & activates PKC_active PKC (active) PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream Ligand Ligand Ligand->GPCR Ca_release Ca2+ Release from ER IP3->Ca_release Metabolism Metabolism (Triglyceride synthesis/breakdown) DAG_1_3 1,3-Diacylglycerol (Inactive for PKC) DAG_1_3->Metabolism

Caption: Canonical 1,2-diacylglycerol signaling pathway.

Experimental Protocol: Preparation of Diacylglycerol for Cell Treatment

This protocol provides a general method for preparing a diacylglycerol, such as this compound, for use in cell-based assays.

Materials:

  • This compound

  • Anhydrous DMSO (or ethanol)

  • Sterile, nuclease-free microcentrifuge tubes

  • Cell culture medium, pre-warmed to 37°C

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Calculate the amount of this compound needed to prepare a stock solution (e.g., 10 mM).

    • Weigh the compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • To prepare the final working concentration, add the stock solution dropwise to the pre-warmed medium while vortexing. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 1 mL of medium.

    • It is crucial to mix immediately and thoroughly to create a homogenous suspension.[3]

    • If any precipitate is visible, briefly sonicate the working solution.

  • Cell Treatment:

    • Prepare a vehicle control by adding the same volume of DMSO to an equal volume of pre-warmed medium.

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the prepared working solutions (diacylglycerol and vehicle control) to the cells.

    • Incubate for the desired period.

Quantitative Data Summary

The following table summarizes the key differences between signaling (1,2-DAG) and non-signaling (1,3-DAG) isomers.

Featuresn-1,2-Diacylglycerolsn-1,3-Diacylglycerol
Primary Role Second MessengerMetabolic Intermediate
PKC Activation YesNo
Source in Cells PLC-mediated hydrolysis of PIP2Triglyceride metabolism
Common Use in Research To activate PKC-dependent pathwaysAs a negative control for PKC activation

This information is based on established principles of diacylglycerol signaling.[1]

References

Technical Support Center: Enhancing the Cellular Uptake of 1-Myristoyl-3-oleoyl-rac-glycerol (MOG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Myristoyl-3-oleoyl-rac-glycerol (MOG). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing the cellular uptake of MOG in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MOG) and what is its primary role in research?

A1: this compound (MOG) is a specific diacylglycerol (DAG). In cellular biology, DAGs are crucial second messengers. They are typically generated at the cell membrane and activate a variety of downstream signaling proteins, most notably Protein Kinase C (PKC) isoforms.[1][2][3][4] Researchers use MOG and other DAG analogs to study these signaling pathways, which are involved in processes like cell proliferation, differentiation, and apoptosis.[2][5]

Q2: Why is delivering MOG into cells challenging?

A2: The primary challenge lies in MOG's lipophilic (fat-loving) nature. While this allows it to interact with the cell membrane, it has very low solubility in aqueous solutions like cell culture media.[6] This poor solubility can cause it to precipitate out of solution, leading to a low effective concentration available to the cells, inconsistent results, and potential cytotoxicity.[7]

Q3: What are the main strategies to enhance the cellular uptake of MOG?

A3: To overcome solubility and delivery challenges, MOG is often incorporated into a carrier system. The main strategies include:

  • Solvent-based delivery: Dissolving MOG in a small amount of a biocompatible organic solvent, such as DMSO, before diluting it into the culture medium. This is the simplest method but must be carefully controlled to avoid solvent toxicity.[8]

  • Liposomes: Encapsulating MOG within these spherical vesicles made of a lipid bilayer. Liposomes can fuse with the cell membrane to release their contents directly into the cell.

  • Solid Lipid Nanoparticles (SLNs): These are nanoparticles with a solid lipid core that can effectively solubilize lipophilic molecules like MOG.[9][10] They offer high stability and can protect the encapsulated compound from degradation.[9][11]

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles that combine solid and liquid lipids, creating a less-ordered structure that can improve loading capacity and prevent drug expulsion.[9]

Q4: How should I prepare MOG for cell culture experiments?

A4: Due to its poor aqueous solubility, MOG should not be added directly to cell culture media. A common starting point is to prepare a concentrated stock solution in an appropriate organic solvent like ethanol, DMSO, or DMF. This stock solution can then be diluted into the final culture medium. It is critical to ensure the final solvent concentration is non-toxic to the cells (e.g., typically below 0.5% for DMSO).[8] For carrier-based systems, you would follow specific protocols for nanoparticle or liposome (B1194612) formulation.

Q5: How can I quantitatively measure the cellular uptake of MOG?

A5: Quantifying uptake is crucial for optimizing your experiments. Common methods include:

  • Fluorescent Analogues: Use a fluorescently tagged version of MOG or a similar DAG. After incubation, you can measure the intracellular fluorescence using techniques like flow cytometry or confocal microscopy.[12][13]

  • Radiolabeling: A highly sensitive method involves using a radiolabeled MOG. One common technique is the DAG kinase assay, where cellular DAG is enzymatically converted to radiolabeled phosphatidic acid, which can then be quantified.[14][15]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to extract lipids from cell lysates and directly quantify the amount of MOG that has entered the cells.

Troubleshooting Guides

This section addresses common issues encountered during experiments with MOG.

Problem: Low or Inconsistent Cellular Uptake

If you observe minimal downstream effects (e.g., no PKC activation) or your results are not reproducible, consider the following causes and solutions.

Troubleshooting Flowchart for Low MOG Uptake

G cluster_0 start Start: Low MOG Uptake q1 Is MOG precipitating in the media? start->q1 sol1 Improve Solubility: - Check stock solvent. - Reduce final concentration. - Use a carrier (SLN, Liposome). q1->sol1 Yes q2 Is the incubation time/concentration optimal? q1->q2 No sol1->q2 sol2 Optimize Conditions: - Perform time-course study. - Perform dose-response study. q2->sol2 No q3 Is the delivery method effective for your cell type? q2->q3 Yes sol2->q3 sol3 Switch Delivery Method: - Try SLNs if using solvent. - Try liposomes or NLCs. - Check literature for your cell line. q3->sol3 No end_node Problem Resolved q3->end_node Yes sol3->end_node G cluster_0 prep 1. MOG Preparation - Dissolve in solvent - OR Formulate into SLNs/Liposomes treat 2. Cell Treatment - Add MOG formulation to cell culture - Include controls (vehicle, blank carrier) prep->treat incubate 3. Incubation - Optimize time and concentration (Dose-response/Time-course) treat->incubate measure 4. Measure Uptake/Effect - Quantify uptake (fluorescence, etc.) - OR measure downstream effect (e.g., Western blot for p-PKC) incubate->measure analyze 5. Data Analysis - Compare uptake efficiency - Assess cytotoxicity (viability assay) measure->analyze G cluster_0 MOG MOG (DAG) (at inner plasma membrane) C1 Binds to C1 Domain MOG->C1 PKC_inactive Inactive PKC (in cytosol) PKC_inactive->C1 Translocation PKC Translocation to Membrane C1->Translocation PKC_active Active PKC (at membrane) Translocation->PKC_active Downstream Phosphorylation of Downstream Targets PKC_active->Downstream Response Cellular Response (e.g., Proliferation, Gene Expression) Downstream->Response

References

Technical Support Center: 1-Myristoyl-3-oleoyl-rac-glycerol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with 1-Myristoyl-3-oleoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in research?

A1: this compound is a diacylglycerol (DAG) containing myristic acid (a saturated fatty acid) at the sn-1 position and oleic acid (a monounsaturated fatty acid) at the sn-3 position of the glycerol (B35011) backbone.[1] In cellular signaling, the stereochemistry of DAGs is critical. The sn-1,2-diacylglycerol isomer is a well-established second messenger that activates Protein Kinase C (PKC). In contrast, 1,3-diacylglycerols like this compound are not considered physiological activators of PKC and are primarily involved in lipid metabolism as intermediates in the synthesis and breakdown of triacylglycerols. Therefore, in signaling experiments, this compound is often used as a negative control to demonstrate the specificity of PKC activation by 1,2-diacylglycerols.

Q2: How should I store and handle this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. It should be stored at -20°C, and under these conditions, it is stable for at least four years.[1] For experimental use, it is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents. The approximate solubilities are provided in the table below.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into the aqueous culture medium.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
DMF20 mg/mL
DMSO7 mg/mL
Ethanol30 mg/mL
PBS (pH 7.2)0.25 mg/mL

Data sourced from Cayman Chemical product information sheet.[1]

Troubleshooting Guides

Problem 1: Inconsistent or no cellular response in my experiments.

  • Potential Cause 1: Poor Solubility in Aqueous Medium.

    • Solution: Due to its lipophilic nature, this compound has very low solubility in aqueous buffers and cell culture media.[1] Always prepare a concentrated stock solution in a compatible organic solvent (e.g., DMSO or ethanol) first. When preparing the final working solution, dilute the stock solution by adding it dropwise to the pre-warmed aqueous medium while gently vortexing to facilitate dispersion and minimize precipitation. Brief sonication of the final working solution can also help to create a more uniform suspension.

  • Potential Cause 2: Isomeric Impurity.

    • Solution: The biological activity of diacylglycerols is highly dependent on the position of the fatty acid chains. While 1,3-diacylglycerols are generally inactive in PKC signaling pathways, contamination with the biologically active 1,2-isomer can lead to unexpected results. It is crucial to ensure the isomeric purity of your this compound. Consider verifying the purity using an analytical method like HPLC (see Experimental Protocols section).

  • Potential Cause 3: Cell Health and Experimental Conditions.

    • Solution: Ensure that your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Overly confluent or stressed cells may respond differently to experimental treatments. Additionally, components in serum can interact with lipids, so consider reducing the serum concentration or using a serum-free medium for the duration of the experiment if your cell line can tolerate it.

Problem 2: Difficulty in preparing stable liposomes containing this compound.

  • Potential Cause 1: Inefficient Incorporation into the Lipid Bilayer.

    • Solution: The incorporation of diacylglycerols into a phospholipid bilayer can be influenced by the acyl chain composition of both the diacylglycerol and the phospholipids.[2] When preparing liposomes, ensure that the lipids are completely dissolved and mixed in the organic solvent before forming the lipid film. The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar vesicles with a defined size.

  • Potential Cause 2: Liposome Aggregation.

    • Solution: The presence of diacylglycerols can sometimes affect the stability of liposomes. Including a charged lipid (e.g., a phospholipid with a negatively charged headgroup) in your formulation can help to increase electrostatic repulsion between liposomes and prevent aggregation.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Hormone, Neurotransmitter) Receptor G-Protein Coupled Receptor (GPCR) Agonist->Receptor 1. Binding G_Protein Gq Protein Receptor->G_Protein 2. Activation PLC Phospholipase C (PLC) G_Protein->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Hydrolysis DAG_1_2 sn-1,2-Diacylglycerol (Active) PIP2->DAG_1_2 IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG_1_2->PKC 6. Activation Downstream Downstream Cellular Responses PKC->Downstream 7. Phosphorylation of Substrates Ca_release Ca²⁺ Release from ER IP3->Ca_release 5. Ca²⁺ Mobilization MOG This compound (Inactive Control) MOG->PKC Does NOT Activate

Diacylglycerol Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in DMSO) Working Prepare Working Solution in Cell Culture Medium Stock->Working Dilution Treatment Treat Cells with This compound (and Controls) Working->Treatment Cells Plate Cells at Optimal Density Cells->Treatment Assay Perform Downstream Assay (e.g., PKC Activity, Western Blot) Treatment->Assay Incubation Data Data Analysis and Interpretation Assay->Data

General Experimental Workflow

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) and can be adapted based on the desired lipid composition.

  • Materials:

    • This compound

    • Phosphatidylcholine (PC) or other desired phospholipids

    • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

    • Hydration buffer (e.g., phosphate-buffered saline, PBS)

    • Round-bottom flask

    • Rotary evaporator

    • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Water bath sonicator

  • Procedure:

    • Lipid Film Formation:

      • Dissolve this compound and the other lipids in the organic solvent in the round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.

      • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

      • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydration:

      • Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

      • Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipids. This helps the lipid film to swell and form multilamellar vesicles (MLVs).

    • Extrusion:

      • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

      • Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure a uniform size distribution.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay Using this compound as a Negative Control

This protocol is a general guideline for a radioactive filter-binding assay to measure PKC activity.

  • Materials:

    • Purified PKC isoform

    • PKC substrate (e.g., a specific peptide or protein)

    • This compound (negative control)

    • A known PKC activator, such as a 1,2-diacylglycerol analog or a phorbol (B1677699) ester (positive control)

    • Phosphatidylserine (PS) as a cofactor

    • Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, and DTT)

    • [γ-³²P]ATP

    • Stop solution (e.g., phosphoric acid)

    • P81 phosphocellulose paper

  • Procedure:

    • Prepare Lipid Vesicles: Prepare lipid vesicles containing PS and either the PKC activator (positive control) or this compound (negative control) as described in Protocol 1.

    • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate, and the purified PKC enzyme.

    • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

    • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).

    • Stop Reaction: Terminate the reaction by spotting an aliquot of the mixture onto a P81 phosphocellulose paper.

    • Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantification: Measure the radioactivity remaining on the P81 papers using a scintillation counter. The amount of radioactivity is proportional to the PKC activity. Compare the activity in the presence of the positive control to that of the negative control (this compound) to assess the specificity of PKC activation.

Protocol 3: Assessment of Isomeric Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation of diacylglycerol isomers.[3][4]

  • Materials:

    • HPLC system with a UV or evaporative light scattering detector (ELSD)

    • Reversed-phase C18 column

    • Mobile phase: Acetonitrile and/or other organic solvents

    • This compound sample

    • Standards for 1,2- and 1,3-diacylglycerol isomers (if available)

  • Procedure:

    • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as hexane (B92381) or the initial mobile phase.

    • Chromatographic Separation:

      • Inject the sample onto the C18 column.

      • Elute the isomers using an isocratic or gradient mobile phase. A common mobile phase for diacylglycerol separation is acetonitrile.

      • The elution order is typically based on polarity, with the less polar 1,3-isomer eluting before the 1,2-isomer.

    • Detection and Quantification:

      • Detect the eluting isomers using a UV detector (at a low wavelength, e.g., 205 nm) or an ELSD.

      • Quantify the peak areas to determine the relative amounts of the 1,3- and any contaminating 1,2-isomer.

References

Technical Support Center: Analysis of 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Myristoyl-3-oleoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with myristic acid (a saturated fatty acid) esterified at the sn-1 position and oleic acid (a monounsaturated fatty acid) at the sn-3 position. The "rac-" prefix indicates a racemic mixture of stereoisomers. Diacylglycerols are important lipids involved in cellular signaling and as intermediates in lipid metabolism.[1][2]

Q2: What are the main challenges in analyzing this compound?

A2: The primary challenges in DAG analysis include their low abundance in biological samples, the presence of structurally similar isomers (both regioisomers like 1,2- vs. 1,3-DAGs and stereoisomers), and their poor ionization efficiency in mass spectrometry.[3][4][5] Sample preparation is also critical to remove interfering lipids.[6][7]

Q3: Why is derivatization sometimes recommended for diacylglycerol analysis?

A3: Derivatization is often employed to improve the analytical properties of diacylglycerols.[4][8] By adding a charged tag to the hydroxyl group, derivatization can significantly enhance the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity and more reliable quantification.[4][5][9]

Q4: What are the common analytical techniques for this compound analysis?

A4: The most common and powerful technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][10][11] This method allows for the separation of different lipid species and their sensitive detection and quantification. Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires derivatization to increase the volatility of the DAGs.[4]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected in LC-MS Analysis
Potential Cause Troubleshooting Step
Low Ionization Efficiency Consider derivatizing the sample with a charge-carrying reagent like N,N-dimethylglycine (DMG) to enhance signal intensity.[4][5][9] Optimize ESI source parameters (e.g., spray voltage, capillary temperature). Use adduct-forming agents in the mobile phase, such as ammonium (B1175870) acetate (B1210297) or lithium salts, to promote the formation of [M+NH4]+ or [M+Li]+ ions, which can improve stability and fragmentation patterns.[3][12]
Inadequate Sample Preparation Ensure the lipid extraction method (e.g., modified Bligh & Dyer) is appropriate for diacylglycerols and is performed efficiently.[9] Use solid-phase extraction (SPE) with an aminopropyl-bonded silica (B1680970) phase to specifically isolate the diacylglycerol fraction and remove more abundant interfering lipids like triacylglycerols and phospholipids.[6]
Sample Degradation Diacylglycerols can be unstable. Ensure samples are processed quickly after collection, stored at -80°C, and shipped on dry ice.[7] Avoid repeated freeze-thaw cycles.
Incorrect MS Scan Mode For targeted analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the highest sensitivity. For structural confirmation, use product ion scanning to observe characteristic fragmentation patterns.[3]
Issue 2: Co-elution of Isomers or Contaminants
Potential Cause Troubleshooting Step
Suboptimal Chromatographic Separation Optimize the HPLC gradient to improve the separation of diacylglycerol isomers. Normal-phase chromatography is often effective for separating regioisomers (1,2- vs. 1,3-DAGs).[8] For separation based on fatty acid composition, a reversed-phase C18 column is suitable.[4] Adjust the mobile phase composition and gradient slope.
Matrix Effects Improve sample cleanup using SPE to remove interfering compounds from the sample matrix.[6] Dilute the sample extract to reduce the concentration of matrix components. Use a deuterated internal standard that co-elutes with the analyte to correct for matrix-induced suppression or enhancement.
Carryover from Previous Injections Implement a rigorous wash cycle for the autosampler and column between injections. Use a strong solvent mixture (e.g., isopropanol/acetonitrile) to flush the system.
Issue 3: Difficulty in Peak Identification and Confirmation
Potential Cause Troubleshooting Step
Ambiguous Mass Spectral Data Perform tandem mass spectrometry (MS/MS) to obtain fragmentation spectra. For ammoniated adducts ([M+NH4]+), look for the neutral loss of one of the fatty acyl chains plus ammonia.[12] For lithiated adducts ([M+Li]+), characteristic fragments corresponding to the loss of a fatty acid can be observed.[3]
Lack of a Reference Standard Whenever possible, analyze a certified reference standard of this compound to confirm the retention time and fragmentation pattern.
Incorrect Isotopic Pattern Check the mass spectrum for the correct isotopic distribution for the elemental composition of the target molecule. This can help to distinguish the analyte peak from noise or interferences.

Data Presentation

Table 1: Typical Recovery Rates for Diacylglycerol Sample Preparation

Preparation Step Analyte Typical Recovery Rate (%) Reference
Solid-Phase Extraction (Aminopropyl Cartridge)Diacylglycerols~82-88%[6]
Solid-Phase Extraction (Aminopropyl Cartridge)Triacylglycerols (for removal)~82%[6]

Experimental Protocols

Detailed Methodology for HPLC-MS/MS Analysis of this compound

1. Lipid Extraction (Modified Bligh & Dyer Method)

  • To a 100 µL plasma sample in a glass tube, add an appropriate amount of a deuterated diacylglycerol internal standard.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to achieve phase separation.

  • Carefully transfer the lower organic layer to a new glass tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in 1 mL of hexane (B92381) for SPE.

2. Solid-Phase Extraction (SPE) for Diacylglycerol Isolation

  • Condition an aminopropyl-bonded silica SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of hexane through it.

  • Load the reconstituted lipid extract onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of 9:1 (v/v) hexane:ethyl acetate to elute less polar lipids.

  • Elute the diacylglycerol fraction with 5 mL of 8:2 (v/v) hexane:ethyl acetate into a clean glass tube.[6]

  • Dry the eluted fraction under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of mobile phase).

3. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size) is suitable for separating DAGs based on their fatty acid chains.[4]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the diacylglycerols.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Ionization Parameters: Optimize source temperature, spray voltage, and gas flows for the specific instrument.

  • MS/MS Detection: Monitor the transition of the precursor ion ([M+NH4]+) to a characteristic product ion resulting from the neutral loss of one of the fatty acyl chains.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample extraction Lipid Extraction (Bligh & Dyer) start->extraction spe Solid-Phase Extraction (Aminopropyl Cartridge) extraction->spe reconstitution Reconstitution spe->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the analysis of this compound.

dag_signaling_pathway receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol (DAG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response Phosphorylates Target Proteins

Caption: Simplified diacylglycerol (DAG) signaling pathway.

References

Validation & Comparative

A Comparative Guide to 1-Myristoyl-3-oleoyl-rac-glycerol and Other Diacylglycerols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive, data-driven comparison of 1-Myristoyl-3-oleoyl-rac-glycerol with other key diacylglycerol (DAG) molecules. It is intended for researchers, scientists, and drug development professionals working in cell signaling, lipid biochemistry, and pharmacology. This document outlines the distinct functional roles of DAG isomers, presents comparative data on their physical and biological properties, and provides detailed experimental protocols for their analysis.

Introduction to Diacylglycerols

Diacylglycerols are pivotal lipid molecules that function as metabolic intermediates and critical second messengers in cellular signaling.[1][2] The biological activity of a diacylglycerol is profoundly influenced by the stereochemistry of its fatty acid chains on the glycerol (B35011) backbone. The two primary isomers, sn-1,2-diacylglycerols and sn-1,3-diacylglycerols, exhibit fundamentally different roles within the cell.[1]

This compound , the subject of this guide, is a 1,3-diacylglycerol. This structural characteristic positions it primarily as a metabolic intermediate rather than a direct signaling molecule in the canonical protein kinase C (PKC) pathway.[1] In contrast, endogenously produced signaling DAGs are typically in the sn-1,2 configuration. For comparative purposes, this guide will focus on two well-characterized sn-1,2-diacylglycerols that are potent PKC activators:

  • 1,2-Dioleoyl-sn-glycerol (DOG): A commonly used synthetic DAG analog for activating PKC in cell-based assays.[3][4]

  • 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG): A physiologically significant DAG species generated upon receptor-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).[5][6]

Comparative Data

Physical and Chemical Properties
PropertyThis compound1,2-Dioleoyl-sn-glycerol (DOG)1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)
Molecular Formula C35H66O5C39H72O5C41H72O5
Molecular Weight 566.9 g/mol 621.0 g/mol 645.0 g/mol
Isomer Type 1,3-diacylglycerol1,2-diacylglycerol1,2-diacylglycerol
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF.[3]Soluble in organic solvents such as ethanol, DMSO, and DMF.[3]Soluble in organic solvents.
Biological Activity: Protein Kinase C Activation

The primary functional distinction between 1,2- and 1,3-diacylglycerols lies in their ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases crucial for a multitude of cellular processes.[8] 1,2-diacylglycerols are potent activators of conventional and novel PKC isoforms, whereas 1,3-diacylglycerols are generally considered inactive in this regard.

DiacylglycerolPKC ActivationNotes
This compound Not a significant activatorAs a 1,3-diacylglycerol, it does not effectively bind to the C1 domain of PKC to induce activation. Its primary role is in lipid metabolism.[1]
1,2-Dioleoyl-sn-glycerol (DOG) Potent ActivatorWidely used as a synthetic activator of PKC in laboratory settings to mimic endogenous signaling.[3][4]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) Potent Physiological ActivatorA major molecular species of DAG produced in stimulated cells, activating a range of PKC isoforms.[5][6]

Signaling Pathways

The differential roles of 1,2- and 1,3-diacylglycerols are rooted in their distinct involvement in cellular signaling and metabolic pathways.

1,2-Diacylglycerol and PKC Activation

The canonical signaling pathway involving 1,2-diacylglycerols begins with the activation of a cell surface receptor, which in turn activates phospholipase C (PLC). PLC hydrolyzes PIP2 in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol. While IP3 translocates to the cytoplasm to mediate calcium release from the endoplasmic reticulum, the lipophilic 1,2-DAG remains in the plasma membrane. Here, it recruits and activates conventional and novel PKC isoforms, often in synergy with elevated intracellular calcium levels. Activated PKC then phosphorylates a plethora of downstream target proteins, leading to a wide range of cellular responses.[8]

PKC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor Binds G_Protein G_Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC Substrate Substrate PKC_active->Substrate Phosphorylates PKC_inactive->PKC_active Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to

Canonical PKC Activation by 1,2-Diacylglycerol.
1,3-Diacylglycerol Metabolism

1,3-diacylglycerols are primarily intermediates in the synthesis and breakdown of triacylglycerols (TAGs), the main form of energy storage in cells. They are produced during the hydrolysis of TAGs by lipases and can be further metabolized to monoacylglycerols and free fatty acids or re-esterified to form TAGs. They do not typically accumulate to levels that would allow for significant interaction with signaling proteins like PKC.[1][9]

DAG_Metabolism Triacylglycerol Triacylglycerol (TAG) 1,3-Diacylglycerol 1,3-Diacylglycerol Triacylglycerol->1,3-Diacylglycerol Lipase Hydrolysis Monoacylglycerol Monoacylglycerol 1,3-Diacylglycerol->Monoacylglycerol Lipase Hydrolysis TAG_Synthesis TAG Synthesis 1,3-Diacylglycerol->TAG_Synthesis Acyl-CoA: diacylglycerol acyltransferase Free_Fatty_Acids Free Fatty Acids Monoacylglycerol->Free_Fatty_Acids Lipase Hydrolysis Energy_Production Energy Production Free_Fatty_Acids->Energy_Production

Metabolic Role of 1,3-Diacylglycerol.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)

This protocol describes a method for measuring the activity of PKC in response to diacylglycerol stimulation using a radioactive ATP isotope.[10][11][12]

Materials:

  • Purified PKC isoform

  • Diacylglycerol (e.g., 1,2-Dioleoyl-sn-glycerol)

  • Phosphatidylserine (B164497) (PS)

  • PKC reaction buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • PKC substrate peptide (e.g., Ac-MBP (4-14))

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix the diacylglycerol and phosphatidylserine in chloroform (B151607) at the desired molar ratio (e.g., 1:4 DAG:PS).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in PKC reaction buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the PKC reaction buffer, purified PKC enzyme, and the substrate peptide.

    • Add the prepared lipid vesicles to the reaction mixture.

    • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stop the Reaction and Spotting:

    • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Measure the radioactivity retained on the P81 paper using a scintillation counter. The amount of incorporated ³²P is proportional to the PKC activity.

PKC_Assay_Workflow Start Start Prepare_Lipid_Vesicles Prepare Lipid Vesicles (DAG + PS) Start->Prepare_Lipid_Vesicles Setup_Kinase_Reaction Set up Kinase Reaction (PKC enzyme, Substrate, Buffer) Start->Setup_Kinase_Reaction Add_Vesicles Add Lipid Vesicles Prepare_Lipid_Vesicles->Add_Vesicles Setup_Kinase_Reaction->Add_Vesicles Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Add_Vesicles->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_and_Spot Stop Reaction by Spotting on P81 Paper Incubate->Stop_and_Spot Wash_Paper Wash P81 Paper Stop_and_Spot->Wash_Paper Quantify_Radioactivity Quantify Radioactivity (Scintillation Counting) Wash_Paper->Quantify_Radioactivity End End Quantify_Radioactivity->End

Workflow for In Vitro PKC Activity Assay.
Diacylglycerol Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the extraction and quantification of diacylglycerol species from biological samples.[13][14][15][16][17]

Materials:

  • Biological sample (e.g., cells, tissue)

  • Internal standard (e.g., a deuterated DAG analog)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • Homogenize the biological sample.

    • Add a known amount of the internal standard.

    • Add a mixture of chloroform and methanol (1:2, v/v) and vortex.

    • Add chloroform and 0.9% NaCl solution to induce phase separation.

    • Centrifuge the mixture to separate the aqueous and organic phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in the initial mobile phase for LC analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the HPLC system equipped with a C18 column.

    • Separate the different lipid species using a gradient of mobile phases (e.g., acetonitrile/isopropanol with ammonium (B1175870) formate).

    • Introduce the eluent into the mass spectrometer.

    • Detect and quantify the different DAG molecular species using multiple reaction monitoring (MRM) or precursor ion scanning in positive ion mode. The specific transitions for each DAG species and the internal standard are monitored.

  • Data Analysis:

    • Quantify the amount of each DAG species by comparing its peak area to the peak area of the internal standard.

LCMS_Workflow Start Start Sample_Homogenization Sample Homogenization Start->Sample_Homogenization Add_Internal_Standard Add Internal Standard Sample_Homogenization->Add_Internal_Standard Lipid_Extraction Lipid Extraction (Bligh-Dyer) Add_Internal_Standard->Lipid_Extraction Dry_Extract Dry Lipid Extract Lipid_Extraction->Dry_Extract Reconstitute Reconstitute in Mobile Phase Dry_Extract->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

References

Validating 1-Myristoyl-3-oleoyl-rac-glycerol as a Protein Kinase C Activator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Myristoyl-3-oleoyl-rac-glycerol as a putative Protein Kinase C (PKC) activator. Due to the limited availability of direct experimental data for this specific diacylglycerol (DAG) in publicly accessible literature, this document will focus on its expected role based on the well-established mechanism of DAG-mediated PKC activation. Its performance will be compared with two widely used and well-characterized PKC activators: the potent phorbol (B1677699) ester, Phorbol 12-myristate 13-acetate (PMA), and the synthetic diacylglycerol analog, 1-Oleoyl-2-acetyl-sn-glycerol (OAG).

Introduction to PKC Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] The activation of conventional (cPKC) and novel (nPKC) isoforms is a key event in signal transduction, often initiated by the hydrolysis of membrane phospholipids. This hydrolysis generates two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ mobilizes intracellular calcium, DAG acts as a membrane-localized anchor, recruiting PKC to the cell membrane and inducing a conformational change that leads to its activation.[2][3]

This compound is a diacylglycerol containing a saturated myristic acid at the sn-1 position and an unsaturated oleic acid at the sn-3 position.[4] As a DAG, it is expected to activate cPKC and nPKC isoforms by binding to their C1 domain.

Comparative Analysis of PKC Activators

The efficacy and potency of PKC activators can vary significantly based on their chemical structure. Phorbol esters like PMA are known for their high potency and sustained activation of PKC, while synthetic DAGs like OAG provide a more transient activation, closer to that of endogenous DAGs.[5][6]

Table 1: Comparative Performance of PKC Activators

ActivatorChemical ClassPotency (EC50/Kᵢ)Key Findings & Remarks
This compound Diacylglycerol (DAG)Data not readily availableExpected to activate conventional and novel PKC isoforms by mimicking endogenous DAG. The presence of an unsaturated acyl chain suggests it would be an effective activator.[7]
Phorbol 12-myristate 13-acetate (PMA) Phorbol EsterEC₅₀: ~30-40 nM (for PKC redistribution in neutrophils)[8]A potent and stable activator of most PKC isoforms.[9] Induces strong and sustained PKC activation, which can lead to downstream effects like receptor downregulation.[10]
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Synthetic DiacylglycerolActivates PKC in the micromolar range (5-500 µM in rat islet cells)[6]A cell-permeable DAG analog that provides a more physiological and transient activation of PKC compared to phorbol esters.[5][11]

Signaling Pathways and Experimental Workflows

To validate the activity of a putative PKC activator like this compound, several experimental approaches can be employed. The following diagrams illustrate the canonical PKC signaling pathway and a typical workflow for an in vitro PKC activity assay.

PKC_Signaling_Pathway Canonical PKC Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Inactive_PKC Inactive PKC (Cytosolic) DAG->Inactive_PKC recruits to membrane Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Inactive_PKC binds to Active_PKC Active PKC (Membrane-associated) Inactive_PKC->Active_PKC Activation Downstream_Substrates Downstream Substrates Active_PKC->Downstream_Substrates phosphorylates Cellular_Response Cellular Response Downstream_Substrates->Cellular_Response

Canonical Protein Kinase C (PKC) signaling pathway.

PKC_Assay_Workflow In Vitro PKC Activity Assay Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Substrate, Activator) Start->Prepare_Reaction_Mix Add_PKC Add Purified PKC Enzyme Prepare_Reaction_Mix->Add_PKC Initiate_Reaction Initiate Reaction (Add [γ-³²P]ATP) Add_PKC->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash_Paper Wash P81 Paper Stop_Reaction->Wash_Paper Scintillation_Counting Scintillation Counting Wash_Paper->Scintillation_Counting Analyze_Data Analyze Data (Calculate pmol phosphate (B84403)/min/mg) Scintillation_Counting->Analyze_Data End End Analyze_Data->End

General workflow for an in vitro PKC kinase assay.

Experimental Protocols

In Vitro PKC Kinase Activity Assay (Radiolabeled)

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.[12][13]

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., Ac-MBP (4-14))

  • Test activator (this compound, PMA, OAG)

  • Lipid cofactors (e.g., Phosphatidylserine)

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, PKC substrate peptide, and lipid cofactors.

  • Add the test activator at various concentrations. The lipid activator should be sonicated on ice before use.[14]

  • Add the purified PKC enzyme to the reaction mixture and pre-incubate for a few minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the enzyme (e.g., in pmol of phosphate transferred per minute per milligram of enzyme) for each activator concentration to determine potency (EC₅₀).

PKC Translocation Assay

This cell-based assay measures the movement of PKC from the cytosol to the cell membrane upon activation.[15]

Materials:

  • Cultured cells expressing the PKC isoform of interest

  • Test activator (this compound, PMA, OAG)

  • Cell lysis buffer for subcellular fractionation

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibody specific for the PKC isoform

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test activator at various concentrations for a specific time.

  • Wash the cells with ice-cold PBS and lyse them.

  • Separate the cytosolic and membrane fractions by ultracentrifugation.

  • Resolve the proteins from both fractions by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody against the PKC isoform of interest.

  • Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

  • Quantify the band intensities to determine the relative amount of PKC in the membrane fraction compared to the cytosolic fraction. An increase in the membrane-to-cytosol ratio indicates PKC activation.

Conclusion

While direct experimental validation of this compound as a PKC activator is not extensively documented in available literature, its chemical structure as a diacylglycerol strongly suggests its capability to activate conventional and novel PKC isoforms. For researchers considering its use, it is recommended to perform in vitro kinase assays and cell-based translocation assays to empirically determine its potency, efficacy, and isoform selectivity. A direct comparison with well-characterized activators like PMA and OAG, as outlined in this guide, will provide a comprehensive understanding of its performance and suitability for specific research applications. The choice of activator should be guided by the desired kinetics and strength of PKC activation required for the experimental system.

References

A Researcher's Guide to Distinguishing 1,2- and 1,3-Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of diacylglycerol (DAG) isomers is not merely a technical challenge, but a critical necessity for unraveling cellular signaling pathways and developing targeted therapeutics. The subtle difference in the positioning of fatty acyl chains on the glycerol (B35011) backbone dictates the profound functional divergence between 1,2- and 1,3-diacylglycerol. This guide provides an objective comparison of these isomers, supported by experimental data, detailed methodologies for their differentiation, and visualizations of their roles in cellular processes.

The Functional Dichotomy: A Tale of Two Isomers

The most significant functional distinction between 1,2- and 1,3-diacylglycerol lies in their capacity to act as second messengers in signal transduction.[1]

  • 1,2-Diacylglycerol (1,2-DAG): The Signaling Mediator This isomer is a pivotal second messenger, most notably for its role in activating Protein Kinase C (PKC), a family of enzymes central to a multitude of cellular processes including cell growth, differentiation, and apoptosis.[1][2][3] Generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), the specific stereochemistry of 1,2-DAG allows it to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1][2][4]

  • 1,3-Diacylglycerol (1,3-DAG): The Metabolic Intermediate In stark contrast, 1,3-diacylglycerol is not a physiological activator of PKC.[1] Its primary role is as an intermediate in the synthesis and breakdown of triacylglycerols (TAGs).[1][3] Due to its inability to effectively activate PKC, 1,3-DAG does not participate in the same signal transduction pathways as its 1,2-counterpart.[1] While it is a key player in lipid metabolism, its direct involvement in intracellular signaling is considered minimal.

Analytical Strategies for Isomer Differentiation

Several analytical techniques can be employed to separate and quantify 1,2- and 1,3-DAG isomers. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Chromatographic Methods

Chromatography is a cornerstone for the separation of DAG isomers. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and robust technique that separates molecules based on their hydrophobicity.[5]

Table 1: Comparison of Analytical Techniques for DAG Isomer Separation

TechniquePrincipleAdvantagesDisadvantages
RP-HPLC Separation based on hydrophobicity.Robust, reproducible, good resolution for many DAG species.[5][6][7]May require derivatization for sensitive detection; co-elution can occur with complex mixtures.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass analysis.High resolution, provides structural information for identification.[8]Requires derivatization to increase volatility, which can introduce artifacts.
LC-MS/MS HPLC separation coupled with tandem mass spectrometry.High sensitivity and specificity, allows for quantification and structural elucidation.[9][10][11]Complex instrumentation and data analysis.
SFC-MS Supercritical fluid chromatography for separation coupled with mass spectrometry.Fast and selective separation of intact isomers.[12]Less common instrumentation compared to HPLC and GC.
TLC Separation on a solid support based on differential partitioning.Simple, rapid, and inexpensive for qualitative analysis.[13]Lower resolution and quantification capabilities compared to other methods.
Experimental Protocol: RP-HPLC Separation of DAG Isomers

This protocol is a general guideline for the separation of 1,2- and 1,3-DAG isomers and may require optimization for specific sample types and DAG species.[5][6][7]

1. Lipid Extraction:

  • For cellular or tissue samples, perform a lipid extraction using a modified Bligh and Dyer method (chloroform:methanol:water).

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the initial mobile phase or a suitable solvent like hexane/2-propanol.

2. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724) is a simple and effective method for separating many common DAG isomers.[5][6][7] Gradient elution may be necessary for complex mixtures.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV detection at 205 nm is suitable for DAGs.[6][7] An Evaporative Light Scattering Detector (ELSD) can also be used.

3. Data Analysis:

  • Identify peaks by comparing retention times with known standards. Generally, 1,3-DAG isomers elute earlier than their corresponding 1,2-DAG counterparts with the same fatty acid composition.[6][7]

  • Quantify by creating a standard curve with known concentrations of 1,2- and 1,3-DAG standards.

Table 2: Quantitative Data for RP-HPLC Separation of Select DAG Isomers

Diacylglycerol SpeciesLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
1,3-Dilinolein0.20.7
1,2-Dioleoyl-sn-glycerol0.61.9

Data adapted from a study using isocratic elution with 100% acetonitrile and UV detection at 205 nm.[6][7][14]

Mass Spectrometry-Based Methods

Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), offers high sensitivity and specificity for the identification and quantification of DAG isomers.[8][9] Key diagnostic fragment ions can be used to distinguish between the positional isomers. For instance, in GC-EI-MS, the [M-RCO2CH2]+ ion is considered a key diagnostic ion to differentiate between 1,2- and 1,3-DAGs.[8]

Visualizing the Molecular Landscape

Signaling Pathway of 1,2-Diacylglycerol

The generation of 1,2-DAG at the plasma membrane is a critical event in signal transduction. The following diagram illustrates the canonical pathway involving Phospholipase C and the subsequent activation of Protein Kinase C.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane PIP2 PIP2 DAG 1,2-DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates substrates Receptor Receptor PLC PLC Receptor->PLC Activates PLC->PIP2 Hydrolyzes Ca_release Ca²⁺ Release IP3->Ca_release DAG_Analysis_Workflow Sample Biological Sample (Cells or Tissue) Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Lipid_Extraction Derivatization Derivatization (Optional) Lipid_Extraction->Derivatization LC_Separation LC Separation (e.g., RP-HPLC) Derivatization->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

References

A Comparative Guide to the Biological Activity of 1-Myristoyl-3-oleoyl-rac-glycerol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of 1-Myristoyl-3-oleoyl-rac-glycerol, a 1,3-diacylglycerol (1,3-DAG). The stereochemistry of diacylglycerols (DAGs) plays a pivotal role in their biological function, primarily dictating their ability to act as second messengers in cellular signaling pathways. This comparison is supported by experimental data from studies on closely related DAG isomers and details the methodologies for key experiments.

Core Functional Differences: Signaling vs. Metabolism

The most critical functional distinction between the stereoisomers of diacylglycerols lies in their capacity to activate Protein Kinase C (PKC), a family of serine/threonine kinases integral to numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

sn-1,2-Diacylglycerols: The Signaling Mediators

Generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), sn-1,2-diacylglycerols are established second messengers. Their specific stereochemical configuration, with fatty acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, enables them to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation. This interaction is highly stereospecific.

sn-1,3-Diacylglycerols: The Metabolic Intermediates

In stark contrast, 1,3-diacylglycerols, such as this compound, are not considered physiological activators of PKC. With fatty acyl groups at the sn-1 and sn-3 positions, their molecular shape does not permit effective binding to the C1 domain of PKC. Consequently, these isomers do not typically participate in the same signal transduction pathways as their sn-1,2 counterparts. Instead, 1,3-DAGs primarily function as intermediates in the synthesis and catabolism of triacylglycerols (TAGs), the main form of energy storage in cells.

Quantitative Comparison of Biological Activity

While direct quantitative data for the enantiomers of this compound are limited in publicly available literature, extensive research on other diacylglycerol species provides a clear understanding of the expected differences in their biological activity. The following tables summarize comparative data for the activation of PKC by 1,2-DAGs versus 1,3-DAGs and the substrate specificity of key metabolic enzymes.

Table 1: Comparative Activation of Protein Kinase Cα (PKCα) by Diacylglycerol Isomers

Diacylglycerol IsomerVesicle CompositionRelative PKCα Activation CapacityReference
1,2-sn-Dioleoylglycerol (1,2-DOG)POPS/Triton X-100 mixed micellesConsiderably Higher[1]
1,3-Dioleoylglycerol (1,3-DOG)POPS/Triton X-100 mixed micellesLower[1]
1,2-sn-Dioleoylglycerol (1,2-DOG)POPC/POPS vesiclesConsiderably Higher[1]
1,3-Dioleoylglycerol (1,3-DOG)POPC/POPS vesiclesLower[1]
1,2-sn-Dioleoylglycerol (1,2-DOG)Pure POPS vesiclesSimilar[1]
1,3-Dioleoylglycerol (1,3-DOG)Pure POPS vesiclesSimilar[1]

POPS: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Table 2: Substrate Specificity of Diacylglycerol Acyltransferase (DGAT) Isoforms

EnzymeDiacylglycerol SubstrateRelative Acylation EfficiencyReference
DGAT1sn-1,2-DAG~5-fold higher[2]
DGAT1sn-1,3-DAGLower[2]
DGAT2sn-1,2-DAGLower[2]
DGAT2sn-1,3-DAG~1.7 to 2.5-fold higher[2]

Signaling Pathways and Metabolic Fate

The differential biological activities of 1,2- and 1,3-diacylglycerol enantiomers stem from their distinct roles in cellular signaling and metabolism.

cluster_0 sn-1,2-Diacylglycerol Signaling PLC Phospholipase C (PLC) DAG_12 sn-1,2-DAG PLC->DAG_12 PIP2 PIP2 PIP2->PLC Hydrolysis PKC Protein Kinase C (PKC) DAG_12->PKC Activation Downstream Downstream Signaling PKC->Downstream

Figure 1. Signaling pathway of sn-1,2-diacylglycerol.

As depicted in Figure 1, sn-1,2-DAG is a key component of the canonical PKC signaling cascade. In contrast, 1,3-DAGs are not direct activators of this pathway.

cluster_1 1,3-Diacylglycerol Metabolism TAG Triacylglycerol (TAG) Lipase (B570770) Lipase TAG->Lipase Hydrolysis DAG_13 1,3-DAG Lipase->DAG_13 DGAT Diacylglycerol Acyltransferase (DGAT) DAG_13->DGAT Acylation TAG_resynthesis TAG (Resynthesis) DGAT->TAG_resynthesis

Figure 2. Metabolic role of 1,3-diacylglycerol.

Figure 2 illustrates the primary metabolic fate of 1,3-DAGs as intermediates in the breakdown and resynthesis of triacylglycerols.

Experimental Protocols

Protein Kinase C (PKC) Activity Assay

This protocol outlines a common method to assess the activation of PKC by diacylglycerol isomers.

Materials:

  • Purified PKC isoform (e.g., PKCα)

  • Lipid vesicles (e.g., POPC/POPS)

  • 1,2- and 1,3-diacylglycerol enantiomers

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Phosphocellulose paper (P81)

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • Mix lipids (POPC, POPS, and the diacylglycerol to be tested) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in assay buffer by vortexing or sonication to form unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

  • Stop Reaction and Quantify Phosphorylation:

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis:

    • Compare the PKC activity (in cpm or pmol/min/mg) in the presence of different diacylglycerol isomers to a control without diacylglycerol.

Start Start Prep_Vesicles Prepare Lipid Vesicles (with or without DAG) Start->Prep_Vesicles Setup_Reaction Set up Kinase Reaction: - Buffer - Vesicles - PKC Enzyme - Substrate Peptide Prep_Vesicles->Setup_Reaction Initiate Initiate with [γ-³²P]ATP Setup_Reaction->Initiate Incubate Incubate at 30°C Initiate->Incubate Spot Spot on P81 Paper Incubate->Spot Wash Wash with Phosphoric Acid Spot->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify End End Quantify->End

Figure 3. Experimental workflow for PKC activity assay.

Synthesis of Enantiomerically Pure 1,3-Diacylglycerols

Enzymatic synthesis is a common method for producing enantiomerically pure 1,3-diacylglycerols.

Materials:

  • Glycerol

  • Myristic acid

  • Oleic acid

  • Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei)

  • Solvent-free system or organic solvent (e.g., hexane)

  • Molecular sieves (for water removal)

Procedure:

  • Esterification:

    • Combine glycerol, myristic acid, and oleic acid in a reaction vessel.

    • Add the immobilized 1,3-specific lipase.

    • If in a solvent system, add the organic solvent.

    • Include molecular sieves to remove water produced during the reaction, driving the equilibrium towards ester formation.

  • Reaction Conditions:

    • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant stirring for several hours to days.

  • Purification:

    • Remove the immobilized enzyme by filtration.

    • Purify the 1,3-diacylglycerol from the reaction mixture using column chromatography on silica (B1680970) gel.

Conclusion

The biological activity of this compound enantiomers is expected to be significantly different, primarily due to the stereospecific requirements for PKC activation. While the sn-1,2- and sn-2,3- isomers would be potent signaling molecules, the sn-1,3-isomer is primarily involved in lipid metabolism. This fundamental difference is crucial for researchers in drug development and cellular biology when considering the effects of diacylglycerol-based compounds. The experimental protocols provided offer a framework for the empirical validation of these principles for specific diacylglycerol species.

References

Cross-Validation of Quantification Methods for 1-Myristoyl-3-oleoyl-rac-glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Method Comparison: HPLC-ELSD vs. LC-MS/MS

The choice between HPLC-ELSD and LC-MS/MS for the quantification of 1-Myristoyl-3-oleoyl-rac-glycerol depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-ELSD is a robust and cost-effective method suitable for the quantification of relatively pure samples where high sensitivity is not the primary concern. The detector response is proportional to the mass of the analyte, making it a universal detector for non-volatile compounds.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex biological matrices where the analyte may be present at low concentrations. The use of multiple reaction monitoring (MRM) allows for highly specific and sensitive quantification.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-ELSD and LC-MS/MS for the analysis of triglycerides. These values are intended to provide a general comparison and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance CharacteristicHPLC-ELSDLC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.02 - 0.2 µg/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.04 - 0.7 µg/mL0.5 - 50 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (RSD%)
- Repeatability< 5%< 10%
- Intermediate Precision< 10%< 15%
Specificity/Selectivity ModerateHigh
Robustness GoodModerate

Experimental Protocols

Detailed below are generalized experimental protocols for the quantification of this compound using HPLC-ELSD and LC-MS/MS. These protocols should be optimized and validated for specific applications.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantification of this compound in samples with relatively low complexity.

a) Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Vortex the sample until fully dissolved.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

b) Chromatographic Conditions:

  • LC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water) and Solvent B (Acetonitrile/Isopropanol, 50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

c) ELSD Conditions:

  • Nebulizer Temperature: 40°C.

  • Evaporator Temperature: 60°C.

  • Gas Flow Rate (Nitrogen): 1.5 L/min.

d) Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Spike a blank matrix with a known concentration of this compound and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze the same sample multiple times on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1][2][3]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.

a) Sample Preparation:

  • Perform a lipid extraction from the sample matrix using a suitable method, such as the Folch or Bligh-Dyer method.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent, such as methanol/chloroform (1:1, v/v).

  • Filter the solution through a 0.22 µm PTFE syringe filter into an LC-MS vial.

b) Chromatographic Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c) MS/MS Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.

  • Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

d) Validation Parameters:

  • Follow the same validation parameters as for the HPLC-ELSD method (Linearity, Accuracy, Precision, LOD/LOQ, Robustness).

  • Additionally, evaluate matrix effects by comparing the response of this compound in the presence and absence of the matrix.

Workflow and Pathway Diagrams

To visualize the experimental process, a general workflow for the quantification of this compound by LC-MS/MS is provided below.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC_Separation UPLC Separation (C18 Column) Filtration->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for the quantification of this compound by LC-MS/MS.

References

A Researcher's Guide to Assessing the Purity of Commercial 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of lipid reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies for assessing the purity of commercial 1-Myristoyl-3-oleoyl-rac-glycerol, a crucial diacylglycerol in various research applications. This document outlines key analytical techniques, potential impurities, and provides detailed experimental protocols to empower researchers in their quality assessment of this critical signaling molecule.

Understanding the Importance of Purity in this compound

One major commercial supplier, Cayman Chemical, specifies a purity of ≥98% for their this compound product.[1] While this provides a baseline, understanding the nature of the potential <2% impurities is crucial for specific applications.

Potential Impurities in Commercial this compound

The synthesis of specific diacylglycerols like this compound can result in several process-related impurities. Researchers should be aware of the following potential contaminants:

  • Isomers: The most common impurities are the positional isomers, primarily 1,2-diacylglycerol and 2,3-diacylglycerol. Due to acyl migration, the 1,3-isomer can convert to the 1,2-isomer, which may have different biological activities.

  • Monoacylglycerols (MAGs): Incomplete synthesis can leave residual 1-myristoyl-glycerol or 1-oleoyl-glycerol.

  • Triacylglycerols (TAGs): Over-acylation during synthesis can lead to the formation of triacylglycerols.

  • Free Fatty Acids (FFAs): Unreacted myristic acid or oleic acid may be present in the final product.

  • Other Diacylglycerol Species: The starting materials for the fatty acids may not be perfectly pure, leading to the presence of other diacylglycerol species with different fatty acid compositions.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive assessment of this compound purity. The following techniques provide complementary information on the identity, purity, and impurity profile of the compound.

Comparison of Analytical Techniques
Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers, quantification of impurities.High resolution, quantitative, adaptable to various detectors.May require derivatization for some detection methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities, fatty acid composition analysis (after derivatization).High sensitivity and specificity for volatile compounds.Requires derivatization for non-volatile lipids, potential for thermal degradation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification and quantification of major components and impurities.Non-destructive, provides detailed structural information, quantitative.[3][4][5]Lower sensitivity compared to MS, can have overlapping signals in complex mixtures.[3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of non-volatile impurities, isomer differentiation.High sensitivity and specificity, applicable to a wide range of lipids.[6]Ionization efficiency can vary between lipid classes.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis, confirmation of chemical identity.Fast, non-destructive, provides a molecular fingerprint.Limited quantitative ability, not suitable for complex mixture analysis.

Experimental Protocols

Below are detailed methodologies for the key experiments used in assessing the purity of this compound.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC coupled with a Charged Aerosol Detector (CAD) is a powerful technique for the quantitative analysis of lipids as it does not require the analyte to have a chromophore.[7][8]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Charged Aerosol Detector

  • C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium acetate

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in an appropriate solvent (e.g., chloroform (B151607) or methanol) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 40% Water, 60% Methanol with 5 mM Ammonium Acetate

    • Mobile Phase B: 90% Isopropanol, 10% Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.2 mL/min

    • Gradient:

      • 0-2 min: 10% B

      • 2-5 min: 10-30% B

      • 5-25 min: 30-80% B

      • 25-26 min: 80-95% B

      • 26-27 min: 95% B

      • 27-30 min: 10% B

    • Injection Volume: 2 µL

    • Column Temperature: 55°C

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Gas Pressure: 35 psi

  • Data Analysis: Integrate the peak areas to determine the relative purity and quantify any detected impurities against a standard curve if available.

Quantitative ¹H NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an excellent method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[5]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) with a known internal standard (e.g., maleic acid or dimethyl sulfone) of high purity.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into an NMR tube. Dissolve the solids in a known volume of CDCl₃.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of all signals.

  • Data Analysis:

    • Integrate the signals corresponding to the protons of the analyte and the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities.[2][9] For diacylglycerols, derivatization is typically required to increase volatility.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

Reagents:

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Pyridine

  • Hexane (GC grade)

Procedure:

  • Derivatization:

    • Dissolve a small amount of the diacylglycerol sample in pyridine.

    • Add an excess of the silylating agent (BSTFA).

    • Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 280°C

    • Oven Program: Start at a suitable temperature (e.g., 150°C), ramp up to a final temperature (e.g., 320°C) to elute all components.

    • Carrier Gas: Helium

    • MS Detector: Scan a mass range appropriate for the expected TMS-derivatized diacylglycerols and potential impurities.

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify by comparing peak areas to an internal standard.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process and the relationships between the different analytical techniques.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination start Commercial this compound dissolution Dissolution in Appropriate Solvent start->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization hplc HPLC-CAD dissolution->hplc nmr qNMR dissolution->nmr lcms LC-MS dissolution->lcms gcms GC-MS derivatization->gcms purity Overall Purity (%) hplc->purity impurities Impurity Profile (Isomers, MAGs, TAGs, FFAs) hplc->impurities gcms->impurities nmr->purity structure Structural Confirmation nmr->structure lcms->impurities lcms->structure

Caption: Workflow for the comprehensive purity assessment of this compound.

Analytical_Technique_Comparison cluster_0 Primary Purity & Quantification cluster_1 Impurity Identification & Profiling cluster_2 Structural Confirmation HPLC HPLC-CAD GCMS GC-MS HPLC->GCMS Complementary for volatile impurities qNMR qNMR LCMS LC-MS qNMR->LCMS Orthogonal methods NMR_structure NMR LCMS->NMR_structure Confirmatory FTIR FTIR

Caption: Relationship and complementarity of analytical techniques for lipid analysis.

Conclusion

Ensuring the purity of this compound is a critical step in generating reliable and reproducible research data. While commercial suppliers provide a certificate of analysis with a stated purity, it is incumbent upon the researcher to understand the potential impurities and employ appropriate analytical techniques for verification, especially for sensitive applications. By utilizing a combination of HPLC, GC-MS, and NMR, researchers can confidently assess the quality of their diacylglycerol standards, leading to more robust scientific outcomes. When available, requesting batch-specific certificates of analysis that detail the methods and results of purity testing is a recommended best practice.

References

Unveiling the Functional Dichotomy: A Comparative Guide to Saturated and Unsaturated Diacylglycerols in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs) are pivotal second messengers, instrumental in a myriad of cellular signaling pathways. While the role of DAG in activating key effector proteins, most notably Protein Kinase C (PKC), is well-established, the functional distinctions arising from the saturation state of their fatty acyl chains are often nuanced and critically important. This guide provides an objective comparison of the functional differences between saturated and unsaturated DAGs, supported by experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular mechanisms.

Functional Differences at a Glance: Saturated vs. Unsaturated Diacylglycerols

The degree of saturation in the fatty acyl chains of diacylglycerol molecules profoundly influences their physicochemical properties and, consequently, their biological functions. These differences manifest in their ability to activate protein kinases, their metabolic fate within the cell, and their impact on cellular processes such as insulin (B600854) signaling.

Unsaturated DAGs are generally more potent activators of Protein Kinase C (PKC) isoforms compared to their saturated counterparts.[1][2] This enhanced potency is attributed to the kinked structure of unsaturated fatty acids, which alters the membrane environment and facilitates the recruitment and activation of PKC.[2] Evidence suggests that the degree of unsaturation can also confer selectivity towards different PKC isozymes, allowing for fine-tuning of cellular responses.[3][4]

Metabolically, saturated and unsaturated fatty acids are channeled into different lipid pools. Saturated fatty acids have a greater tendency to be incorporated into DAGs, leading to their accumulation, which has been linked to the development of insulin resistance.[5] In contrast, unsaturated fatty acids are more readily esterified into triacylglycerols (TAGs) for storage.

Quantitative Comparison of PKC Activation

The following table summarizes data from a comparative study on the activation of various conventional and novel PKC isoforms by different molecular species of diacylglycerol. The data is presented as fold activation relative to the basal activity of the enzyme in the absence of DAG.

PKC IsoformDiacylglycerol Species (mmol%)16:0/16:0 (Saturated)16:0/18:1 (Monounsaturated)18:1/18:1 (Monounsaturated)18:0/20:4 (Polyunsaturated)18:0/22:6 (Polyunsaturated)
PKCα 2~2.0~2.0~2.0~2.0No significant activation
20~2.5~2.5~2.5~2.5~2.5
200~3.5~3.5~3.5~3.5~3.5
2000~7.0~7.0~7.0~7.0~7.0
PKCβII 2-2000Moderately increased, no significant preference for any species.
PKCγ 2No significant activationNo significant activationNo significant activationNo significant activation~1.5
20-2000Increased activity, no significant preference for any species.
PKCδ 20Moderately increasedModerately increasedModerately increasedModerately increasedPreference
200Moderately increasedModerately increasedModerately increasedModerately increasedPreference
PKCε 2000Moderately increasedModerately increasedModerately increasedModerately increasedModerate Preference
PKCη 2-2000Not markedly activated by any species.
PKCθ 2Strong increaseStrong increaseStrong increaseStrong increasePreference
20Strong increaseStrong increaseStrong increaseStrong increasePreference

Data adapted from: Madani, S., et al. (2001). The FASEB Journal, 15(14), 2595-2601.[3][4] and Bell, R.M., and Burns, D.J. (1991). The Journal of Biological Chemistry, 266(8), 4661-4664.[6]

Key Signaling Pathways

The differential activation of PKC by saturated and unsaturated DAGs has significant implications for downstream signaling cascades.

cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Hormone/ Growth Factor Receptor GPCR/RTK Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Unsaturated_DAG Unsaturated DAG (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol) PIP2->Unsaturated_DAG generates Saturated_DAG Saturated DAG (e.g., 1,2-dipalmitoyl-glycerol) PIP2->Saturated_DAG generates nPKC Novel PKC (e.g., PKCδ, ε, θ) Unsaturated_DAG->nPKC Strongly Activates cPKC Conventional PKC (e.g., PKCα, β, γ) Unsaturated_DAG->cPKC Activates Saturated_DAG->nPKC Weakly Activates Saturated_DAG->cPKC Weakly Activates Insulin_Resistance -> Insulin Resistance Saturated_DAG->Insulin_Resistance Downstream_Potent Potent Downstream Signaling nPKC->Downstream_Potent Downstream_Weak Weaker/Altered Signaling nPKC->Downstream_Weak cPKC->Downstream_Potent cPKC->Downstream_Weak

Caption: Differential activation of PKC isoforms by saturated vs. unsaturated DAGs.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay (Radiolabeled)

This protocol details a classic method to quantify the kinase activity of PKC isoforms in the presence of different DAG species by measuring the incorporation of radiolabeled phosphate (B84403) into a substrate peptide.[7][8]

Materials:

  • Recombinant human PKC isoforms (e.g., PKCα, PKCδ)

  • Saturated and unsaturated diacylglycerols (e.g., 1,2-dipalmitoyl-sn-glycerol, 1-stearoyl-2-arachidonoyl-sn-glycerol)

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Kinase assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix phosphatidylserine (PS) with the desired diacylglycerol (saturated or unsaturated) at a molar ratio of 80:20 in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in kinase assay buffer by sonication on ice to form small unilamellar vesicles.

  • Set up Kinase Reaction:

    • In a microcentrifuge tube on ice, prepare the reaction mixture containing:

      • Kinase assay buffer

      • Prepared lipid vesicles (containing either saturated or unsaturated DAG)

      • PKC substrate peptide (e.g., 100 µM)

      • Recombinant PKC isoform (e.g., 10 ng)

  • Initiate Reaction:

    • Start the reaction by adding [γ-³²P]ATP (e.g., 100 µM, with a specific activity of ~3000 Ci/mmol).

    • Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop Reaction and Quantify:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

    • Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) and let the papers dry.

    • Place the dried paper squares in a scintillation vial with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the PKC isoform (in pmol/min/µg) for each DAG species and concentration.

    • Plot the PKC activity against the concentration of the DAG to determine the EC50 value.

Lipid-Protein Binding Assay using Fluorescence Polarization

This protocol describes a method to determine the binding affinity (Kd) of the PKC C1 domain for saturated and unsaturated DAGs incorporated into lipid vesicles.[9][10]

Materials:

  • Purified, fluorescently labeled PKC C1 domain (e.g., with fluorescein)

  • Saturated and unsaturated diacylglycerols

  • Phosphatidylserine (PS) and Phosphatidylcholine (PC)

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl)

  • Black, low-volume 384-well plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Prepare Lipid Vesicles:

    • Prepare lipid mixtures of PC, PS, and either saturated or unsaturated DAG (e.g., 70:20:10 molar ratio) in chloroform.

    • Create lipid vesicles as described in the PKC activity assay protocol (sonication or extrusion).

  • Set up Binding Assay:

    • In a 384-well plate, add a fixed concentration of the fluorescently labeled PKC C1 domain (e.g., 10 nM) to the binding buffer.

    • Add increasing concentrations of the prepared lipid vesicles (containing either saturated or unsaturated DAG).

    • Include control wells with the labeled C1 domain alone (for minimum polarization) and vesicles without DAG.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader. Excite with polarized light at the appropriate wavelength for the fluorophore and measure the emission intensity parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the lipid vesicle concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Quantification of Cellular Diacylglycerol Species by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of different molecular species of DAG from cultured cells.[11][12][13][14]

Materials:

  • Cultured cells treated with or without stimuli

  • Internal standards for various DAG species (e.g., deuterated DAGs)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Harvest and wash the cells.

    • Perform a Bligh-Dyer or similar lipid extraction by adding a mixture of chloroform, methanol, and water to the cell pellet.

    • Add a known amount of internal standards to the extraction mixture for quantification.

    • Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the different lipid classes and molecular species using a suitable chromatography column (e.g., a C18 reverse-phase column).

    • Use tandem mass spectrometry (MS/MS) for the identification and quantification of individual DAG species based on their specific precursor and product ions.

  • Data Analysis:

    • Identify and quantify the different saturated and unsaturated DAG species by comparing their retention times and mass spectra to known standards and the added internal standards.

    • Normalize the abundance of each DAG species to the amount of the corresponding internal standard.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments designed to compare the functional differences between saturated and unsaturated DAGs.

cluster_workflow Experimental Workflow: Comparing Saturated vs. Unsaturated DAGs start Start prepare_dags Prepare Lipid Vesicles with Saturated or Unsaturated DAGs start->prepare_dags cell_culture Cell Culture Experiments start->cell_culture pkc_activity In Vitro PKC Activity Assay (Determine EC50) prepare_dags->pkc_activity binding_assay Lipid-Protein Binding Assay (Determine Kd) prepare_dags->binding_assay conclusion Conclusion: Functional Differences pkc_activity->conclusion binding_assay->conclusion dag_quantification Quantify Cellular DAGs (LC-MS/MS) cell_culture->dag_quantification downstream_analysis Analyze Downstream Signaling (e.g., protein phosphorylation) cell_culture->downstream_analysis dag_quantification->conclusion downstream_analysis->conclusion

Caption: A logical workflow for investigating the functional differences.

References

Navigating the Dual Roles of Acylglycerols: A Comparative Guide to 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Myristoyl-3-oleoyl-rac-glycerol, a specific diacylglycerol (DAG), within the broader context of lipid biology and pharmacology. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from related compounds and general principles of diacylglycerol biochemistry to predict its likely in vitro and in vivo effects. We compare these predicted effects with those of other relevant lipid molecules, supported by generalized experimental protocols and signaling pathway diagrams.

Introduction to Diacylglycerols: More Than Just Fat

Diacylglycerols are pivotal molecules in cellular metabolism and signaling. Their biological function is critically dependent on the specific stereoisomer. The sn-1,2-diacylglycerols are well-established second messengers that activate Protein Kinase C (PKC), a key regulator of numerous cellular processes.[1][2] In contrast, sn-1,3-diacylglycerols are primarily considered metabolic intermediates in the synthesis and breakdown of triacylglycerols and are not physiological activators of PKC.[1][3] this compound is a racemic mixture, meaning it contains both stereoisomers, which complicates the prediction of its net biological effect.

In Vitro Effects: A Tale of Two Isomers

The in vitro effects of this compound are expected to be a composite of the activities of its constituent isomers. The sn-1-Myristoyl-2-oleoyl-glycerol component would be predicted to activate conventional and novel PKC isoforms, thereby influencing downstream signaling pathways that control cell proliferation, differentiation, and apoptosis.[4][5] Conversely, the sn-1-Myristoyl-3-oleoyl-glycerol component is not expected to activate PKC directly.[1]

Comparative Data on Diacylglycerol Isomers

Featuresn-1,2-Diacylglycerol (Predicted for active isomer)sn-1,3-Diacylglycerol (Predicted for inactive isomer)Triacylglycerol (Comparative)
Primary Role Second Messenger[1]Metabolic Intermediate[1][3]Energy Storage
PKC Activation Yes[1][5]No[1]No
Cellular Localization Primarily Plasma Membrane (transiently)[2]Endoplasmic Reticulum, Lipid DropletsLipid Droplets
Metabolic Fate Phosphorylation to Phosphatidic Acid or Hydrolysis[4]Acylation to Triacylglycerol or HydrolysisHydrolysis to Diacylglycerols and Fatty Acids

In Vivo Effects: Metabolism and Beyond

In vivo, this compound will be subjected to metabolic processing. It can be acylated to form triacylglycerols for energy storage or hydrolyzed to release myristic acid and oleic acid. The physiological effects of these fatty acids are well-documented. Myristic acid has been associated with increased LDL cholesterol levels, while oleic acid, a monounsaturated fatty acid, is generally considered to have more favorable effects on lipid profiles.[6]

A study on a synthetic functional oil containing diacylglycerols and monoacylglycerols showed cholesterol-lowering effects in hypercholesterolemic mice, suggesting potential benefits of diacylglycerol-based interventions on lipid metabolism.[7]

Experimental Protocols

To empirically determine the effects of this compound, the following experimental approaches are recommended:

In Vitro PKC Activation Assay

Objective: To determine if this compound can activate Protein Kinase C.

Methodology:

  • Reagents: Purified PKC isoform (e.g., PKCα), lipid vesicles (phosphatidylserine and the test diacylglycerol), ATP [γ-³²P], and a peptide substrate for PKC.

  • Procedure:

    • Prepare lipid vesicles containing phosphatidylserine (B164497) and varying concentrations of this compound.

    • Incubate the lipid vesicles with the purified PKC enzyme.

    • Initiate the kinase reaction by adding ATP [γ-³²P] and the peptide substrate.

    • After a defined incubation period, stop the reaction and separate the phosphorylated peptide from the unreacted ATP using a phosphocellulose membrane.

    • Quantify the incorporated radioactivity on the membrane using a scintillation counter to determine the level of PKC activation.

In Vivo Murine Model of Dyslipidemia

Objective: To assess the impact of dietary this compound on plasma lipid profiles.

Methodology:

  • Animal Model: Use a mouse model prone to developing dyslipidemia, such as the C57BL/6J mouse on a high-fat diet.[7]

  • Diet Formulation: Prepare a high-fat diet containing a defined percentage of this compound, with a control group receiving a diet with a comparable fatty acid composition but lacking the diacylglycerol structure (e.g., triacylglycerol).

  • Procedure:

    • Acclimatize the mice and then randomly assign them to the control or experimental diet group.

    • Provide the respective diets for a predetermined period (e.g., 4-8 weeks).

    • Collect blood samples at baseline and at the end of the study period.

    • Analyze plasma for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.

    • At the end of the study, tissues such as the liver can be harvested for lipid analysis and gene expression studies related to lipid metabolism.

Signaling Pathways and Experimental Workflow

To visualize the theoretical underpinnings and practical approaches to studying this compound, the following diagrams are provided.

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Membrane_Proteins Membrane-Associated Proteins Substrate Substrate Proteins PKC_active->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Proteins Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Phosphorylated_Substrate->Cellular_Response Receptor GPCR / RTK Receptor->PLC activates Ligand Ligand Ligand->Receptor

Caption: Canonical Diacylglycerol Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound This compound vs. Control Lipids PKC_Assay PKC Activation Assay Compound->PKC_Assay Cell_Culture Cell-Based Assays (e.g., Proliferation, Apoptosis) Compound->Cell_Culture Diet Dietary Supplementation Compound->Diet Invitro_Results Assessment of Direct Cellular Effects and Signaling PKC_Assay->Invitro_Results Cell_Culture->Invitro_Results Animal_Model Animal Model of Dyslipidemia Animal_Model->Diet Blood_Analysis Blood Sample Analysis (Lipid Profile) Diet->Blood_Analysis Tissue_Analysis Tissue Analysis (e.g., Liver Histology, Gene Expression) Diet->Tissue_Analysis Invivo_Results Evaluation of Metabolic Effects and Safety Blood_Analysis->Invivo_Results Tissue_Analysis->Invivo_Results

References

Confirming the Identity of 1-Myristoyl-3-oleoyl-rac-glycerol: A Comparative Guide to NMR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for the structural elucidation of 1-Myristoyl-3-oleoyl-rac-glycerol, a diacylglycerol with significant relevance in various research fields.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for the detailed structural analysis of organic molecules in solution.[1] Its ability to provide atom-specific information makes it an invaluable tool for confirming the identity and purity of synthesized or isolated compounds like this compound. This guide delves into the application of ¹H and ¹³C NMR for this purpose and presents a comparative overview of alternative methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Unambiguous Structure Confirmation with NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed fingerprint of the molecular structure of this compound. The chemical shifts, signal multiplicities, and integration values in a ¹H NMR spectrum, coupled with the chemical shifts in a ¹³C NMR spectrum, allow for the precise assignment of each proton and carbon atom in the molecule.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for comparing experimental data and confirming the compound's identity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Glycerol CH₂ (sn-1, sn-3)4.15 - 4.30dd4H
Glycerol CH (sn-2)5.05 - 5.15m1H
Oleoyl CH=CH5.30 - 5.40m2H
Myristoyl/Oleoyl α-CH₂2.25 - 2.35t4H
Oleoyl Allylic CH₂1.95 - 2.05m4H
Myristoyl/Oleoyl β-CH₂1.55 - 1.65m4H
Myristoyl/Oleoyl (CH₂)n1.20 - 1.40m36H
Myristoyl/Oleoyl CH₃0.85 - 0.95t6H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)172.5 - 173.5
Olefinic (CH=CH)129.5 - 130.5
Glycerol CH (sn-2)68.5 - 69.5
Glycerol CH₂ (sn-1, sn-3)62.0 - 63.0
Myristoyl/Oleoyl α-CH₂34.0 - 35.0
Methylene Chain ((CH₂)n)22.0 - 32.0
Oleoyl Allylic CH₂27.0 - 28.0
Terminal Methyl (CH₃)14.0 - 14.5

Comparison with Alternative Analytical Techniques

While NMR provides extensive structural detail, other techniques offer complementary or alternative approaches for the analysis of diacylglycerols.

Table 3: Performance Comparison of Analytical Techniques

ParameterNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Nuclear spin transitions in a magnetic fieldDifferential partitioning between stationary and mobile phasesDifferential migration on a stationary phase
Information Detailed molecular structure, stereochemistry, quantificationSeparation of isomers, quantificationQualitative screening, separation of lipid classes
Sensitivity ModerateHighLow to Moderate
Sample Prep. Simple dissolutionDerivatization may be requiredSimple spotting
Analysis Time Minutes to hoursMinutesMinutes to an hour
Cost HighModerateLow
Strengths Unambiguous identification, non-destructiveExcellent for isomer separationRapid, low-cost screening
Limitations Lower sensitivity, potential for signal overlapRequires reference standards for identificationLimited resolution and quantification capabilities

Experimental Protocols

NMR Spectroscopy for Identity Confirmation

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ directly in a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently vortex to ensure complete dissolution.

  • Insert the NMR tube into the spectrometer.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum and assign the peaks in both ¹H and ¹³C spectra based on the predicted chemical shifts and multiplicities.

Visualizing the Workflow and Method Comparison

To illustrate the logical flow of the identity confirmation process and the relationship between the different analytical techniques, the following diagrams are provided.

experimental_workflow Experimental Workflow for NMR-based Identity Confirmation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Confirmation weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra h1_nmr->process c13_nmr->process assign Assign Signals process->assign compare Compare with Predicted Data assign->compare confirm Confirm Identity compare->confirm

Caption: Workflow for confirming the identity of this compound via NMR.

method_comparison Comparison of Analytical Methods for Acylglycerol Analysis cluster_techniques Analytical Techniques cluster_attributes Key Attributes NMR NMR Spectroscopy structure Detailed Structure NMR->structure Primary Method quantification Quantification NMR->quantification Accurate HPLC HPLC separation Isomer Separation HPLC->separation Excellent HPLC->quantification Good TLC TLC TLC->separation Basic screening Screening TLC->screening Rapid cost Cost structure->cost High separation->cost Moderate screening->cost Low

Caption: Comparison of NMR, HPLC, and TLC for acylglycerol analysis.

References

Safety Operating Guide

Proper Disposal of 1-Myristoyl-3-oleoyl-rac-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information on the proper disposal procedures for 1-Myristoyl-3-oleoyl-rac-glycerol (CAS No. 215055-21-3), a diacylglycerol used in various research applications.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, product information from suppliers indicates that the substance should be handled as potentially hazardous until comprehensively evaluated.[1] General safety precautions include avoiding ingestion, inhalation, and contact with eyes and skin.[1] Based on data from structurally similar compounds, this compound is not expected to be classified as a hazardous substance. However, all chemical waste must be managed in accordance with local, state, and federal regulations.[2]

Immediate Safety and Handling

Prior to handling, it is crucial to consult the complete Safety Data Sheet, which should be obtained from the supplier.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In the case of spills, dry clean-up procedures are recommended to avoid generating dust.[2] For minor spills, the material should be swept up and placed in a clean, dry, and labeled container for disposal.[2] For major spills, the area should be cleared, and emergency responders should be notified of the location and nature of the hazard.[2]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound and a structurally similar compound.

PropertyThis compound1-Myristoyl-3-Elaidoyl-rac-glycerol (similar compound)
CAS Number 215055-21-3[3]372490-68-1
Molecular Formula C₃₅H₆₆O₅[3]C₃₅H₆₆O₅
Formula Weight 566.9 g/mol [3]Not specified
Physical State Solid[1]Solid
GHS Classification Not publicly available; treat as potentially hazardous[1]Not classified as hazardous
NFPA Ratings Not availableHealth: 0, Fire: 0, Reactivity: 0
HMIS-Ratings Not availableHealth: 0, Fire: 0, Reactivity: 0

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow a clear and logical workflow to ensure safety and regulatory compliance.

Disposal workflow for this compound.

1. Consult Safety Data Sheet (SDS) and Local Regulations: Before initiating any disposal procedures, obtain and thoroughly review the official SDS for this compound from your supplier.[1] Additionally, familiarize yourself with all applicable local, state, and federal waste disposal regulations.[2]

2. Waste Characterization and Segregation: Based on the information in the SDS, characterize the waste. If, as with similar compounds, it is confirmed to be non-hazardous, it should be segregated from hazardous waste streams to ensure proper handling and disposal.

3. Containerization and Labeling: Place the waste this compound in a chemically compatible, leak-proof container. The container must be clearly labeled with the chemical name and any other information required by your institution and local regulations.

4. Storage: Store the sealed waste container in a designated waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

5. Final Disposal: Arrange for the collection of the waste by a licensed and certified chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by local regulations and confirmed as non-hazardous by the SDS.

6. Record Keeping: Maintain accurate records of the disposal process, including the date, quantity of waste, and the disposal vendor used. This documentation is crucial for regulatory compliance.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling 1-Myristoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory reagents is paramount. This document provides essential safety and logistical information for 1-Myristoyl-3-oleoyl-rac-glycerol, a diacylglycerol used in various research applications.

Product Information:

  • Name: this compound

  • Synonyms: DG(14:0/0:0/18:1), 1-Myristin-3-Olein[1]

  • CAS Number: 215055-21-3[1]

  • Molecular Formula: C₃₅H₆₆O₅[1]

  • Appearance: Solid (formulation may be a solution in a solvent like ethanol)

General Safety Precautions:

Personal Protective Equipment (PPE):

The following table summarizes the recommended personal protective equipment when handling this compound, based on information for similar non-hazardous chemicals.

Protection Type Recommendation Notes
Eye Protection Safety glassesRecommended as a standard laboratory practice.
Hand Protection Impermeable and resistant glovesThe specific glove material has not been tested, so selection should be based on the solvent if the product is in solution.[2]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols are generated, a dust respirator may be appropriate.[2][3]
Skin and Body Protection Laboratory coatStandard protective clothing to prevent skin contact.[3]

Operational and Disposal Plans:

Handling:

  • Limit all unnecessary personal contact.[3]

  • Use in a well-ventilated area.[3]

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke when handling.[3]

  • Keep containers securely sealed when not in use.[3]

  • Always wash hands with soap and water after handling.[3]

Storage:

  • Store at -20°C for long-term stability.[4]

  • Keep container tightly closed in a dry and well-ventilated place.

Spill Management:

  • Minor Spills:

    • Clean up spills immediately.[3]

    • Wear appropriate PPE.[3]

    • For solid spills, use dry clean-up procedures and avoid generating dust.[3] Sweep or vacuum up the material.[3]

    • Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[3]

  • Major Spills:

    • Evacuate the area and move upwind.[3]

    • Alert emergency responders.[3]

    • Control personal contact by using appropriate PPE, including a dust respirator if necessary.[3]

    • Prevent the spillage from entering drains, sewers, or water courses.[3]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Workflow:

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Myristoyl-3-oleoyl-rac-glycerol
Reactant of Route 2
Reactant of Route 2
1-Myristoyl-3-oleoyl-rac-glycerol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.